molecular formula C41H73N17O10S2 B12327422 Conopressin S

Conopressin S

货号: B12327422
分子量: 1028.3 g/mol
InChI 键: VXIFAUSRCYILTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Conopressin S is a useful research compound. Its molecular formula is C41H73N17O10S2 and its molecular weight is 1028.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-[19-amino-7-(2-amino-2-oxoethyl)-13,16-di(butan-2-yl)-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H73N17O10S2/c1-5-20(3)30-37(66)53-24(11-8-14-50-41(47)48)34(63)54-25(16-28(43)59)35(64)55-26(19-70-69-18-22(42)32(61)56-31(21(4)6-2)38(67)57-30)39(68)58-15-9-12-27(58)36(65)52-23(10-7-13-49-40(45)46)33(62)51-17-29(44)60/h20-27,30-31H,5-19,42H2,1-4H3,(H2,43,59)(H2,44,60)(H,51,62)(H,52,65)(H,53,66)(H,54,63)(H,55,64)(H,56,61)(H,57,67)(H4,45,46,49)(H4,47,48,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIFAUSRCYILTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H73N17O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core of Conopressin S: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Primary Sequence, Experimental Determination, and Biological Function of a Vasopressin/Oxytocin-like Conopeptide

Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, represents a significant molecule of interest for researchers in neuroscience and drug development.[1] As a member of the vasopressin/oxytocin (B344502) superfamily of peptides, its structural and functional characteristics offer a unique perspective on the evolution and pharmacology of this important class of signaling molecules. This technical guide provides a comprehensive overview of the primary sequence of this compound, the methodologies employed for its characterization, and its known biological activities and signaling pathways.

Primary Sequence and Structural Characteristics

This compound is a cyclic nonapeptide with the primary amino acid sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 . A disulfide bond between the two cysteine residues at positions 1 and 6 forms a cyclic hexapeptide ring, a characteristic feature of the vasopressin/oxytocin peptide family. The C-terminus is amidated, which is crucial for its biological activity.

Experimental Protocols for Sequence Determination and Synthesis

The determination and validation of the primary sequence of this compound and other conopeptides involve a combination of protein purification, sequencing techniques, and chemical synthesis.

Purification of Native this compound

A representative workflow for the purification of this compound from the crude venom of Conus striatus is outlined below.

G cluster_0 Purification Workflow venom Crude Conus striatus Venom extraction Venom Extraction & Clarification venom->extraction size_exclusion Size-Exclusion Chromatography extraction->size_exclusion Initial Separation by Size rp_hplc_1 Reversed-Phase HPLC (Fractionation) size_exclusion->rp_hplc_1 Separation by Hydrophobicity rp_hplc_2 Reversed-Phase HPLC (Purification) rp_hplc_1->rp_hplc_2 High-Resolution Separation pure_peptide Pure this compound rp_hplc_2->pure_peptide

A representative workflow for the purification of this compound.

A detailed protocol for the purification of conopeptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is presented in the following table.[2][3][4][5][6]

ParameterDescription
Column C18 silica-based column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm for analytical or larger for preparative).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B 0.1% TFA in acetonitrile (B52724).
Gradient A linear gradient of increasing acetonitrile concentration (e.g., 5% to 60% B over 60 minutes).
Flow Rate Typically 1 mL/min for analytical columns.
Detection UV absorbance at 214 nm and 280 nm.
Fraction Collection Fractions corresponding to absorbance peaks are collected for further analysis.
Primary Sequence Determination

The amino acid sequence of the purified peptide is determined using a combination of Edman degradation and mass spectrometry.

G cluster_1 Sequencing Workflow purified_peptide Purified this compound edman Edman Degradation purified_peptide->edman ms Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) purified_peptide->ms sequence_data Amino Acid Sequence edman->sequence_data mass_data Molecular Mass ms->mass_data final_sequence Verified Primary Sequence sequence_data->final_sequence mass_data->final_sequence

Workflow for determining the primary sequence of this compound.

Edman Degradation Protocol: This method sequentially removes amino acid residues from the N-terminus of the peptide.

StepProcedure
1. Coupling The N-terminal amino group of the peptide is reacted with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
2. Cleavage The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.
3. Conversion The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
4. Identification The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
5. Repetition The cycle is repeated on the shortened peptide to determine the sequence.

Mass Spectrometry Protocol: This technique provides the molecular mass of the peptide and can be used for sequencing through fragmentation analysis.

ParameterDescription
Ionization Method Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).
Mass Analyzer Time-of-Flight (TOF), Quadrupole, or Ion Trap.
Analysis Mode Intact mass analysis to confirm the molecular weight. Tandem mass spectrometry (MS/MS) for fragmentation and sequencing.
Fragmentation Method Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD).
Data Analysis The fragmentation pattern is analyzed to deduce the amino acid sequence.
Solid-Phase Peptide Synthesis

To confirm the determined sequence and to produce larger quantities for biological assays, this compound is chemically synthesized, typically using solid-phase peptide synthesis (SPPS).

G cluster_2 Solid-Phase Peptide Synthesis Workflow resin Resin Support coupling_1 Couple C-terminal Amino Acid (Gly) resin->coupling_1 deprotection_1 Remove Protecting Group coupling_1->deprotection_1 coupling_2 Couple Next Amino Acid (Arg) deprotection_1->coupling_2 repeat Repeat Coupling and Deprotection Cycles coupling_2->repeat cleavage Cleave Peptide from Resin repeat->cleavage cyclization Oxidative Disulfide Bond Formation cleavage->cyclization purification RP-HPLC Purification cyclization->purification synthetic_peptide Synthetic this compound purification->synthetic_peptide

A simplified workflow for the solid-phase synthesis of this compound.

Biological Activity and Signaling Pathways

This compound, being a vasopressin/oxytocin-like peptide, is known to exert its effects by interacting with G-protein coupled receptors (GPCRs), specifically the vasopressin and oxytocin receptors.[2][7]

Receptor Binding and Functional Assays

The biological activity of this compound is characterized through receptor binding assays to determine its affinity for various receptor subtypes and functional assays to measure its agonistic or antagonistic effects.

Receptor Binding Assay Protocol:

ParameterDescription
Receptor Source Cell membranes from cell lines stably expressing the human vasopressin (V1a, V1b, V2) or oxytocin (OT) receptors.
Radioligand A radiolabeled ligand with high affinity for the receptor (e.g., [3H]-Arginine Vasopressin).
Assay Principle Competitive binding assay where unlabeled this compound competes with the radioligand for binding to the receptor.
Measurement The amount of bound radioactivity is measured, and the inhibition constant (Ki) is calculated to determine the binding affinity of this compound.

Functional Assay (Calcium Mobilization) Protocol:

ParameterDescription
Cell Line A cell line expressing the target receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
Stimulation Cells are stimulated with varying concentrations of this compound.
Measurement Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
Data Analysis The dose-response curve is plotted to determine the EC50 (half-maximal effective concentration) for agonistic activity or IC50 (half-maximal inhibitory concentration) for antagonistic activity.
Signaling Pathways

Upon binding to vasopressin (V1a) or oxytocin receptors, this compound is expected to activate the Gq/11 G-protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

G cluster_3 This compound Signaling Pathway ConopressinS This compound Receptor V1a / Oxytocin Receptor (GPCR) ConopressinS->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Proposed signaling pathway of this compound via V1a/Oxytocin receptors.

Quantitative Data Summary

ParameterTypical Value RangeMethod
Molecular Weight ~1000-1100 DaMass Spectrometry
Binding Affinity (Ki) nM to µM rangeRadioligand Binding Assay
Functional Potency (EC50/IC50) nM to µM rangeCalcium Mobilization Assay

Conclusion

This compound stands as a compelling subject for further investigation. Its unique amino acid sequence within the vasopressin/oxytocin framework provides a valuable tool for probing the structure-function relationships of these receptors. The detailed methodologies and conceptual workflows presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to explore the therapeutic potential of this and other related conopeptides. Future studies focusing on the precise receptor subtype selectivity and in vivo effects of this compound will be crucial in elucidating its physiological role and potential as a pharmacological lead.

References

The Discovery and Pharmacological Profile of Conopressin S from Conus striatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin S, a nonapeptide belonging to the vasopressin/oxytocin (B344502) superfamily, was first isolated from the venom of the fish-hunting cone snail, Conus striatus. This technical guide provides a comprehensive overview of the discovery, biochemical characterization, and pharmacological properties of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a quantitative analysis of its binding affinities to human vasopressin and oxytocin receptors. Furthermore, this guide elucidates the known signaling pathways activated by this compound, offering valuable insights for researchers in pharmacology and drug development.

Introduction

The venoms of cone snails (Conus species) are a rich source of novel, pharmacologically active peptides known as conotoxins. These peptides have garnered significant interest in the scientific community for their high specificity and potency in targeting various ion channels and receptors. Among these, the conopressins are a family of vasopressin and oxytocin analogs. This compound, isolated from Conus striatus, was one of the first of this family to be characterized, revealing a unique molecular structure with significant therapeutic potential.[1][2] This document serves as a detailed technical resource on the discovery and foundational scientific understanding of this compound.

Discovery and Initial Characterization

Isolation and Purification of this compound

This compound was first isolated from the venom of Conus striatus by Cruz et al. in 1987.[1] The purification process involved a multi-step chromatographic approach.

Experimental Protocol: Isolation and Purification

  • Venom Extraction: Crude venom was extracted from the venom ducts of Conus striatus specimens.

  • Initial Fractionation: The crude venom was subjected to gel filtration chromatography on a Sephadex G-25 column to separate components based on size.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing peptides of the approximate size of this compound were then purified by RP-HPLC on a C18 column. A linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid was typically used for elution.

  • Bioassay-Guided Fractionation: Throughout the purification process, fractions were tested for biological activity. Intracerebral injection into mice was used as a bioassay, with a characteristic scratching and grooming behavior indicating the presence of conopressin-like peptides.[3]

Structure Elucidation

The primary structure of this compound was determined by Edman degradation sequencing.[1]

Amino Acid Sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2[1]

This sequence reveals a nine-amino-acid peptide with a disulfide bridge between the two cysteine residues, forming a cyclic structure, a characteristic feature of the vasopressin/oxytocin peptide family.[1]

Pharmacological Properties

This compound exerts its effects by interacting with vasopressin and oxytocin G-protein coupled receptors (GPCRs).[4]

Receptor Binding Affinities

The binding affinity of synthetic this compound to human vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors has been determined through competitive binding assays.

Experimental Protocol: Receptor Binding Assay

  • Membrane Preparation: Membranes from cells stably expressing the human V1a, V1b, V2, or OT receptors were prepared.

  • Radioligand Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) was incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.

  • Separation and Scintillation Counting: Bound and free radioligand were separated by rapid filtration, and the amount of bound radioactivity was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the inhibitory constant (Ki).

Table 1: Binding Affinities (Ki, nM) of this compound for Human Vasopressin and Oxytocin Receptors

ReceptorKi (nM)
V1a827 ± 76
V1b8.3 ± 1.6
V2>10,000
OT175 ± 13

Data from Dutertre et al., 2008.

Functional Activity and Signaling Pathways

This compound acts as an agonist at vasopressin and oxytocin receptors, initiating intracellular signaling cascades. The specific G-protein coupling and second messenger systems activated by this compound are inferred from the known signaling of the receptors it targets.

  • V1a and V1b Receptors: These receptors are known to couple to Gq/11 proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]

  • OT Receptor: The oxytocin receptor also primarily couples to Gq/11, leading to the activation of the PLC-IP3-Ca2+ signaling pathway.[5]

  • V2 Receptor: This receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] Based on its very low binding affinity, this compound is not expected to be a potent activator of the V2 receptor.

Experimental Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture: Cells stably expressing the V1a, V1b, or OT receptor are cultured.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: this compound is added to the cells, and changes in intracellular calcium concentration are monitored using a fluorescence plate reader.

  • Data Analysis: The effective concentration of this compound that produces 50% of the maximal response (EC50) is calculated.

Experimental Protocol: cAMP Assay

  • Cell Culture: Cells stably expressing the V2 receptor are cultured.

  • Stimulation: Cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay or a biosensor-based assay.[8]

  • Data Analysis: The EC50 value for cAMP production is determined.

Visualizing Workflows and Pathways

Experimental Workflow for this compound Discovery

experimental_workflow cluster_extraction Venom Extraction & Fractionation cluster_purification Purification cluster_characterization Characterization venom Crude Venom from Conus striatus gfc Gel Filtration Chromatography venom->gfc hplc Reversed-Phase HPLC gfc->hplc bioassay Bioassay (Mouse Scratching) hplc->bioassay sequencing Edman Degradation Sequencing bioassay->sequencing structure Primary Structure of this compound sequencing->structure

Workflow for the discovery and characterization of this compound.
Signaling Pathway of this compound at V1a/V1b/OT Receptors

signaling_pathway ConopressinS This compound Receptor V1a / V1b / OT Receptor ConopressinS->Receptor Gq11 Gq/11 Protein Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC

Gq/11-mediated signaling cascade initiated by this compound.

Conclusion

This compound stands as a pioneering discovery in the field of conotoxins, highlighting the vast therapeutic potential held within cone snail venoms. Its unique pharmacological profile, characterized by its interaction with vasopressin and oxytocin receptors, makes it a valuable tool for studying the physiology of these systems and a potential lead for the development of novel therapeutics. This guide provides a foundational understanding of this compound, from its initial discovery to its molecular mechanisms of action, to aid researchers in their ongoing exploration of this fascinating peptide.

References

Endogenous function of Conopressin S

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Endogenous Function of Conopressin S

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus.[1][2] As a member of the vasopressin/oxytocin (B344502) neurohormone family, it exhibits significant structural and functional homology to these mammalian peptides.[3] While initially identified as a toxin, evidence suggests conopressins also serve as endogenous neurotransmitters and neuromodulators within molluscan nervous systems, regulating a variety of physiological processes.[3][4] This document provides a comprehensive overview of the known endogenous functions of this compound, its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its activity. It is intended to serve as a technical resource for researchers exploring neuropeptide function and developing novel therapeutics targeting G-protein coupled receptors (GPCRs).

Molecular Profile and Structure

This compound is a cyclic nonapeptide with the primary sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2, featuring a disulfide bridge between the two cysteine residues at positions 1 and 6.[3][5] This structural motif, a six-membered ring with a three-residue C-terminal tail, is characteristic of the vasopressin/oxytocin superfamily.[2] Unlike mammalian vasopressin and oxytocin, this compound possesses a positively charged Arginine at position 4 within the cyclic core, a feature that influences its receptor binding profile.[4]

Molecular Interactions and Signaling Pathways

This compound exerts its biological effects by interacting with vasopressin and oxytocin G-protein coupled receptors (GPCRs).[3][6] Its binding affinity varies across the different human receptor subtypes, showing a distinct pharmacological profile.[7] The interaction of this compound with these receptors initiates intracellular signaling cascades that mediate its physiological effects.

Receptor Binding Affinity

The binding affinity of this compound to human vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors has been quantified through competitive radioligand displacement assays. The data reveals a preference for the V1b receptor, with significantly lower affinity for the V1a receptor and negligible binding to the V2 receptor.[7][8]

Table 1: Binding Affinities (Ki) of this compound at Human Receptors

Receptor Subtype Binding Affinity (Ki, nM)
Vasopressin V1a 827 ± 76[7][8]
Vasopressin V1b 8.3 ± 1.6[7][8]
Vasopressin V2 > 10,000[7][8]

| Oxytocin (OTR) | 175 ± 13[7][8] |

Intracellular Signaling

The activation of vasopressin and oxytocin receptors by ligands like this compound triggers distinct downstream signaling pathways depending on the G-protein to which the receptor is coupled.

  • Gq/11-Coupled Receptors (V1a, V1b, OTR): Ligand binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[9]

  • Gs-Coupled Receptors (V2): Ligand binding activates Adenylyl Cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[9]

G_Protein_Signaling_Pathways cluster_gq Gq/11 Signaling (V1a, V1b, OTR) cluster_gs Gs Signaling (V2R) Conopressin_S_Gq This compound Receptor_Gq V1a / V1b / OTR Conopressin_S_Gq->Receptor_Gq Binds PLC Phospholipase C (PLC) Receptor_Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response_Gq Physiological Response Ca_Release->Response_Gq PKC->Response_Gq Conopressin_S_Gs This compound Receptor_Gs V2 Receptor Conopressin_S_Gs->Receptor_Gs Binds AC Adenylyl Cyclase (AC) Receptor_Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Gs Physiological Response PKA->Response_Gs Phosphorylates Targets Workflow_Synthesis_Structure Start Start: Desired Peptide Sequence (this compound) SPPS Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage from Resin (e.g., with HF) SPPS->Cleavage Oxidation Disulfide Bond Formation (Oxidative Folding) Cleavage->Oxidation Purification Purification (RP-HPLC) Oxidation->Purification Verification Mass Verification (Mass Spectrometry) Purification->Verification NMR_Sample NMR Sample Preparation (in D2O or H2O/D2O) Verification->NMR_Sample NMR_Acquisition 2D-NMR Data Acquisition (TOCSY, NOESY, ROESY) NMR_Sample->NMR_Acquisition Assignment Resonance Assignment NMR_Acquisition->Assignment Structure_Calc Structure Calculation & Ensemble Generation Assignment->Structure_Calc Final_Structure Final 3D Structure Structure_Calc->Final_Structure Workflow_Pharmacology cluster_binding Binding Assay (Ki determination) cluster_functional Functional Assay (EC50/IC50 determination) Start Start: Synthesized this compound Cell_Culture Cell Culture: (HEK293 or CHO cells expressing target receptor) Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Cell_Plating Cell Plating (e.g., 384-well plates) Cell_Culture->Cell_Plating Incubation Incubation: Membranes + Radioligand + Competitor (this compound) Membrane_Prep->Incubation Separation Separation of Bound/ Free Radioligand Incubation->Separation Counting Scintillation Counting Separation->Counting Ki_Calc Ki Calculation Counting->Ki_Calc Assay_Prep Assay Preparation (e.g., Calcium dye loading or cAMP kit components) Cell_Plating->Assay_Prep Peptide_Addition Addition of this compound (dose-response) Assay_Prep->Peptide_Addition Measurement Signal Measurement (Fluorescence or Luminescence) Peptide_Addition->Measurement EC50_Calc EC50/IC50 Calculation Measurement->EC50_Calc

References

An In-depth Technical Guide to the Structural Characteristics of the Conopressin S Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural features of Conopressin S, a nonapeptide from the venom of the marine cone snail Conus striatus. This peptide is a member of the vasopressin/oxytocin (B344502) superfamily and is of significant interest due to its interaction with their corresponding G-protein coupled receptors.

Primary Structure and Core Features

This compound is a disulfide-poor conopeptide with a single disulfide bond.[1] Its primary sequence is composed of nine amino acids with an amidated C-terminus.

Table 1: Amino Acid Sequence of this compound

Position123456789
Amino Acid CysIleIleArgAsnCysProArgGly-NH₂

Source:[2][3]

A key structural feature of this compound is the disulfide bridge between the cysteine residues at positions 1 and 6, which forms a 20-membered disulfide ring.[1] This cyclic core is crucial for its biological activity. The exocyclic "tail" consists of the final three amino acids (Pro-Arg-Gly-NH₂).

Three-Dimensional Conformation

The three-dimensional structure of conopressins, including analogs very similar to this compound, has been determined by solution Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal a relatively defined structure for the cyclic portion of the peptide, while the C-terminal tail exhibits greater flexibility.

While a specific, publicly available PDB entry and detailed structural statistics table for this compound were not identified, data from closely related conopressin analogs, such as Mo1033 and DR4-Mo1033, provide valuable insights into its conformational properties.[2]

Table 2: Representative NMR Structural Statistics for Conopressin Analogs

ParameterMo1033DR4-Mo1033
Backbone RMSD (Å) 0.73 ± 0.140.87 ± 0.17
Heavy Atom RMSD (Å) Not ReportedNot Reported
Disulfide Bond Dihedral Angle (χ¹) -84.6° (NMR-derived)Not Reported
Proline (Cys⁶-Pro⁷) Conformation transtrans

Data derived from studies on conopressin analogs Mo1033 and DR4-Mo1033, which share high sequence homology with this compound.[2]

The dihedral angle of the disulfide bond in conopressin analogs is consistently found to be within the expected range of ±90° ±20°.[2] The trans conformation of the Cys⁶-Pro⁷ peptide bond is a common feature observed in these peptides.[2]

Experimental Protocols

The structural characterization of this compound and its analogs involves a series of sophisticated experimental procedures.

Experimental Workflow for Synthesis and Purification

G SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) Cleavage Cleavage from Resin (TFA) SPPS->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS) and Purification:

  • Resin Preparation: A suitable resin, such as Rink Amide resin for a C-terminal amide, is swelled in a non-polar solvent like dichloromethane (B109758) (DCM) followed by dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed by treatment with a 20% piperidine (B6355638) in DMF solution.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed to completion.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is lyophilized to obtain the crude peptide powder.

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Experimental Workflow for NMR Structure Determination

G Sample_Prep NMR Sample Preparation Data_Acq 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) Sample_Prep->Data_Acq Processing Data Processing & Peak Picking Data_Acq->Processing Assignment Resonance Assignment Processing->Assignment Restraints Generate Distance & Dihedral Restraints Assignment->Restraints Calculation Structure Calculation (e.g., CYANA) Restraints->Calculation Validation Structure Validation Calculation->Validation

Caption: Workflow for determining peptide structure using 2D NMR.

Protocol for 2D NMR Structure Determination:

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (if isotopically labeled).

  • Data Processing: The raw NMR data is processed (Fourier transformation, phase correction, baseline correction) using appropriate software.

  • Resonance Assignment: The individual proton and other nuclei signals are assigned to specific atoms in the peptide sequence.

  • Restraint Generation: NOESY cross-peaks are integrated to generate distance restraints. Dihedral angle restraints can be derived from coupling constants (e.g., ³J(HN,Hα)) measured from 1D or 2D spectra.

  • Structure Calculation: The distance and dihedral angle restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using parameters such as Ramachandran plots and RMSD values.

Logical Flow for Peptide Sequencing by Tandem MS

G Ionization Peptide Ionization (e.g., ESI) MS1 First Mass Analyzer (Select Precursor Ion) Ionization->MS1 Fragmentation Collision Cell (CID/HCD) MS1->Fragmentation MS2 Second Mass Analyzer (Separate Fragment Ions) Fragmentation->MS2 Detection Detector MS2->Detection Spectrum Generate MS/MS Spectrum Detection->Spectrum Sequencing De Novo Sequencing Spectrum->Sequencing

Caption: Logical flow of tandem mass spectrometry for peptide sequencing.

Protocol for de novo Peptide Sequencing by Tandem Mass Spectrometry:

  • Sample Introduction and Ionization: The purified peptide is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • MS1 Scan: A first mass scan is performed to determine the mass-to-charge ratio (m/z) of the intact peptide (precursor ion).

  • Precursor Ion Selection: The precursor ion of interest is isolated in the first mass analyzer.

  • Fragmentation: The selected precursor ion is fragmented in a collision cell through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • MS2 Scan: The resulting fragment ions are separated in the second mass analyzer based on their m/z ratios.

  • Spectrum Generation: A tandem mass spectrum (MS/MS) is generated, plotting the relative abundance of the fragment ions against their m/z values.

  • De Novo Sequencing: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the fragment ion series (typically b- and y-ions).

Receptor Interaction and Signaling Pathways

This compound is an analog of vasopressin and oxytocin and interacts with their receptors, which are G-protein coupled receptors (GPCRs).[1][4] The specific downstream signaling pathways are dependent on the receptor subtype (V1a, V2, or Oxytocin receptor) and the G-protein they couple to.

The V1a and oxytocin receptors primarily couple to Gq/11 proteins.[5]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ConopressinS This compound Receptor V1a / Oxytocin Receptor ConopressinS->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Store IP3->Ca_ER Opens Channels PKC PKC DAG->PKC Activates Response Cellular Response PKC->Response Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Ca_cyto->Response

Caption: Gq signaling pathway for V1a and Oxytocin receptors.

Upon binding of this compound, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a cellular response.[5]

The V2 receptor couples to Gs proteins.[6]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ConopressinS This compound V2R V2 Receptor ConopressinS->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: Gs signaling pathway for the Vasopressin V2 receptor.

Binding of this compound to the V2 receptor activates the Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[6]

References

Evolutionary origin of Conopressin peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Origin of Conopressin Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressins, a family of nonapeptide toxins found in the venom of marine cone snails, are members of the ancient and widespread vasopressin/oxytocin (B344502) (VP/OT) neuropeptide superfamily. Their structural and functional similarity to vertebrate neurohypophysial hormones has made them a subject of intense research, not only for their therapeutic potential but also for the evolutionary insights they provide. This technical guide delves into the evolutionary origins of conopressin peptides, detailing their phylogenetic relationships, genetic architecture, and the experimental methodologies used to elucidate their history. By understanding the evolutionary trajectory of these molecules, from a common bilaterian ancestor to a component of a predatory venom, we can better appreciate their functional diversification and potential for pharmacological innovation.

Evolutionary Phylogeny of the Vasopressin/Oxytocin Superfamily

The evolutionary history of conopressin is deeply rooted in the vasopressin/oxytocin (VP/OT) superfamily, which is believed to have originated in a common ancestor of all bilaterian animals over 600 million years ago.[1][2][3] Invertebrates typically possess a single gene encoding a VP/OT-type peptide.[1][2][4] The divergence into two distinct peptide lineages—vasopressin and oxytocin—is the result of a gene duplication event that occurred early in the evolution of jawed vertebrates.[2][5]

Conopressins are considered vasopressin-related peptides.[5][6] The discovery of Lys-conopressin G and Arg-conopressin S in the venom of Conus snails provided the first definitive molecular evidence of VP/OT-type peptides in invertebrates, highlighting the ancient origins of this neuropeptide family.[2] While most invertebrates have a single gene, some cephalopods, like the common octopus (Octopus vulgaris), possess two distinct VP/OT peptides (octopressin and cephalotocin), suggesting that clade-specific gene duplications have occurred independently outside of the vertebrate lineage.[1][7][8] The presence of conopressin in cone snail venom is a fascinating example of neuropeptide evolution, where an endogenous hormone has been repurposed as a toxin.[9]

evolutionary_origin ancestor Common Bilaterian Ancestor (Single VP/OT-like Gene) protostomes Protostomes ancestor->protostomes deuterostomes Deuterostomes ancestor->deuterostomes invertebrates Most Invertebrates (Single Gene Lineage) protostomes->invertebrates vertebrates Vertebrates deuterostomes->vertebrates mollusca Mollusca invertebrates->mollusca conus Conus (Cone Snails) Conopressins mollusca->conus Venom Diversification cephalopoda Cephalopods (Clade-Specific Duplication) mollusca->cephalopoda duplication Gene Duplication Event vertebrates->duplication vp_lineage Vasopressin Lineage duplication->vp_lineage ot_lineage Oxytocin Lineage duplication->ot_lineage

Evolutionary divergence of the Vasopressin/Oxytocin superfamily.

Gene and Precursor Architecture

The evolutionary link between conopressins and the broader VP/OT superfamily is strongly supported by the conserved structure of their precursor proteins. Cloning of the cDNA for a conopressin precursor in the mollusc Lymnaea stagnalis revealed an architecture remarkably similar to that of vertebrate preprovasopressin. This precursor, preproconopressin, consists of several key domains in sequence: a signal peptide, the conopressin nonapeptide, a C-terminal amidation signal (Gly), a pair of basic residues for cleavage, and a neurophysin domain.[6]

The neurophysin domain is particularly significant, as it is a characteristic feature of VP/OT precursors, responsible for binding the nonapeptide hormone during transport and secretion.[1] The Lymnaea neurophysin shares high sequence identity with its vertebrate counterparts, including the conservation of all 14 cysteine residues.[6] This striking conservation of the prohormone organization demonstrates that this structure was present in the common ancestor of vertebrates and invertebrates.[6]

precursor_structure cluster_precursor Preproconopressin signal Signal Peptide conopressin Conopressin (Nonapeptide) signal->conopressin processing Processing Signals (G-K-R) conopressin->processing neurophysin Neurophysin Domain processing->neurophysin

Conserved architecture of the Preproconopressin precursor protein.

Data Presentation: Conopressin Sequence Diversity

Conopressins exhibit significant sequence variation, which is a hallmark of venom peptides evolving under positive selection pressure. However, they retain the core framework of the VP/OT superfamily, including the disulfide bridge between Cys1 and Cys6. Unlike vertebrate vasopressin and oxytocin, many conopressins feature a positively charged residue (Arg or Lys) at position 4.[3][9][10] Some recently discovered variants show even more unusual substitutions, such as a charge inversion at the critical position 8.[9]

Peptide Name Sequence (C1-C6 bridge) Origin Key Features
Arginine Vasopressin (AVP) C Y F Q N C P R G-NH₂MammalsBasic residue (Arg) at position 8.[1]
Oxytocin (OT) C Y I Q N C P L G-NH₂MammalsHydrophobic residue (Leu) at position 8.[1]
Lys-Conopressin G C F I R N C P K G-NH₂Conus geographus, LymnaeaBasic residue (Lys) at position 8; Arg at position 4.[2][9]
Arg-Conopressin S C I I R N C P R G-NH₂Conus striatusBasic residue (Arg) at position 8; Arg at position 4.[2]
Conopressin-T C L I T N C P L G-NH₂Conus tulipaAntagonist; Pro at position 7 replaced by Leu.[3][9]
Conopressin-M1 C F P R N C P D S-NH₂Conus miliarisPro at position 3; Negatively charged Asp at position 8.[9]
Conopressin-M2 C F I R N C P D S-NH₂Conus miliarisNegatively charged Asp at position 8.[9]

Conopressin Receptor Signaling

Conopressins exert their biological effects by binding to G-protein coupled receptors (GPCRs) of the vasopressin/oxytocin family.[9][11][12] These receptors are canonical seven-transmembrane proteins.[10] Depending on the specific peptide and receptor subtype, conopressins can act as either agonists or antagonists.[12]

Upon agonist binding, the receptor undergoes a conformational change, activating intracellular G-proteins. The VP/OT receptor family is known to couple to different G-proteins, primarily Gq/11 or Gs. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that mediates many of the peptide's physiological effects, such as muscle contraction.[8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er conopressin Conopressin receptor Conopressin Receptor (GPCR) conopressin->receptor Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc Hydrolysis ip3r IP3 Receptor ip3->ip3r Binding er Endoplasmic Reticulum ca_release Ca²⁺ Release ip3r->ca_release Opens Channel response Cellular Responses (e.g., Muscle Contraction) ca_release->response Triggers

Generalized Gq/11 signaling pathway for conopressin receptors.

Experimental Protocols

The study of conopressin evolution relies on a combination of molecular biology, biochemistry, and bioinformatics techniques. Below are overviews of key experimental protocols.

Protocol: Peptide Identification via Neuropeptidomics

This workflow is used to identify and sequence endogenous peptides directly from biological samples like venom ducts or neural tissue.[13][14]

  • Tissue Extraction: Homogenize tissue (e.g., Conus venom duct) in an acidic extraction buffer to preserve peptides and precipitate larger proteins. Centrifuge to collect the supernatant.

  • Peptide Cleanup: Use solid-phase extraction (SPE) with a C18 cartridge to desalt and concentrate the peptide fraction. Elute peptides with a high-organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Chromatographic Separation: Separate the complex peptide mixture using reversed-phase high-performance liquid chromatography (RP-HPLC), often in a two-dimensional setup for greater resolution.[14]

  • Mass Spectrometry (MS) Analysis:

    • Introduce the separated peptides into a mass spectrometer via electrospray ionization (ESI).

    • Perform an initial full scan (MS1) to determine the mass-to-charge (m/z) ratios of all eluting peptides.

    • Use a data-dependent acquisition (DDA) method: the instrument automatically selects the most abundant precursor ions from the MS1 scan for fragmentation.[14][15]

    • Generate tandem MS (MS/MS or MS2) spectra for the selected ions. These spectra show the fragment ions, which reveal the amino acid sequence.[13]

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra against a protein sequence database (e.g., NCBI, UniProt, or a custom transcriptome-derived database).

    • Alternatively, use de novo sequencing to infer the peptide sequence directly from the mass differences between fragment ions in the MS/MS spectrum.[14]

Protocol: Phylogenetic Analysis

This protocol is used to infer the evolutionary relationships between conopressin genes and other members of the VP/OT superfamily.

  • Sequence Acquisition: Obtain nucleotide or amino acid sequences for conopressin precursors and other VP/OT precursors from databases like GenBank or from sequencing experiments.

  • Multiple Sequence Alignment (MSA): Align the sequences using a program like ClustalW or MAFFT. The alignment is crucial for identifying homologous positions and requires manual inspection and refinement.

  • Phylogenetic Model Selection: Use statistical methods (e.g., Akaike Information Criterion in programs like ModelTest) to determine the best-fit model of molecular evolution for the aligned data.

  • Tree Inference: Construct the phylogenetic tree using a method such as:

    • Maximum Likelihood (ML): A statistical method that finds the tree that maximizes the probability of observing the given sequence data.[16][17] Programs like RAxML or PhyML are commonly used.

    • Bayesian Inference: A method that uses a probabilistic framework to generate a posterior probability distribution of possible trees.

  • Assessing Tree Reliability: Calculate statistical support for the nodes (branches) in the tree, typically using bootstrapping for ML trees or posterior probabilities for Bayesian trees.[16][17]

  • Visualization: Use software like FigTree or iTOL to visualize and annotate the final phylogenetic tree.

experimental_workflow start Biological Sample (e.g., Venom Duct) extraction 1. Peptide Extraction & Homogenization start->extraction cleanup 2. Solid-Phase Extraction (SPE Cleanup) extraction->cleanup separation 3. LC Separation (e.g., RP-HPLC) cleanup->separation ms 4. Tandem Mass Spectrometry (LC-MS/MS) separation->ms data_analysis 5. Data Analysis ms->data_analysis database_search Database Searching data_analysis->database_search denovo De Novo Sequencing data_analysis->denovo result Peptide Identification & Characterization database_search->result denovo->result

Workflow for Neuropeptidomic identification of Conopressins.

Conclusion and Future Directions

The evolutionary journey of conopressins from an ancestral neurohormone to a diverse arsenal (B13267) of venom peptides is a compelling narrative of molecular adaptation. The conserved gene structure confirms their deep connection to the vertebrate VP/OT system, while their sequence diversity showcases the rapid evolution characteristic of toxin superfamilies. For drug development professionals, conopressins represent a naturally selected library of ligands that have been optimized over millions of years to interact with VP/OT receptors. Their ability to act as selective agonists or antagonists makes them valuable leads for developing novel therapeutics targeting a wide range of conditions, from cardiovascular disorders to social and behavioral impairments.[3][12] Future research, combining advanced peptidomics, structural biology, and high-throughput functional screening, will continue to unlock the untapped pharmacological potential of these remarkable peptides.

References

Behavioral effects of Conopressin S in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Behavioral Effects of Conopressin S in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, is a structural and functional analog of the mammalian neurohypophyseal hormones, vasopressin (AVP) and oxytocin (B344502) (OT).[1][2] Belonging to the vasopressin/oxytocin peptide family, conopressins are characterized by a single disulfide bond creating a six-membered ring and a three-residue C-terminal tail.[3] Due to their high sequence homology with AVP and OT, which are potent regulators of social and emotional behaviors, conopressins have garnered significant interest for their potential to modulate neural circuits and behaviors in animal models.[4][5] This technical guide provides a comprehensive overview of the known behavioral effects of this compound and its analogs in animal models, details the experimental protocols used for their study, and elucidates the underlying signaling pathways.

Behavioral Effects of this compound and Analogs

The behavioral effects of conopressins are primarily mediated through their interaction with vasopressin and oxytocin receptors, specifically the vasopressin V1a receptor (V1aR) and the oxytocin receptor (OTR).[3][6] The observed behaviors are diverse, ranging from motor effects to complex social and anxiety-related responses.

Grooming and Scratching Behavior

One of the most consistently reported behavioral effects following central administration of conopressins in rodents is the induction of excessive grooming and scratching.[1][6] Intracerebroventricular (ICV) injection of conopressins, including Lys-conopressin-G, a close analog of this compound, induces a dose-dependent increase in scratching and grooming behavior in mice.[1][7] This "scratcher" peptide effect is a hallmark of conopressin activity and is also observed with vasopressin administration.[8] Studies suggest that this behavior is mediated by the V1aR, as oxytocin-induced scratching is absent in V1aR knockout mice but present in OTR knockout mice.[9] The preoptic area of the hypothalamus has been identified as a key site for AVP-induced grooming behavior.[7]

Locomotor Activity

The effects of conopressins on locomotor activity appear to be varied and dependent on the specific analog and dosage. For instance, studies with truncated conopressin analogs have shown that some can reduce locomotory activity in mice.[6] In contrast, vasopressin, acting in the brain stem, can have an inhibitory effect on motor activity.[10] In the nudibranch Berghia stephanieae, exposure to conopressin resulted in a significant decrease in locomotion.[11]

Social and Anxiety-Related Behaviors

Given the established role of the vasopressin and oxytocin systems in regulating social behavior and anxiety, conopressins are valuable tools for probing these functions.[4][12] The vasopressin system, in particular, is linked to anxiety-like behaviors, with AVP generally considered anxiogenic.[12] Studies in vasopressin-deficient Brattleboro rats show reduced anxiety-like behavior, supporting the anxiogenic role of AVP.[13] While direct studies of this compound in standardized anxiety models like the elevated plus-maze are not extensively detailed in the available literature, its action on V1a receptors suggests it could modulate anxiety. Systemic administration of a V1aR antagonist produces anxiolytic-like effects in the elevated plus maze test in rats.[14]

Quantitative Data Presentation

The following tables summarize the quantitative findings on the behavioral effects of conopressins and related peptides from various animal model studies.

Table 1: Effects of Conopressin Analogs on Locomotion, Grooming, and Scratching in Mice

PeptideDose (Intracranial)Behavioral OutcomeSpecies/StrainReference(s)
Tr-Mo976 (Truncated Conopressin)Not specifiedHigh grooming and scratching behaviorSwiss Webster Mice[6]
Tr-Mo977 (Truncated Conopressin)Not specifiedReduced locomotory activitySwiss Webster Mice[6]
Lys-conopressin-GNot specifiedDose-dependent scratching activityMice[1]
Arginine Vasopressin (AVP)1 ng & 10 ng / 250 nlIncreased hindleg scratching and face washingC57BL/6 Mice[7]
Oxytocin (OXT)100 ng (ICV)Robust and long-lasting scratching responseWild-type Mice[9]

Table 2: Effects of Conopressin on Locomotion and Gut Activity in Berghia stephanieae

PeptideConcentrationBehavioral OutcomeSpeciesReference(s)
Conopressin10⁻⁶ M to 10⁻⁴ MSuppressed exploration behavior across all concentrationsBerghia stephanieae (Nudibranch)[11]
ConopressinHigh concentrationReduced locomotion, increased gut contractions, voidingBerghia stephanieae (Nudibranch)[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments in the study of this compound.

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol is for the direct administration of this compound into the cerebral ventricles of rodents to study its central effects.

  • Animal Preparation: Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), weighing 25-30g or 250-300g, respectively. Anesthetize the animal with isoflurane (B1672236) or a ketamine/xylazine mixture.

  • Stereotaxic Surgery:

    • Mount the anesthetized animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify and clean the bregma.

    • Drill a small hole through the skull above the target lateral ventricle. Typical coordinates for mice relative to bregma are: AP: -0.5 mm, L: ±1.0 mm, V: -2.0 to -2.5 mm from the skull surface.[15]

    • Implant a guide cannula (e.g., 26-gauge) to the desired depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the incision and provide post-operative care, including analgesics. Allow for a recovery period of at least one week.

  • ICV Injection:

    • On the day of the experiment, gently restrain the conscious animal.

    • Remove the dummy cannula and insert an injector cannula (e.g., 33-gauge) that extends slightly beyond the guide cannula.

    • Infuse the this compound solution (dissolved in sterile saline or artificial cerebrospinal fluid) at a slow rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.

    • Leave the injector in place for an additional minute to prevent backflow.

    • Replace the dummy cannula and return the animal to its home cage or the testing apparatus.

Protocol 2: Open Field Test for Locomotor Activity

This assay is used to assess general locomotor activity and exploratory behavior.

  • Apparatus: A square arena (e.g., 40x40x40 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An automated tracking system (video camera and software) is used to record movement.

  • Procedure:

    • Habituate the animals to the testing room for at least 1 hour before the test.

    • Administer this compound or vehicle via ICV injection at a predetermined time before the test.

    • Gently place the animal in the center of the open field arena.

    • Record activity for a set duration (e.g., 10-30 minutes).

    • Clean the arena thoroughly with 70% ethanol (B145695) between animals.

  • Data Analysis: Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Protocol 3: Social Interaction Test

This test evaluates social preference and social novelty.

  • Apparatus: A three-chambered box. The two outer chambers can be accessed from the central chamber. Small, wire cages are placed in the outer chambers to hold stimulus mice.

  • Procedure:

    • Habituation (Phase 1): The test mouse is placed in the central chamber and allowed to explore all three empty chambers for 10 minutes.

    • Sociability Test (Phase 2): An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty cage is placed in the other side chamber. The test mouse is returned to the central chamber and allowed to explore for 10 minutes.

    • Social Novelty Test (Phase 3): A second, novel stranger mouse is placed in the previously empty cage. The test mouse is again allowed to explore for 10 minutes.

  • Data Analysis: The time spent in each chamber and the time spent sniffing each wire cage are recorded and analyzed to determine preference for the social stimulus over the empty cage (sociability) and the novel mouse over the familiar mouse (social novelty).

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation (1 week) surgery Stereotaxic Surgery (ICV Cannula Implantation) animal_acclimation->surgery recovery Post-Surgical Recovery (1-2 weeks) surgery->recovery injection This compound Administration (ICV Infusion) recovery->injection behavioral_assay Behavioral Assay (e.g., Open Field, Social Interaction) injection->behavioral_assay data_collection Data Collection (Automated Tracking/Manual Scoring) behavioral_assay->data_collection data_analysis Statistical Analysis data_collection->data_analysis

Caption: Workflow for investigating this compound behavioral effects.

Diagram 2: this compound Signaling Pathway

G cluster_membrane Plasma Membrane cluster_gprotein gpcr Vasopressin/Oxytocin Receptor (V1aR / OTR) g_protein Gαq | Gβγ gpcr->g_protein Activates conopressin_s This compound conopressin_s->gpcr Binds g_protein_active Gαq-GTP g_protein->g_protein_active g_beta_gamma Gβγ g_protein->g_beta_gamma plc Phospholipase C (PLC) g_protein_active->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates response Cellular Response (e.g., Neuronal Firing, Behavioral Changes) pkc->response Phosphorylates Downstream Targets

Caption: this compound signaling via the Gq/PLC/PKC pathway.

Mechanism of Action

This compound exerts its behavioral effects by acting as an agonist at G-protein coupled receptors (GPCRs), primarily the V1a and oxytocin receptors.[3] The predominant signaling pathway for these receptors is through the Gq alpha subunit.[16]

  • Receptor Binding: this compound binds to the extracellular domain of the V1aR or OTR.

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[12][17]

  • PLC Activation: The activated Gαq-GTP subunit stimulates phospholipase C (PLC).[2][16]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

  • Calcium Release and PKC Activation: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[1] The increased intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).[5][18]

  • Cellular Response: Activated PKC phosphorylates a variety of downstream target proteins, leading to changes in neuronal excitability, gene expression, and ultimately, the observed behavioral effects.

Conclusion and Future Directions

This compound and its analogs are powerful pharmacological tools for dissecting the neurobiology of behavior. Their actions on vasopressin and oxytocin receptors in animal models have confirmed their roles in modulating grooming, locomotion, and potentially social and anxiety-related behaviors. The detailed protocols and pathway diagrams provided in this guide offer a foundation for researchers to design and execute rigorous experiments in this field.

Future research should focus on obtaining more granular quantitative data on the dose-response relationships of this compound in a wider range of behavioral paradigms, particularly those assessing anxiety and social cognition. Furthermore, exploring the effects of chronic this compound administration and utilizing more advanced techniques, such as region-specific microinjections and optogenetics, will be crucial for mapping the precise neural circuits through which these peptides exert their complex behavioral effects.

References

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Conopressin S

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Conopressin S is a nonapeptide neurotoxin originally isolated from the venom of the marine cone snail, Conus striatus.[1][2] It is a structural and functional analog of the mammalian neurohypophysial hormones vasopressin and oxytocin (B344502), characterized by a disulfide bridge between the cysteine residues at positions 1 and 6, and a C-terminally amidated glycine.[3][4][5] The primary sequence of this compound is Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH₂.[3][4] Conopressins are valuable pharmacological tools for studying G-protein coupled receptors (GPCRs), specifically the vasopressin/oxytocin receptor family.[3][6]

This application note provides a comprehensive protocol for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS), a widely adopted and robust method for producing synthetic peptides.[7][8][9] The protocol covers all stages from resin preparation and automated or manual chain assembly to peptide cleavage, oxidative cyclization, purification, and final analysis.

Materials and Reagents

Protected Amino Acids

The following Fmoc-protected amino acids with appropriate side-chain protection are required for the synthesis.

Amino AcidSupplier ExampleSide-Chain Protecting Group
Fmoc-Gly-OHChemPepNone
Fmoc-Arg(Pbf)-OHChemPepPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Fmoc-Pro-OHChemPepNone
Fmoc-Cys(Trt)-OHChemPepTrt (Trityl)
Fmoc-Asn(Trt)-OHChemPepTrt (Trityl)
Fmoc-Ile-OHChemPepNone
Resins, Solvents, and Reagents

A comprehensive list of reagents needed for the entire synthesis workflow is provided below.

Reagent/MaterialPurposeRecommended Grade/Purity
Rink Amide AM Resin (100-200 mesh)Solid support for C-terminal amides0.5 - 1.0 mmol/g loading
N,N-Dimethylformamide (DMF)Primary solvent for SPPSPeptide synthesis grade
Dichloromethane (DCM)Solvent for washing and cleavageACS grade or higher
Piperidine (B6355638)Fmoc deprotection agentReagent grade
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling/Activating agentReagent grade
N,N-Diisopropylethylamine (DIPEA)Activation baseReagent grade
Trifluoroacetic acid (TFA)Cleavage and deprotection acidReagent grade, >99%
Triisopropylsilane (TIS)Scavenger for cleavageReagent grade, >98%
Diethyl ether, coldPeptide precipitationAnhydrous, ACS grade
Acetonitrile (ACN)HPLC mobile phaseHPLC grade
Ammonium (B1175870) Bicarbonate (NH₄HCO₃)Cyclization bufferACS grade or higher
Deionized Water (ddH₂O)Buffers and HPLC mobile phase18.2 MΩ·cm

Experimental Protocols

The synthesis of this compound involves four main stages:

  • Linear peptide assembly on a solid support.

  • Cleavage from the resin and global side-chain deprotection.

  • Oxidative cyclization to form the disulfide bond.

  • Purification and analysis of the final product.

Protocol 1: Solid-Phase Synthesis of Linear this compound

This protocol is based on a 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Place 200 mg of Rink Amide AM resin (assuming 0.5 mmol/g loading) into a peptide synthesis vessel.

    • Swell the resin in 5 mL of DMF for 1 hour with gentle agitation.[10]

    • Drain the DMF.

  • Fmoc-Glycine Loading (First Amino Acid):

    • Prepare a 20% (v/v) solution of piperidine in DMF.

    • Add 5 mL of the piperidine solution to the resin and agitate for 3 minutes. Drain.

    • Repeat the piperidine treatment for an additional 10 minutes to ensure complete Fmoc removal from the Rink linker.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

    • In a separate vial, dissolve Fmoc-Gly-OH (5 eq, 0.5 mmol), HATU (5 eq, 0.5 mmol), and DIPEA (10 eq, 1.0 mmol) in 3 mL of DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Drain the vessel and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Peptide Chain Elongation (Automated or Manual):

    • Perform the following cycle for each subsequent amino acid (Arg, Pro, Cys, Asn, Arg, Ile, Ile, Cys):

      • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain. Repeat with a 10-minute incubation.[7]

      • Washing: Wash the resin with DMF (5 x 5 mL).

      • Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (5 eq) with HATU (5 eq) and DIPEA (10 eq) in DMF for 5 minutes.[7] Add this solution to the resin and agitate for 45-60 minutes.

      • Washing: Wash the resin with DMF (3 x 5 mL).

    • After the final coupling (Fmoc-Cys(Trt)-OH), perform a final Fmoc deprotection step as described above.

    • Wash the peptide-resin extensively with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry the resin under a vacuum.

Protocol 2: Cleavage and Deprotection
  • Preparation of Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail with the following ratio: 95% TFA, 2.5% TIS, and 2.5% ddH₂O.[7] For the dried resin, prepare 10 mL of this solution.

    • CAUTION: Perform this step in a certified fume hood. TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the 10 mL of cleavage cocktail to the reaction vessel containing the dried peptide-resin.

    • Agitate the mixture at room temperature for 2.5 hours.[7] The solution may turn yellow or red, which is normal due to the cleavage of trityl protecting groups.[11]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

    • Add the collected filtrate dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) will form.

    • Incubate the tube at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the tube at 4000 x g for 10 minutes. Decant and discard the ether.

    • Wash the peptide pellet twice with 20 mL of cold diethyl ether, centrifuging after each wash.

    • After the final wash, dry the crude linear peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 3: Disulfide Bond Formation (Oxidative Cyclization)
  • Peptide Solubilization:

    • Dissolve the crude linear peptide in a minimal amount of 50% aqueous ACN.

  • Air Oxidation:

    • Prepare a 0.1 M ammonium bicarbonate (NH₄HCO₃) buffer (pH ~8).

    • Add the dissolved peptide dropwise into a beaker containing the NH₄HCO₃ buffer, stirring vigorously. The final peptide concentration should be low (0.1-0.5 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.

    • Leave the solution stirring gently, open to the air, at room temperature for 12-24 hours.

    • Monitor the reaction's completion by taking small aliquots and analyzing them with RP-HPLC and MS to observe the disappearance of the reduced peptide mass and the appearance of the oxidized (M-2 Da) peptide mass.

  • Lyophilization:

    • Once the reaction is complete, freeze the solution and lyophilize to remove the buffer and water, yielding the crude cyclized this compound.

Protocol 4: Purification and Quality Control
  • Preparative RP-HPLC:

    • Dissolve the lyophilized crude cyclic peptide in a minimal volume of HPLC mobile phase A.

    • Purify the peptide using a preparative C18 RP-HPLC column.

    • Mobile Phase A: 0.1% TFA in ddH₂O.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A typical gradient would be 5-45% B over 40 minutes at a flow rate of 10-20 mL/min, monitoring absorbance at 220 nm.[12][13]

    • Collect fractions corresponding to the major peak.

  • Quality Control:

    • Analyze the collected pure fractions using analytical RP-HPLC to confirm purity (>95%).

    • Confirm the identity of the final product by Mass Spectrometry (e.g., ESI-MS) to verify the correct molecular weight for cyclized, amidated this compound.

  • Final Product Preparation:

    • Pool the pure fractions, freeze, and lyophilize to obtain this compound as a white, fluffy powder.

    • Store the final product at -20°C or lower.[4]

Summary of Synthesis Parameters

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterValue / ConditionStage Reference
Synthesis Scale0.1 mmolProtocol 2.1
Resin Loading0.5 mmol/gProtocol 2.1
Amino Acid Equivalents5 eq per couplingProtocol 2.1
Coupling Reagent Equivalents5 eq HATU, 10 eq DIPEAProtocol 2.1
Fmoc Deprotection Solution20% (v/v) Piperidine in DMFProtocol 2.1
Cleavage CocktailTFA / TIS / H₂O (95:2.5:2.5, v/v/v)Protocol 2.2
Cleavage Time2.5 hours at room temperatureProtocol 2.2
Cyclization Buffer0.1 M NH₄HCO₃ (pH ~8)Protocol 2.3
Cyclization Time12-24 hoursProtocol 2.3
Expected Final Yield~30% (for amidated peptides)[7]

Visualized Workflows and Pathways

This compound Synthesis Workflow

The following diagram illustrates the complete experimental workflow for the solid-phase synthesis of this compound.

G start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell spps 2. Iterative Fmoc-SPPS (Deprotection -> Coupling -> Wash) swell->spps cleave 3. Cleavage from Resin & Side-Chain Deprotection (TFA) spps->cleave precipitate 4. Precipitation in Cold Ether cleave->precipitate crude_linear Crude Linear Peptide precipitate->crude_linear cyclize 5. Oxidative Cyclization (Air Oxidation, pH 8) crude_linear->cyclize crude_cyclic Crude Cyclic Peptide cyclize->crude_cyclic purify 6. RP-HPLC Purification crude_cyclic->purify qc 7. Quality Control (Analytical HPLC & Mass Spec) purify->qc lyophilize 8. Lyophilization qc->lyophilize end_product Final Product: Pure this compound lyophilize->end_product

Caption: Workflow for the solid-phase synthesis of this compound.

This compound Signaling Pathway

This compound acts on vasopressin/oxytocin G-protein coupled receptors. The diagram below shows a simplified Gq signaling pathway, a common mechanism for V1 vasopressin receptors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Vasopressin/Oxytocin Receptor (GPCR) g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to ca_release Ca²⁺ Release er->ca_release triggers downstream Downstream Cellular Effects ca_release->downstream ligand This compound ligand->receptor binds to

Caption: Simplified Gq signaling pathway for this compound.

References

Application Note & Protocol: HPLC Purification of Synthetic Conopressin S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of synthetic Conopressin S using High-Performance Liquid Chromatography (HPLC). This compound is a nonapeptide (Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2) originally isolated from the venom of the marine cone snail Conus striatus. As a member of the vasopressin/oxytocin superfamily, it is a valuable tool in pharmacological research.[1] The following protocols cover the synthesis, purification, and analysis of this compound.

Overview of this compound Synthesis and Purification

Synthetic this compound is typically produced via solid-phase peptide synthesis (SPPS).[2] The crude peptide, cleaved from the resin, contains the desired product along with various impurities such as truncated or deletion sequences. Reversed-phase HPLC (RP-HPLC) is the most effective method for purifying the target peptide to a high degree of purity (>95%).[1] The process involves an initial analytical scale separation to determine the retention time of this compound, followed by a scaled-up preparative purification to isolate the pure peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v)[2]

  • DMF, DCM, Diethyl ether

Protocol:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Couple the C-terminal amino acid (Fmoc-Gly-OH) to the resin using a coupling agent like HATU and a base such as DIPEA.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Arg(Pbf), Ile, Ile, Cys(Trt)).

  • After the final coupling step, remove the terminal Fmoc group.

  • Wash the peptide-resin extensively with DMF and DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.[2]

  • Precipitate the crude peptide with cold diethyl ether.

  • Centrifuge and decant the ether to obtain the crude this compound peptide.

Analytical RP-HPLC of Crude this compound

This step is crucial to determine the retention time of this compound and to assess the purity of the crude product.

Instrumentation and Materials:

  • Analytical HPLC system with a UV detector

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude synthetic this compound

Protocol:

  • Dissolve a small amount of crude this compound in Mobile Phase A.

  • Equilibrate the analytical C18 column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the peptides using a linear gradient of Mobile Phase B.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Identify the peak corresponding to this compound based on its expected retention time and mass spectrometric analysis of the collected peak.

Preparative RP-HPLC of Crude this compound

This protocol is scaled up from the analytical method to purify a larger quantity of the peptide.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude synthetic this compound

Protocol:

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Load the dissolved crude peptide onto the column.

  • Elute the peptides using a gradient optimized from the analytical run. A shallow gradient around the elution point of this compound will improve resolution.

  • Monitor the elution at 214 nm and 280 nm.

  • Collect fractions corresponding to the main peak of this compound.

  • Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

Data Presentation

Table 1: Analytical HPLC Parameters for this compound

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-30% B over 30 min[2][3]
Flow Rate 1.0 mL/min
Detection 214 nm, 280 nm
Injection Volume 20 µL

Table 2: Preparative HPLC Parameters for this compound (Example)

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Optimized based on analytical run (e.g., 15-25% B over 40 min)
Flow Rate 15 mL/min (scaled from analytical)
Detection 214 nm, 280 nm
Sample Loading Up to 100 mg of crude peptide

Table 3: Expected Purity and Yield of this compound Purification

ParameterValueReference
Crude Purity Variable-
Final Purity >95%[1]
Overall Yield ~15-30%[2]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification HPLC Purification cluster_final_product Final Product spps Fmoc-SPPS on Rink Amide Resin cleavage Cleavage from Resin (TFA Cocktail) spps->cleavage precipitation Ether Precipitation cleavage->precipitation analytical_hplc Analytical RP-HPLC precipitation->analytical_hplc Crude Peptide preparative_hplc Preparative RP-HPLC analytical_hplc->preparative_hplc fraction_analysis Fraction Analysis (Analytical HPLC & MS) preparative_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization qc Quality Control (Purity >95%) lyophilization->qc

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_receptor Cell Membrane receptor Vasopressin/Oxytocin Receptor (GPCR) g_protein G-Protein Activation receptor->g_protein conopressin_s This compound conopressin_s->receptor Binding downstream Downstream Signaling (e.g., Phospholipase C activation) g_protein->downstream

Caption: Generalized signaling pathway of this compound via vasopressin/oxytocin receptors.

References

Application Note: Structural Elucidation of Conopressin S using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Conopressin S is a nonapeptide (sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2) originally isolated from the venom of the marine cone snail Conus striatus.[1][2] It belongs to the vasopressin/oxytocin (B344502) superfamily of neurohypophysial hormones, characterized by a six-membered disulfide-bonded ring and a short C-terminal tail.[1][3] These peptides are known to interact with G-protein coupled receptors (GPCRs), and this compound specifically shows affinity for vasopressin and oxytocin receptors.[4][5] Its ability to modulate these receptors makes it a peptide of significant interest for investigating physiological processes like social behavior and for its potential as a therapeutic lead.[1] Determining the three-dimensional structure of this compound in solution is critical for understanding its structure-activity relationships (SAR) and for guiding the design of more selective and potent analogs. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the solution-state structure and conformational dynamics of small peptides like this compound.[6]

This application note provides a detailed protocol for the structural analysis of this compound using two-dimensional (2D) NMR spectroscopy, from sample preparation to final structure calculation and validation.

Physiological Signaling Pathway

This compound exerts its biological effects by binding to vasopressin (V1a) and oxytocin (OTR) receptors. Both are class A GPCRs that primarily couple to the Gαq/11 subunit.[7][8][9] Ligand binding initiates a conformational change in the receptor, activating the G-protein. The Gαq subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[10][11] The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which phosphorylates downstream target proteins, leading to a variety of cellular responses.[10][11]

Conopressin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ConopressinS This compound Receptor V1a / Oxytocin Receptor (GPCR) ConopressinS->Receptor Binds G_protein Gαq/11 G-Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER Store) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Co-activates CellularResponse Cellular Responses (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates Targets

Caption: this compound Signaling Pathway via Gαq/11 Coupled Receptors.

Experimental Workflow for Structural Analysis

The overall process for determining the 3D structure of this compound involves several key stages, from initial sample preparation through NMR data acquisition, processing, and final structure calculation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_valid Structure Validation Synth Peptide Synthesis & Purification (>95%) Dissolve Dissolution in 90% H2O / 10% D2O Buffer Synth->Dissolve QC Concentration & pH Check (1-2 mM, pH 4-6) Dissolve->QC NMR_1D 1D ¹H Spectrum (Folding & Purity Check) QC->NMR_1D NMR_TOCSY 2D TOCSY (Spin System Assignment) NMR_1D->NMR_TOCSY NMR_NOESY 2D NOESY (Through-Space Proximities) NMR_TOCSY->NMR_NOESY Assign Sequential Resonance Assignment NMR_TOCSY->Assign NMR_NOESY->Assign Restraints NOE Cross-Peak Integration & Calibration (Distance Restraints) Assign->Restraints Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calc Refine Ensemble Generation & Refinement Calc->Refine Stats Analysis of Structural Statistics (RMSD) Refine->Stats Rama Ramachandran Plot (Dihedral Angle Validation) Stats->Rama Final Final Structure Ensemble Rama->Final

Caption: Workflow for NMR-based peptide structure determination.

Detailed Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Peptide Purity: Synthesized this compound should be purified to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC) and its mass verified by mass spectrometry.

  • Solvent Preparation: For observation of exchangeable amide protons, the sample should be prepared in a 90% H₂O / 10% D₂O mixture. The D₂O provides the field-frequency lock for the NMR spectrometer.

  • Buffer Conditions: Use a simple buffer system that does not contribute interfering signals, such as 20 mM sodium phosphate. The pH should be adjusted to a range of 4.0-6.0 to minimize the rate of amide proton exchange with the solvent.

  • Concentration: The peptide concentration should be between 1-2 mM for optimal signal-to-noise in 2D experiments. The final sample volume should be approximately 500-600 µL for a standard 5 mm NMR tube.

  • Final Steps: Dissolve the lyophilized peptide in the prepared buffer. Gently vortex to ensure complete dissolution. Filter the sample into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[13][14]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity.

  • 1D ¹H Spectrum:

    • Purpose: To assess sample purity, concentration, and overall folding (indicated by chemical shift dispersion).

    • Experiment: A standard 1D proton experiment with water suppression (e.g., zgesgp).

    • Key Parameters: Sufficient number of scans (e.g., 128) to achieve good signal-to-noise.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify protons that are connected through bonds within the same amino acid residue (spin systems).

    • Experiment: dipsi2esgpph or similar pulse sequence with water suppression.

    • Key Parameters:

      • Mixing Time (d9): 60-80 ms. This duration is crucial for allowing magnetization transfer to propagate throughout the entire spin system of most amino acids.[15]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5-6 Å), regardless of whether they are bonded. This provides the distance restraints crucial for 3D structure calculation.

    • Experiment: noesyesgpph pulse sequence with water suppression.

    • Key Parameters:

      • Mixing Time (d8): 150-250 ms. This time should be optimized to maximize NOE buildup while minimizing spin diffusion, which can lead to erroneous correlations.[16][17]

Data Processing and Analysis
  • Processing: Acquired data should be processed using software such as TopSpin, NMRPipe, or NMRFx. This involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment:

    • Spin System Identification: Using the TOCSY spectrum, identify the complete set of proton signals for each amino acid residue.

    • Sequential Assignment: Use the NOESY spectrum to link the identified spin systems in sequence. This is primarily achieved by observing NOEs between the amide proton (NH) of one residue (i) and the alpha proton (Hα) of the preceding residue (i-1), denoted as dαN(i-1, i). Other sequential NOEs, such as dNN(i, i+1) and dβN(i-1, i), are also used.

  • Structural Restraint Generation:

    • NOE Integration: Assign all cross-peaks in the NOESY spectrum. The volume of each cross-peak is proportional to the distance between the corresponding protons (Volume ∝ 1/r⁶).

    • Calibration: Calibrate the NOE volumes into upper distance bounds. This is typically done by classifying NOEs as strong (e.g., 1.8-2.7 Å), medium (1.8-3.5 Å), and weak (1.8-5.0 Å) based on cross-peaks corresponding to known, fixed distances (e.g., intra-residue or sequential distances).

Structure Calculation and Validation
  • Calculation: Use the generated list of distance restraints to calculate an ensemble of 3D structures. Software like CYANA or XPLOR-NIH uses these restraints in molecular dynamics and simulated annealing protocols to find conformations that satisfy the experimental data.

  • Refinement: The initial structures are typically refined in an explicit water model to improve stereochemistry and non-bonded interactions.

  • Validation: The quality of the final ensemble of structures (typically the 10-20 lowest energy structures) is assessed.

Data Presentation: Structural Statistics

The quality of the calculated NMR structure is evaluated by a set of quantitative parameters. The following table provides representative values for a well-defined peptide structure, based on published data for conopressin analogs.[1]

ParameterValueDescription
Distance Restraints
Total NOE-based Restraints> 100The total number of experimental distance restraints used in the calculation.
Intra-residue (i, i)~40-50%Restraints between protons within the same amino acid.
Sequential (i, i+1)~30-40%Restraints between protons on adjacent amino acids.
Medium & Long-range (i-j> 1)
Structural Quality
Residual NOE Violations (> 0.2 Å)0The number of distance restraints that are not satisfied by the final structures. A value of 0 is ideal.
Ensemble Precision (RMSD from mean) Root-Mean-Square Deviation provides a measure of the precision of the structural ensemble.
Backbone atoms (N, Cα, C')< 0.5 ÅA low RMSD for the backbone indicates a well-defined fold.
All heavy atoms< 1.0 ÅA slightly higher value is expected due to the higher flexibility of side chains.
Ramachandran Plot Analysis Analysis of the backbone dihedral angles (φ, ψ).
Residues in Most Favored Regions> 90%Indicates good stereochemical quality of the calculated structures.
Residues in Allowed Regions~10%
Residues in Disallowed Regions0%Residues in disallowed regions would indicate a poor quality or incorrect structure.
Disulfide Dihedral Angle -80° to -100°The expected dihedral angle around the Cβ-S-S-Cβ bond for a stable disulfide bridge.[1]

References

Application Notes and Protocols: Receptor Binding Assay for Conopressin S and Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasopressin (AVP) is a key neurohypophysial hormone that regulates a multitude of physiological processes, including water homeostasis, blood pressure, and social behavior. Its effects are mediated through three G protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2. These receptors represent important therapeutic targets for a range of disorders, such as diabetes insipidus, congestive heart failure, and mood disorders. Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, is a structural analog of AVP. This document provides detailed protocols for conducting receptor binding assays to characterize the interaction of this compound and other ligands with human vasopressin receptors.

Vasopressin Receptor Signaling Pathways

Vasopressin receptors couple to distinct G proteins to initiate downstream signaling cascades.

  • V1a and V1b Receptors: These receptors primarily couple to Gαq/11 proteins. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • V2 Receptor: The V2 receptor is predominantly coupled to the Gαs protein. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological response.

Diagram of the V1a/V1b Vasopressin Receptor Signaling Pathway

Gq_Pathway cluster_membrane Plasma Membrane V1_Receptor V1a / V1b Receptor G_protein Gαq/11 V1_Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand This compound / AVP Ligand->V1_Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release releases Ca²⁺ Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: V1a/V1b receptor signaling cascade.

Diagram of the V2 Vasopressin Receptor Signaling Pathway

Gs_Pathway cluster_membrane Plasma Membrane V2_Receptor V2 Receptor G_protein Gαs V2_Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates ATP ATP AC->ATP converts Ligand This compound / AVP Ligand->V2_Receptor cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., aquaporin insertion) PKA->Cellular_Response phosphorylates targets Binding_Assay_Workflow cluster_prep Preparation Membrane_Prep Prepare Cell Membranes (Expressing Vasopressin Receptor) Incubation Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [³H]AVP) Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound (this compound) Dilutions Compound_Prep->Incubation Filtration Separate Bound from Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis

Application Notes and Protocols for In vivo Administration of Conopressin S in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S is a nonapeptide belonging to the vasopressin/oxytocin (B344502) superfamily of neuropeptides, originally isolated from the venom of marine cone snails of the Conus genus.[1][2] Like its mammalian homologues, vasopressin and oxytocin, this compound acts on G-protein coupled receptors (GPCRs) and has been shown to elicit a range of behavioral and physiological responses.[3] In vivo administration of this compound, typically via intracerebroventricular (ICV) injection, allows for the investigation of its central effects on behavior. These application notes provide detailed protocols for the preparation and in vivo administration of this compound in rodent models for behavioral analysis, a summary of reported behavioral effects, and an overview of its signaling pathways.

Data Presentation

Table 1: Summary of Behavioral Effects and Suggested Dose Ranges for Intracerebroventricular (ICV) Administration of Vasopressin/Oxytocin Analogues in Rodents
Behavior of InterestPeptideSpeciesSuggested Dose Range (ICV)Observed EffectReference(s)
Grooming & ScratchingArginine-Vasopressin (AVP)Mouse1 - 10 ngInduces excessive grooming and scratching.[4]
Grooming & ScratchingOxytocin (OXT)Mouse100 ngProduces a robust and long-lasting scratching response.[5]
Grooming & ScratchingConopressin-GMouseNot SpecifiedDose-dependent scratching activity.[2]
Locomotor ActivityConopressin AnalogsMouse1 - 20 nMDose-dependent changes in distance traveled (inverted U-shaped curve or depression).[2]
Barrel RotationBradykinin (B550075) AnalogsRat20 nmolInduces extreme postural distortions and spinning.[3]
Barrel RotationSomatostatinRat0.25 - 10 µgInduces repeated lateral rolling.[6]
Social BehaviorArginine-Vasopressin (AVP)Rat10 µg (chronic infusion)Modulates social investigation.[7]

Note: Specific doses for this compound are not widely reported in the literature for all behavioral paradigms. The doses provided for vasopressin, oxytocin, and other peptides serve as a starting point for dose-response studies with this compound.

Signaling Pathways

This compound is known to interact with vasopressin and oxytocin receptors, which are G-protein coupled receptors. The primary signaling cascade initiated upon receptor activation involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses that underpin the observed behavioral effects.

Conopressin_S_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Conopressin_S This compound Receptor Vasopressin/Oxytocin Receptor (GPCR) Conopressin_S->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Behavioral and Physiological Responses Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: Signaling pathway of this compound via vasopressin/oxytocin receptors.

Experimental Protocols

Protocol 1: Preparation of this compound for Intracerebroventricular (ICV) Injection

Materials:

  • Lyophilized this compound peptide

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in a small volume of sterile saline or aCSF to create a stock solution (e.g., 1 mg/mL). Gently vortex to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Injection Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution with sterile saline or aCSF to the final desired concentration for injection. The final concentration should be calculated based on the desired dose and the injection volume (typically 1-5 µL for rats and 0.5-2 µL for mice).

  • Sterilization: Filter the final injection solution through a 0.22 µm sterile syringe filter before drawing it into the injection syringe.

Protocol 2: Intracerebroventricular (ICV) Cannula Implantation in Rodents

Materials:

  • Rodent stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Anchor screws

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution and sterile swabs

  • Analgesics and post-operative care supplies

Procedure:

  • Anesthesia: Anesthetize the animal using an approved anesthetic protocol (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).

  • Surgical Preparation: Shave the fur on the scalp and secure the animal in the stereotaxic frame. Ensure the head is level. Clean the surgical area with an antiseptic solution.

  • Incision and Bregma Identification: Make a midline incision on the scalp to expose the skull. Identify and clear the area around Bregma (the junction of the sagittal and coronal sutures).

  • Drilling: Using the appropriate stereotaxic coordinates for the lateral ventricle (relative to Bregma), drill a small hole through the skull. Typical coordinates for rats are AP: -0.8 mm, L: ±1.5 mm; for mice: AP: -0.5 mm, L: ±1.0 mm.[8]

  • Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the desired depth (V). For rats, this is typically V: -3.5 to -4.0 mm from the skull surface; for mice, V: -2.0 to -2.5 mm.[8]

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to keep it patent.

  • Post-operative Care: Administer analgesics as prescribed and allow the animal to recover for at least one week before behavioral testing.

ICV_Workflow A Anesthetize Animal B Secure in Stereotaxic Frame A->B C Expose Skull and Identify Bregma B->C D Drill Burr Hole at Target Coordinates C->D E Implant Guide Cannula D->E F Secure with Dental Cement & Screws E->F G Insert Dummy Cannula F->G H Post-operative Recovery (1 week) G->H I Begin Behavioral Experiments H->I

Caption: Experimental workflow for ICV cannula implantation.

Protocol 3: Assessment of Grooming and Scratching Behavior

Materials:

  • Observation chamber (e.g., transparent Plexiglas arena)

  • Video recording equipment

  • Behavioral analysis software (optional)

Procedure:

  • Habituation: Place the animal in the observation chamber for a period of 30-60 minutes to allow for habituation to the novel environment.

  • ICV Injection: Gently restrain the conscious animal. Remove the dummy cannula and insert the internal injector cannula connected to a microsyringe pump. Infuse the prepared this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[8] Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

  • Behavioral Observation: Immediately after the injection, return the animal to the observation chamber and begin video recording. Record the behavior for a predetermined period (e.g., 30-60 minutes).

  • Data Analysis: Score the videos for the frequency and duration of grooming and scratching behaviors. Grooming can be categorized into different components such as face washing, body licking, and tail grooming.[9][10] Scratching is typically characterized by rapid movements of the hind limbs towards the head and torso.[5]

Protocol 4: Assessment of Locomotor Activity (Open Field Test)

Materials:

  • Open field arena (a square or circular arena with walls)

  • Automated activity monitoring system with photobeams or video tracking software

Procedure:

  • Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.

  • ICV Injection: Perform the ICV injection of this compound or vehicle as described in Protocol 3.

  • Open Field Test: Immediately after the injection, place the animal in the center of the open field arena. Allow the animal to explore freely for a set period (e.g., 15-60 minutes).

  • Data Analysis: The automated system will record various parameters of locomotor activity. Key measures include total distance traveled, time spent in different zones of the arena (center vs. periphery), and rearing frequency.[11] A reduction in total distance traveled is indicative of decreased locomotor activity.

Protocol 5: Assessment of Barrel Rotation Behavior

Materials:

  • Observation chamber

  • Video recording equipment

Procedure:

  • Habituation: Acclimate the animal to the observation chamber.

  • ICV Injection: Administer a higher dose of this compound via ICV injection, as this behavior is often observed with higher concentrations of neuropeptides.[3][6]

  • Behavioral Observation: Immediately place the animal in the observation chamber and begin video recording. Observe for postural distortions, where the animal twists around its longitudinal axis, leading to repeated lateral rolling or spinning.

  • Data Analysis: Score the latency to the first episode of barrel rotation, the number of rotations, and the duration of the rotational behavior.

Conclusion

The in vivo administration of this compound provides a valuable tool for investigating the central mechanisms underlying various behaviors. The protocols outlined above offer a framework for conducting these studies in rodent models. Due to the limited specific data on this compound, it is crucial to perform dose-response studies to determine the optimal concentration for eliciting the behaviors of interest. Careful surgical technique and post-operative care are essential for the welfare of the animals and the validity of the experimental results. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms that may be targeted for further pharmacological investigation.

References

Application Notes and Protocols for Assessing the Antidiuretic Effect of Conopressin S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S is a nonapeptide belonging to the vasopressin-like peptide family, originally isolated from the venom of the marine cone snail Conus striatus.[1] Structurally similar to the mammalian hormone arginine vasopressin (AVP), this compound is of significant interest for its potential physiological effects, including the regulation of water balance.[2][3] Like AVP, this compound is expected to exert its antidiuretic effects through interaction with the vasopressin V2 receptor (V2R), a G-protein coupled receptor predominantly expressed in the principal cells of the kidney's collecting ducts.[4]

Activation of the V2R initiates a signaling cascade that ultimately leads to the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of these cells.[5] This increases water reabsorption from the urine back into the bloodstream, resulting in a more concentrated urine and a net antidiuretic effect. These application notes provide detailed protocols for in vitro and in vivo methods to assess the antidiuretic properties of this compound, enabling researchers to characterize its potency and efficacy.

V2 Receptor Signaling Pathway

The canonical signaling pathway initiated by the binding of an agonist like AVP or this compound to the V2 receptor is depicted below.

V2R_Signaling_Pathway cluster_membrane Plasma Membrane V2R V2 Receptor Gs Gs Protein (αβγ) V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP Conopressin_S This compound Conopressin_S->V2R Binds G_alpha_GTP Gα-GTP Gs->G_alpha_GTP Dissociates G_alpha_GTP->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates proteins promoting translocation AQP2_channel AQP2 Water Channel (in membrane) AQP2_vesicle->AQP2_channel Translocates to apical membrane Water_Reabsorption Increased Water Reabsorption AQP2_channel->Water_Reabsorption

V2 Receptor Signaling Pathway for Antidiuresis.

Part 1: In Vitro Assessment of this compound Activity

In vitro assays are essential for determining the direct interaction of this compound with the V2 receptor and for quantifying its potency and efficacy in a controlled cellular environment.

V2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human V2 receptor.

Experimental Workflow:

Binding_Assay_Workflow A Prepare Membranes from CHO-hV2R cells B Incubate Membranes with [3H]-AVP (Radioligand) & varying concentrations of This compound A->B C Separate Bound from Free Radioligand via Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Calculate Ki value from IC50 D->E

Workflow for V2 Receptor Binding Assay.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V2 receptor (CHO-hV2R) in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane suspension (containing a predetermined amount of protein).

      • 50 µL of [3H]-Arginine Vasopressin ([3H]-AVP) at a concentration near its Kd for the V2 receptor.

      • 50 µL of either binding buffer (for total binding), a high concentration of unlabeled AVP (for non-specific binding), or varying concentrations of this compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-AVP) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptorCell LineRadioligandKi (nM) [Representative Data]
Arginine Vasopressin (AVP)Human V2CHO-hV2R[3H]-AVP1.21
This compound Human V2 CHO-hV2R [3H]-AVP [Data Not Available]
Tolvaptan (Antagonist)Human V2CHO-hV2R[3H]-AVP0.47
V2 Receptor Functional Assay (cAMP Accumulation)

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the second messenger for the V2 receptor, to determine its functional potency (EC50).

Protocol:

  • Cell Culture:

    • Culture CHO-hV2R cells or other suitable cell lines (e.g., HEK293 expressing hV2R) in a 96-well plate until they reach a desired confluency.

  • cAMP Accumulation Assay:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

    • Add varying concentrations of this compound or a standard agonist (e.g., AVP) to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Quantification:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

Data Presentation:

CompoundReceptorCell LineAssayEC50 (nM) [Representative Data]
Arginine Vasopressin (AVP)Human V2CHO-hV2RcAMP Accumulation2.22
This compound Human V2 CHO-hV2R cAMP Accumulation [Data Not Available]
DesmopressinHuman V2CHO-hV2RcAMP Accumulation0.1

Part 2: In Vivo Assessment of this compound Antidiuretic Effect

In vivo studies in animal models are crucial for evaluating the overall antidiuretic effect of this compound in a physiological context.

Antidiuresis in Hydrated Rats

This protocol describes a method to assess the antidiuretic effect of this compound by measuring changes in urine volume and osmolality in water-loaded rats.

Experimental Workflow:

InVivo_Assay_Workflow A Acclimatize Rats to Metabolic Cages B Administer Water Load (e.g., via oral gavage) A->B C Administer this compound or Vehicle Control (e.g., subcutaneously) B->C D Collect Urine at Timed Intervals C->D E Measure Urine Volume and Osmolality D->E F Analyze and Compare Data between Groups E->F

Workflow for In Vivo Antidiuresis Assay.

Protocol:

  • Animal Preparation:

    • Use adult male rats (e.g., Sprague-Dawley or Wistar).

    • Acclimatize the rats to individual metabolic cages for several days before the experiment. The cages are designed to separate urine and feces.

    • Provide free access to food and water during the acclimatization period.

  • Experimental Procedure:

    • On the day of the experiment, withhold food but allow free access to water.

    • Administer a water load (e.g., 3-5% of body weight) via oral gavage to induce diuresis.

    • After a stabilization period (e.g., 30-60 minutes), administer this compound or the vehicle control via a suitable route (e.g., subcutaneous or intravenous injection).

    • Collect urine at regular intervals (e.g., every 30 or 60 minutes) for a defined period (e.g., 4-6 hours).

  • Sample Analysis:

    • Measure the volume of the collected urine for each time point.

    • Determine the osmolality of the urine samples using an osmometer.

  • Data Analysis:

    • Calculate the urine flow rate (mL/hour) for each collection period.

    • Compare the urine flow rate and urine osmolality between the this compound-treated groups and the vehicle control group.

    • Generate dose-response curves for the effect of this compound on urine volume and osmolality.

Data Presentation:

Effect of this compound on Urine Output in Hydrated Rats (Representative Data)

Treatment GroupDose (µg/kg)Peak Reduction in Urine Output (%)Duration of Antidiuretic Effect (min)
Vehicle Control-00
Arginine Vasopressin0.185120
This compound 1.0 [Data Not Available] [Data Not Available]
This compound 10.0 [Data Not Available] [Data Not Available]

Effect of this compound on Urine Osmolality in Hydrated Rats (Representative Data)

Treatment GroupDose (µg/kg)Peak Increase in Urine Osmolality (mOsm/kg)
Vehicle Control-0
Arginine Vasopressin0.11500
This compound 1.0 [Data Not Available]
This compound 10.0 [Data Not Available]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the assessment of the antidiuretic properties of this compound. By employing a combination of in vitro receptor binding and functional assays, alongside in vivo measurements of urine volume and osmolality, researchers can thoroughly characterize the pharmacological profile of this intriguing peptide. While specific quantitative data for this compound is not yet widely available, the provided methodologies and representative data tables offer a clear path for its investigation and comparison with established antidiuretic agents like arginine vasopressin. This will be instrumental in determining the potential of this compound as a novel therapeutic agent for disorders of water balance.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Activity of Conopressin S

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Conopressin S is a nonapeptide belonging to the vasopressin/oxytocin (B344502) peptide family, originally isolated from the venom of the marine cone snail Conus striatus[1][2]. Structurally similar to mammalian hormones, conopressins have been shown to interact with vasopressin and oxytocin receptors[3][4]. Recent research has highlighted the anti-inflammatory potential of conopressins, which were found to attenuate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages[1][5]. These findings suggest that this compound may be a valuable candidate for the development of novel anti-inflammatory therapeutics.

This document provides detailed protocols for a tiered approach to evaluating the anti-inflammatory activity of this compound, progressing from initial in vitro screening to more complex in vivo models of inflammation.

cluster_0 Overall Experimental Workflow cluster_1 In Vitro Assays cluster_2 In Vivo Models InVitro In Vitro Screening InVivo In Vivo Validation InVitro->InVivo Promising Results Cytokine Cytokine Production Assay (LPS-stimulated Macrophages) InVitro->Cytokine NO_Assay Nitric Oxide (NO) Assay InVitro->NO_Assay General_Screen General Screening (e.g., Protein Denaturation) InVitro->General_Screen Mechanism Mechanism of Action Studies InVivo->Mechanism Confirmed Activity LPS_Model LPS-Induced Endotoxemia InVivo->LPS_Model Edema_Model Carrageenan-Induced Paw Edema InVivo->Edema_Model

Figure 1: High-level overview of the experimental workflow for assessing this compound.

Part 1: In Vitro Techniques for Anti-inflammatory Activity

In vitro assays offer a rapid, cost-effective, and direct method for the initial screening and characterization of the anti-inflammatory properties of this compound[6].

Protocol: Inhibition of Pro-inflammatory Cytokine Production

Principle: This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines (TNF-α, IL-6) from macrophages stimulated with lipopolysaccharide (LPS). LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering signaling cascades that result in the production of inflammatory mediators[7]. The concentration of cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Seed Seed RAW 264.7 Macrophages (0.1 million cells/well) Pretreat Pre-treat with this compound (Various Concentrations, 1 hr) Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL, 24 hrs) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Quantify Cytokines (TNF-α, IL-6) using Sandwich ELISA Collect->ELISA Analyze Analyze Data (Calculate % Inhibition) ELISA->Analyze

Figure 2: Workflow for the in vitro cytokine production and measurement assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution)

  • Lipopolysaccharide (LPS) from E. coli O111:B4[7]

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Mouse TNF-α and IL-6 ELISA kits[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 0.1 x 10⁶ cells per well in 100 µL of complete DMEM and incubate overnight (37°C, 5% CO₂).[8]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM). Include a "vehicle control" (medium only) and a "positive control" (e.g., Dexamethasone). Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[1]

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[8]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • ELISA: Perform the TNF-α and IL-6 ELISA according to the manufacturer's protocol[9][10]. This typically involves coating a plate with a capture antibody, adding the collected supernatant, followed by a detection antibody, an enzyme conjugate, and finally a substrate for colorimetric detection.[11]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation:

Treatment GroupThis compound (µM)TNF-α (pg/mL) ± SD% Inhibition of TNF-αIL-6 (pg/mL) ± SD% Inhibition of IL-6
Unstimulated Control015.2 ± 3.1-10.5 ± 2.5-
LPS Control (1 µg/mL)02540.5 ± 150.804850.2 ± 210.40
This compound11855.3 ± 98.227.03542.1 ± 180.527.0
This compound31120.1 ± 75.455.92135.8 ± 155.256.0
Positive Control(e.g., 10 µM Dex)450.6 ± 45.182.3890.7 ± 88.981.6

Note: Data are hypothetical examples.

Protocol: Nitric Oxide (NO) Production Assay

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in nitric oxide (NO) production. NO is a key inflammatory mediator. This assay quantifies NO production by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent[12].

Materials:

  • Supernatants from the experiment described in Protocol 1.1

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well assay plate

Procedure:

  • Standard Curve: Prepare a serial dilution of the NaNO₂ standard (e.g., from 100 µM down to 0 µM).

  • Assay: In a new 96-well plate, add 50 µL of cell culture supernatant from each experimental condition.

  • Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-stimulated control.

Data Presentation:

Treatment GroupThis compound (µM)Nitrite (µM) ± SD% Inhibition of NO Production
Unstimulated Control01.2 ± 0.3-
LPS Control (1 µg/mL)035.8 ± 2.50
This compound126.5 ± 1.826.0
This compound315.7 ± 1.156.1
Positive Control(e.g., 1 mM L-NMMA)3.1 ± 0.591.3

Note: Data are hypothetical examples.

Part 2: In Vivo Models for Anti-inflammatory Activity

In vivo models are essential for evaluating the therapeutic potential of a compound in a complex biological system[13].

Protocol: Carrageenan-Induced Paw Edema in Rodents

Principle: This is a widely used and well-characterized model of acute inflammation[14][15]. Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid exudation and cellular infiltration, resulting in measurable paw swelling (edema)[16][17]. The ability of this compound to reduce this swelling indicates its anti-inflammatory activity in vivo.

Acclimatize Acclimatize Rats/Mice (e.g., Wistar Rats, 150-200g) Measure_Initial Measure Initial Paw Volume (t=0) (Plethysmometer) Acclimatize->Measure_Initial Administer_Drug Administer this compound (i.p.) or Vehicle/Standard Drug Measure_Initial->Administer_Drug Induce_Edema Inject Carrageenan (1% in saline) into Subplantar Region Administer_Drug->Induce_Edema Measure_Post Measure Paw Volume at 1, 2, 3, 4, 5 hours post-injection Induce_Edema->Measure_Post Calculate Calculate Paw Volume Increase and % Inhibition of Edema Measure_Post->Calculate

Figure 3: Workflow for the in vivo carrageenan-induced paw edema model.

Materials:

  • Wistar rats (150-200 g) or Swiss albino mice[18]

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Sterile saline (0.9% NaCl)

  • Plethysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg)[19]

Procedure:

  • Animal Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, this compound (multiple doses, e.g., 1, 5, 10 mg/kg), and Positive Control (Indomethacin).

  • Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (t=0).[19]

  • Drug Administration: Administer this compound, vehicle, or Indomethacin via intraperitoneal (i.p.) injection 30-60 minutes before carrageenan injection.[19]

  • Edema Induction: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw[17][18].

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀ (where Vₜ is volume at time t, and V₀ is initial volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Data Presentation (at 3 hours post-carrageenan):

Treatment GroupDose (mg/kg, i.p.)Increase in Paw Volume (mL) ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.060
This compound10.68 ± 0.0520.0
This compound50.45 ± 0.0447.1
This compound100.31 ± 0.0363.5
Indomethacin50.28 ± 0.0367.1

Note: Data are hypothetical examples.

Part 3: Potential Signaling Pathways

The anti-inflammatory effects of this compound observed in LPS-stimulated macrophages likely involve the modulation of key inflammatory signaling pathways. The primary pathway activated by LPS is through TLR4, leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes[18].

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines Transcription Conopressin This compound Conopressin->IKK Hypothesized Inhibition Conopressin->NFkB Hypothesized Inhibition

Figure 4: Hypothesized mechanism of this compound in the LPS-TLR4 signaling pathway.

References

Application Notes and Protocols for Studying Conopressin S in Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Conopressin S is a nonapeptide belonging to the vasopressin/oxytocin-like peptide family, originally isolated from the venom of the marine cone snail, Conus striatus.[1] Like other conotoxins, this compound is a neuroactive peptide that has garnered significant interest for its potential to modulate neuronal function. It exhibits high sequence homology with mammalian hormones oxytocin (B344502) and vasopressin and is known to interact with their respective G-protein coupled receptors (GPCRs).[2][3] This interaction triggers intracellular signaling cascades that can alter neuronal excitability, influencing ion channel activity, firing patterns, and action potential shape.[4]

These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on neuronal excitability. Detailed protocols for electrophysiological and calcium imaging studies are presented, along with a summary of its known receptor binding affinities and a schematic of its proposed signaling pathway.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound for Human Vasopressin and Oxytocin Receptors

The following table summarizes the binding affinities of this compound for various human vasopressin (V) and oxytocin (OT) receptor subtypes. Lower Ki values indicate higher binding affinity.

PeptideV1aR (Ki, nM)V1bR (Ki, nM)V2R (Ki, nM)OTR (Ki, nM)
This compound827 ± 768.3 ± 1.6>10,000175 ± 13

Data sourced from Dutertre et al., 2008.

Signaling Pathway

This compound exerts its effects on neuronal excitability by binding to vasopressin and oxytocin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2][3] Upon binding, the receptor activates intracellular G-proteins, which in turn can modulate the activity of various effector enzymes. One key pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with intracellular calcium, activates Protein Kinase C (PKC).[5] PKC can then phosphorylate a variety of target proteins, including ion channels, thereby altering their function and ultimately modulating neuronal excitability.[6][7]

Conopressin_S_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Conopressin_S This compound Receptor Vasopressin/ Oxytocin Receptor (GPCR) Conopressin_S->Receptor Binds G_Protein G-protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ion_Channel Ion Channel Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channel->Neuronal_Excitability Alters Current Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Ion_Channel Phosphorylates Ca2_release->PKC Co-activates Experimental_Workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis & Interpretation Cell_Culture Neuronal Cell Culture (Primary Neurons or Brain Slices) Electrophysiology Electrophysiology (Patch-Clamp) Cell_Culture->Electrophysiology Calcium_Imaging Calcium Imaging (Fluo-4 or GCaMP) Cell_Culture->Calcium_Imaging Conopressin_Application This compound Application Electrophysiology->Conopressin_Application Calcium_Imaging->Conopressin_Application Data_Acquisition Data Acquisition Conopressin_Application->Data_Acquisition Analysis Quantitative Analysis (Firing Rate, Ca²⁺ Transients) Data_Acquisition->Analysis Interpretation Interpretation of Results Analysis->Interpretation

References

Application of Conopressin S in Neuropharmacology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S is a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus. It is a structural analog of the mammalian neurohypophyseal hormones vasopressin and oxytocin (B344502), belonging to the vasopressin-like peptide family.[1][2] Due to its high sequence homology with these critical neuromodulators, this compound is a valuable tool for investigating the pharmacology and function of vasopressin and oxytocin receptors in the central nervous system.[2] These receptors are implicated in a wide range of physiological and behavioral processes, including social bonding, anxiety, learning, and memory.[3] This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacology research.

Physicochemical Properties and Structure

  • Amino Acid Sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide bridge between Cys1 and Cys6)[1][4]

  • Molecular Formula: C45H76N16O11S2

  • CAS Number: 111317-90-9[2]

Mechanism of Action

This compound exerts its effects by interacting with G protein-coupled receptors (GPCRs) of the vasopressin and oxytocin family.[2] Its activity is determined by its binding affinity and functional efficacy at the different receptor subtypes, namely the vasopressin V1a, V1b, and V2 receptors, and the oxytocin receptor (OTR).

Data Presentation

Table 1: this compound Binding Affinities (Ki) at Human Receptors
Receptor SubtypeLigandKi (nM)Reference
Oxytocin Receptor (OTR)This compound175[5][6]
Vasopressin V1a Receptor (V1aR)This compound827[5][6]
Vasopressin V1b Receptor (V1bR)This compound8.3[6]
Vasopressin V2 Receptor (V2R)This compound>10,000 (No binding detected up to 10 µM)[5][6]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol is used to determine the binding affinity (Ki) of this compound for vasopressin and oxytocin receptors.

Materials:

  • Membrane preparations from cells stably expressing the human receptor of interest (V1aR, V1bR, OTR).

  • Radioligand specific for each receptor (e.g., [3H]-Arginine Vasopressin for V1aR and V1bR, [3H]-Oxytocin for OTR).

  • This compound (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a non-radiolabeled standard ligand (for non-specific binding).

    • 50 µL of the appropriate this compound dilution.

    • 50 µL of the specific radioligand at a concentration close to its Kd.

    • 50 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Calcium Mobilization

This protocol measures the ability of this compound to activate Gq-coupled receptors (V1aR, V1bR, OTR), leading to an increase in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the receptor of interest.

  • Cell culture medium.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in 96-well plates and grow to confluence.

  • Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in HBSS.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate the plate at 37°C for 60 minutes.

  • Wash the cells twice with HBSS.

  • Prepare serial dilutions of this compound in HBSS.

  • Place the plate in the fluorescence plate reader and record baseline fluorescence.

  • Inject the this compound dilutions into the wells and continue recording the fluorescence signal for 2-3 minutes.

  • Determine the increase in fluorescence over baseline for each concentration.

  • Plot the change in fluorescence against the logarithm of the this compound concentration to determine the EC50 value.

Protocol 3: In Vitro Functional Assay - cAMP Measurement

This protocol is used to assess the effect of this compound on Gs-coupled (V2R) or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 or CHO cells stably expressing the V2 receptor.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • This compound.

  • Forskolin (to stimulate cAMP production for Gi-coupled receptor assessment).

  • 96-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure (for Gs-coupled V2R):

  • Seed cells in a 96-well plate and grow to the desired density.

  • Prepare serial dilutions of this compound.

  • Remove the culture medium and add the this compound dilutions to the cells.

  • Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes).

  • Lyse the cells and measure the cAMP concentration according to the kit's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.

Protocol 4: In Vivo Behavioral Assay - Grooming and Scratching in Mice

This protocol assesses the central effects of this compound on rodent behavior following intracerebroventricular (ICV) injection.

Materials:

  • Male adult mice (e.g., C57BL/6).

  • This compound dissolved in sterile saline.

  • Anesthetic (e.g., isoflurane).

  • Stereotaxic apparatus.

  • Microsyringe.

  • Observation chambers.

  • Video recording equipment.

Procedure:

  • Anesthetize the mouse and place it in the stereotaxic apparatus.

  • Perform a small incision to expose the skull.

  • Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: -0.2 mm anterior/posterior, ±1.0 mm medial/lateral, -2.5 mm dorsal/ventral), drill a small hole in the skull.

  • Slowly inject a small volume (e.g., 1-5 µL) of the this compound solution or vehicle control into the lateral ventricle using the microsyringe.

  • Remove the syringe slowly, suture the incision, and allow the mouse to recover.

  • Place the mouse in an individual observation chamber.

  • Video record the mouse for a defined period (e.g., 60 minutes).

  • Score the videos for the frequency and duration of grooming and scratching behaviors.

  • Compare the behavioral responses between the this compound-treated and vehicle-treated groups.

Visualizations

Signaling Pathways

Gq_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Conopressin_S This compound Receptor V1aR / V1bR / OTR Conopressin_S->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses (e.g., neuronal excitation) Ca2->Response Leads to PKC->Response Leads to

Caption: Gq-coupled signaling pathway for V1a, V1b, and OT receptors.

Gs_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Vasopressin) Receptor V2 Receptor Ligand->Receptor Binds Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses PKA->Response Leads to

Caption: Gs-coupled signaling pathway for the V2 receptor.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Investigation binding_assay Receptor Binding Assay (Determine Ki) data_analysis_vitro Data Analysis (IC50, EC50, Ki) binding_assay->data_analysis_vitro functional_assay Functional Assays (Ca²⁺ Mobilization, cAMP) functional_assay->data_analysis_vitro icv_injection ICV Injection in Mice data_analysis_vitro->icv_injection Inform In Vivo Dosing behavioral_obs Behavioral Observation (Grooming, Scratching) icv_injection->behavioral_obs data_analysis_vivo Data Analysis (Behavioral Scoring) behavioral_obs->data_analysis_vivo conclusion Conclusion: Neuropharmacological Profile data_analysis_vivo->conclusion start Start: this compound Study start->binding_assay start->functional_assay

Caption: Overall workflow for neuropharmacological profiling of this compound.

References

Application Notes and Protocols: Conopressin S as a Tool for Studying GPCR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S is a nonapeptide belonging to the vasopressin/oxytocin (B344502) family of neuropeptides, originally isolated from the venom of the marine cone snail Conus striatus.[1][2] Its structural similarity to the mammalian hormones arginine vasopressin (AVP) and oxytocin (OT) makes it a valuable molecular tool for investigating the signaling pathways of G-protein coupled receptors (GPCRs), specifically the vasopressin and oxytocin receptors.[3][4] These receptors are crucial in a wide array of physiological processes, including cardiovascular regulation, water homeostasis, and social behaviors, and are significant targets for drug discovery.[5][6]

This document provides detailed application notes and experimental protocols for utilizing this compound to study GPCR signaling, with a focus on the human vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors.

Mechanism of Action

This compound, with the amino acid sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2, acts as a ligand for vasopressin and oxytocin receptors.[1] Like its endogenous counterparts, this compound binding to these GPCRs initiates a cascade of intracellular signaling events. The specific pathway activated is dependent on the receptor subtype and the G-protein to which it couples.

  • V1a and Oxytocin Receptors: These receptors primarily couple to Gαq/11 proteins.[5] Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • V2 Receptors: These receptors are predominantly coupled to Gαs proteins.[5] Ligand binding results in the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA).

The ability of this compound to modulate these distinct signaling pathways makes it a versatile tool for dissecting the complex mechanisms of GPCR activation and subsequent cellular responses.

Data Presentation

LigandReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Assay
Arginine Vasopressin (AVP) Human V1a0.391.13Intracellular Ca2+ increase
Human V1b0.250.90Intracellular Ca2+ increase
Human V21.212.22cAMP accumulation
Human OT8.86--
Oxytocin (OT) Human OT4.57--
Human V1a-123-
Human V1b-52-
Conopressin-G Human V1a-123-
Human V1b-52-
Human V2-300-
Human OT-No agonist activity-

Note: Data for AVP and OT are compiled from various sources. Conopressin-G data is from a study on human receptors. The absence of data is indicated by "-".

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

GPCR_Signaling cluster_V1a_OT V1a / Oxytocin Receptor Signaling cluster_V2 V2 Receptor Signaling ConopressinS_V1a This compound V1a_OTR V1a / OT Receptor ConopressinS_V1a->V1a_OTR Gq Gαq/11 V1a_OTR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC ConopressinS_V2 This compound V2R V2 Receptor ConopressinS_V2->V2R Gs Gαs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA

Caption: GPCR signaling pathways activated by this compound.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start: Prepare cell membranes expressing target receptor incubation Incubate membranes with radiolabeled ligand and varying concentrations of this compound start->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using scintillation counting filtration->scintillation analysis Analyze data to determine Ki of this compound scintillation->analysis end End: Determine binding affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Functional Assays

Functional_Assay_Workflow cluster_workflow Functional Assay Workflow cluster_assays Second Messenger Measurement start Start: Culture cells expressing target receptor stimulate Stimulate cells with varying concentrations of this compound start->stimulate measure Measure second messenger levels stimulate->measure analysis Analyze data to determine EC50/IC50 of this compound measure->analysis calcium Calcium Mobilization Assay (for V1a/OT receptors) measure->calcium cAMP cAMP Accumulation Assay (for V2 receptors) measure->cAMP end End: Determine functional potency analysis->end

Caption: General workflow for functional GPCR assays.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the interaction of this compound with vasopressin and oxytocin receptors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype.

Materials:

  • Cell membranes prepared from a cell line stably or transiently expressing the human vasopressin or oxytocin receptor of interest.

  • Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well plates.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer, the appropriate concentration of radiolabeled ligand, and a range of concentrations of unlabeled this compound.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of this compound at Gq-coupled receptors (V1a, OT).

Materials:

  • Cells expressing the target receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • A fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer in a separate compound plate.

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will measure baseline fluorescence before automatically adding the this compound solutions to the cell plate and then continue to record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of this compound at Gs-coupled receptors (V2).

Materials:

  • Cells expressing the V2 receptor.

  • This compound.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed cells in a suitable multi-well plate and grow to the desired confluency.

  • Stimulation: Pre-incubate the cells with the phosphodiesterase inhibitor in stimulation buffer. Then, add varying concentrations of this compound and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically involves the addition of detection reagents and measurement of the resulting signal (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to convert the experimental values to cAMP concentrations. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of vasopressin and oxytocin receptor signaling. Its unique properties, stemming from its evolutionary origin in cone snail venom, may offer insights into the subtle mechanisms of GPCR activation and regulation. The protocols and information provided herein are intended to serve as a guide for researchers to effectively utilize this compound in their studies of GPCR biology and in the broader context of drug discovery. Further characterization of the specific pharmacological profile of this compound on human receptors will undoubtedly enhance its utility as a research tool.

References

Troubleshooting & Optimization

Optimizing HPLC gradient for Conopressin S purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) gradients for Conopressin S purification.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for a crude this compound sample?

A1: For a crude this compound sample, a good starting point is Reversed-Phase HPLC (RP-HPLC) using a C18 column.[1][2] A common mobile phase system is Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water, and Mobile Phase B: 0.1% TFA in acetonitrile.[1][2][3] Begin with a broad "scouting" gradient to determine the approximate elution time of this compound.[1][4]

Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for peptide purification?

A2: TFA serves as an ion-pairing reagent. It interacts with the peptide, improving peak shape and enhancing the separation of basic peptides.[4] It also helps to maximize the retention of acidic peptides. For LC/MS applications where TFA can cause ion suppression, formic acid is a common alternative.[3]

Q3: My this compound peak is co-eluting with impurities. How can I improve the resolution?

A3: To improve the resolution of co-eluting peaks, you should optimize your gradient. A shallower gradient, which means increasing the organic solvent concentration more slowly (e.g., by 1% per minute or less), often enhances the separation of closely eluting peptides.[1][5][6] You can also experiment with a different stationary phase, such as a C8 or C4 column, depending on the hydrophobicity of the impurities.[1]

Q4: I'm observing high backpressure in my HPLC system. What are the likely causes and solutions?

A4: High backpressure is a frequent issue in HPLC and can stem from several sources. A systematic approach is necessary to diagnose and fix the problem. Common causes include blockages in the system, such as a clogged in-line filter or a contaminated column.[7] To troubleshoot, start by checking for blockages in the system components one by one. If the column is obstructed, you can try back-flushing it (disconnected from the detector).[7] Regular preventative measures, like filtering your samples and mobile phases, can help avoid this issue.

Q5: What causes baseline drift in my chromatogram, and how can I mitigate it?

A5: Baseline drift during a gradient elution is often due to the changing composition of the mobile phase, which can affect the detector's signal. If you are using TFA, a shift in the absorption baseline at wavelengths between 210-220 nm can occur. To minimize this, it's advisable to use a detection wavelength as close to 215 nm as possible.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks - Mobile phase flow rate is too low. - A leak in the system, particularly between the column and the detector. - The sample is too concentrated.- Adjust the flow rate to the optimal level for your column. - Inspect all fittings for leaks and tighten or replace as needed.[8] - Dilute the sample in the mobile phase.[8]
Ghost Peaks (unexpected peaks) - Contamination in the mobile phase or HPLC system. - Carryover from a previous injection.- Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. - Run blank gradients to wash the system. - Clean the injector and autosampler needle.
Fluctuating Retention Times - Leaks in the pumping system. - Air trapped in the pump. - Inconsistent mobile phase composition.- Check pump fittings and seals for any leaks.[8] - Purge the pump to remove any trapped air bubbles.[7] - Ensure the gradient system is delivering the correct and consistent mobile phase composition.[8]
Poor Peak Shape (Tailing or Fronting) - Column is overloaded. - The sample solvent is incompatible with the mobile phase.- Reduce the amount of sample injected onto the column.[1] - Whenever feasible, dissolve the sample in the initial mobile phase.[1][8]

Data Presentation

Table 1: Example HPLC Gradient Optimization Parameters for this compound Purification
Parameter Scouting Gradient Optimized Gradient Rationale for Optimization
Column C18, 4.6 x 250 mm, 5 µm, 300 ÅC18, 4.6 x 250 mm, 5 µm, 300 ÅWide-pore (300 Å) columns are generally recommended for peptides.[1]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterStandard for peptide RP-HPLC.[2]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier.[2]
Flow Rate 1.0 mL/min1.0 mL/minA typical flow rate for a 4.6 mm ID analytical column.[2]
Gradient 5% to 95% B over 60 minutes20% to 40% B over 40 minutesThe scouting run identifies the elution region, allowing for a shallower, more focused gradient to improve resolution.[6][9]
Detection UV at 214 nmUV at 214 nmPeptides absorb strongly at this wavelength.

Experimental Protocols

Detailed Methodology for HPLC Gradient Optimization

This protocol provides a systematic approach to developing a refined gradient for the purification of this compound.

Objective: To enhance the resolution and purity of this compound by optimizing the HPLC gradient.

Materials:

  • HPLC system equipped with a gradient pump and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[1]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]

  • Crude this compound sample, dissolved in Mobile Phase A.

Methodology:

  • Initial Scouting Gradient:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the crude this compound sample.

    • Run a broad, linear gradient from 5% to 95% Mobile Phase B over a period of 60 minutes.[1]

    • Monitor the elution profile at 214 nm.

  • Gradient Refinement:

    • Based on the chromatogram from the scouting run, determine the approximate concentration of Mobile Phase B at which this compound elutes.

    • Design a new, shallower gradient that spans this elution window. For instance, if the peptide elutes at approximately 30% B, a new gradient could be from 20% to 40% B over 40 minutes.[9]

    • This slower rate of change in the organic solvent concentration will provide better separation of the target peptide from closely eluting impurities.[6]

  • Analysis and Fraction Collection:

    • Run the optimized gradient with the crude sample.

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions that meet the desired purity level.

Mandatory Visualizations

This compound Signaling Pathway

This compound is an analog of vasopressin and oxytocin (B344502) and is known to interact with their receptors, which are G-protein coupled receptors (GPCRs).[10] The binding of this compound to the V1a receptor, a Gq-coupled GPCR, initiates a signaling cascade that leads to the activation of Phospholipase C (PLC).[11][12][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream cellular responses.[12]

Conopressin_S_Signaling_Pathway cluster_membrane Plasma Membrane V1aR V1a Receptor (GPCR) Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ConopressinS This compound ConopressinS->V1aR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CellularResponse Downstream Cellular Responses IP3->CellularResponse DAG->CellularResponse

Caption: this compound signaling via the V1a GPCR pathway.

Experimental Workflow for HPLC Gradient Optimization

The process of optimizing an HPLC gradient for peptide purification is a logical, stepwise procedure. It begins with a broad scouting run to identify the elution conditions of the target peptide. Based on this initial data, a more focused and shallower gradient is developed to improve the resolution and achieve the desired purity.

HPLC_Optimization_Workflow Start Start: Crude This compound Sample ScoutingRun Perform Scouting Run (Broad Gradient: 5-95% B) Start->ScoutingRun AnalyzeScouting Analyze Chromatogram & Identify Elution %B ScoutingRun->AnalyzeScouting Decision Resolution Adequate? AnalyzeScouting->Decision OptimizedRun Design & Run Optimized (Shallow) Gradient Decision->OptimizedRun No PoolFractions Pool Pure Fractions Decision->PoolFractions Yes AnalyzeOptimized Analyze Fractions for Purity OptimizedRun->AnalyzeOptimized AnalyzeOptimized->PoolFractions End End: Purified This compound PoolFractions->End

Caption: Workflow for optimizing an HPLC purification gradient.

References

Troubleshooting low yield in solid-phase Conopressin S synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solid-phase synthesis of Conopressin S.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of crude this compound after cleavage is significantly lower than expected. What are the primary causes?

A1: Low overall yield in solid-phase peptide synthesis (SPPS) is a common issue that can stem from several stages of the process. The most frequent culprits are incomplete deprotection or coupling, peptide aggregation, premature cleavage of the peptide from the resin during synthesis, and inefficient final cleavage and work-up. A systematic approach is necessary to diagnose the root cause.

Q2: How can I determine if incomplete coupling or deprotection is the source of my low yield?

A2: Incomplete coupling or deprotection leads to the formation of truncated or deletion sequences, which are impurities that reduce the yield of the full-length target peptide.[1]

Troubleshooting Steps:

  • Monitor Coupling Reactions: After each coupling step, perform a qualitative ninhydrin (B49086) (Kaiser) test. A positive result, indicated by blue beads, signifies the presence of unreacted primary amines and, therefore, an incomplete coupling reaction.

  • Monitor Deprotection: Conversely, a ninhydrin test after the Fmoc-deprotection step should be positive, confirming the successful removal of the Fmoc group and the presence of a free amine ready for the next coupling cycle.

  • Analyze Synthesis Data: Even small, consistent inefficiencies at each step can drastically reduce the overall yield of the final peptide.[2]

Data Presentation

Table 1: Impact of Stepwise Coupling Efficiency on Overall Theoretical Yield

Stepwise Efficiency per CycleOverall Theoretical Yield (9-mer Peptide)
97.0%76.0%
98.0%83.4%
99.0%91.4%
99.5%95.6%

Table 2: Representative Coupling Efficiencies of Fmoc-Amino Acids in this compound Sequence

Amino AcidCoupling ReagentRepresentative Coupling Time (min)Expected Coupling Yield
Fmoc-Gly-OHHATU/DIPEA30 - 60>99%
Fmoc-Arg(Pbf)-OHHATU/DIPEA60 - 120~98-99%
Fmoc-Pro-OHHATU/DIPEA30 - 60>99%
Fmoc-Cys(Trt)-OHHATU/DIPEA45 - 90~98%
Fmoc-Asn(Trt)-OHHATU/DIPEA60 - 120~97-98%
Fmoc-Ile-OHHATU/DIPEA60 - 120~98%

Note: Coupling yields are sequence-dependent and can be influenced by factors such as steric hindrance and aggregation. The values presented are typical for standard SPPS protocols.

Q3: I suspect peptide aggregation is occurring. What are the signs and how can I mitigate this?

A3: Peptide aggregation on the resin can block reactive sites, leading to incomplete coupling and deprotection. This is particularly common with hydrophobic residues or long peptide chains.

Signs of Aggregation:

  • Slow or incomplete solvent drainage during washing steps.

  • Clumping of the resin beads.

  • Consistently poor coupling efficiencies for certain amino acids.

Solutions:

  • Chaotropic Agents: Incorporate chaotropic agents like guanidinium (B1211019) chloride into washing and coupling solutions to disrupt secondary structures.

  • High-Temperature Synthesis: Performing the synthesis at an elevated temperature (e.g., 50-60 °C) can help to break up aggregates.[3]

  • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides.

Q4: My peptide appears to be cleaving from the resin prematurely. How can I prevent this?

A4: Premature cleavage from the resin, especially with acid-labile linkers like the Rink amide linker used for this compound, can significantly reduce the final yield.

Causes and Solutions:

  • Acidic Contaminants: Ensure all solvents, particularly DMF, are of high quality and free from acidic impurities like formic acid.

  • Reagent Stability: Use fresh coupling and deprotection solutions. Old solutions can degrade and become acidic.

  • Deprotection Conditions: While piperidine (B6355638) is a base, prolonged exposure can sometimes lead to minor cleavage from highly acid-sensitive linkers. Adhere to recommended deprotection times.

Q5: The final cleavage and work-up step seems to be the issue. How can I optimize this?

A5: Inefficient cleavage or loss of product during precipitation and washing can be a major source of low yield.

Troubleshooting Steps:

  • Cleavage Cocktail: For a peptide like this compound containing Cysteine and Arginine, a standard cleavage cocktail is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[4] This cocktail uses scavengers to protect sensitive residues.

  • Cleavage Time: Ensure a sufficient cleavage time (typically 2-3 hours) to allow for complete removal of both the peptide from the resin and the side-chain protecting groups. Peptides with multiple arginine residues may require longer cleavage times.[4]

  • Precipitation: After cleavage, precipitate the peptide in a large volume of cold diethyl ether. Incomplete precipitation will result in product loss.

  • Washing: Wash the precipitated peptide thoroughly with cold ether to remove scavengers and cleaved protecting groups, but avoid excessive washing which can lead to loss of the peptide.

Experimental Protocols

Detailed Methodology for Solid-Phase this compound Synthesis

The synthesis of this compound (Sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2) is performed using a manual Fmoc-based solid-phase peptide synthesis strategy.[5]

  • Resin Preparation:

    • Start with a Rink Amide resin (0.1 mmol scale).

    • Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (5 equivalents) with HATU (5 equivalents) and DIPEA (10 equivalents) in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a ninhydrin test.

    • Wash the resin with DMF (5 times).

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each amino acid in the sequence, starting from the C-terminus (Glycine) to the N-terminus (Cysteine).

    • The following side-chain protecting groups are used: Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, and Fmoc-Cys(Trt)-OH.[5]

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Treat the resin with Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) for 2.5 hours at room temperature.[4][5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

  • Disulfide Bond Formation (Oxidation):

    • Dissolve the crude linear peptide in a solution of 10% DMSO in water, adjusted to a slightly basic pH (around 8) with ammonium (B1175870) hydroxide.

    • Stir the solution open to the air for 12-24 hours to allow for oxidation and formation of the disulfide bridge.

    • Monitor the cyclization by RP-HPLC.

  • Purification:

    • Purify the crude cyclized peptide by preparative reverse-phase HPLC (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final this compound peptide.

Mandatory Visualizations

experimental_workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps resin Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) wash2 DMF Wash coupling->wash2 wash1->coupling cleavage Cleavage from Resin (Reagent K) wash2->cleavage oxidation Disulfide Bond Formation (Oxidation in 10% DMSO) cleavage->oxidation purification RP-HPLC Purification oxidation->purification final_product This compound purification->final_product

Experimental workflow for the solid-phase synthesis of this compound.

conopressin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol conopressin This compound receptor Vasopressin/Oxytocin Receptor (GPCR) conopressin->receptor Binding g_protein Gq Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response (e.g., smooth muscle contraction) ca_release->cellular_response pkc->cellular_response

Signaling pathway of this compound via a Gq-coupled receptor.

References

Preventing degradation of Conopressin S in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Conopressin S in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a nonapeptide with the sequence CIIRNCPRG-NH2, featuring a disulfide bridge between Cys1 and Cys6.[1][2] Like many therapeutic peptides, this compound is susceptible to various degradation pathways in aqueous solutions, which can lead to a loss of biological activity and the formation of undesirable impurities.[3][4][5] Ensuring its stability is critical for obtaining reliable experimental results and for the development of stable pharmaceutical formulations.

Q2: What are the primary pathways of this compound degradation in solution?

The main degradation pathways for a peptide like this compound, which contains a disulfide bond and various susceptible amino acid residues, include:

  • Oxidation: The methionine, cysteine, and tryptophan residues are susceptible to oxidation. However, this compound does not contain methionine or tryptophan. The cysteine residues in the disulfide bridge can be oxidized.

  • Deamidation: The asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, particularly at neutral or alkaline pH, to form aspartic acid/isoaspartic acid and glutamic acid, respectively.[3][6]

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can be a major issue affecting stability and activity.[4]

  • Disulfide Bond Disruption: The disulfide bridge, crucial for the peptide's conformation and activity, can be cleaved through β-elimination in alkaline solutions or by exchange reactions.[3][7]

  • Hydrolysis: Peptide bonds can be hydrolyzed, especially at acidic pH.

Q3: What are the recommended storage conditions for this compound solutions?

For short-term storage, reconstituted this compound solutions should be kept at 4°C for up to 5 days. For long-term storage, it is recommended to aliquot the solution and store it at -20°C for up to 3 months.[8] To maintain stability, it is crucial to avoid repeated freeze-thaw cycles.[8] The lyophilized powder is stable for 12 months at -20°C.[9][10]

Troubleshooting Guides

Problem 1: Loss of this compound activity in my assay.

Possible Cause Troubleshooting Step Recommended Action
Degradation due to improper storage Review storage conditions.Ensure the solution is stored at -20°C in aliquots to avoid freeze-thaw cycles. Use a freshly prepared solution for critical experiments.
Oxidation of disulfide bridge Minimize exposure to oxygen.Prepare solutions with degassed buffers. Consider adding an antioxidant like methionine, although its compatibility and effectiveness would need to be tested.
Deamidation of Asparagine (Asn) residue Check the pH of your solution.Maintain the pH of the solution in the acidic range (pH 4-6), as deamidation is accelerated at neutral and alkaline pH.[3][6]
Aggregation Assess for visible precipitation or use analytical methods to detect aggregates.Optimize the peptide concentration. Consider adding excipients like arginine or specific surfactants to reduce aggregation.[4][11]

Problem 2: I observe multiple peaks during HPLC analysis of my this compound solution.

Possible Cause Troubleshooting Step Recommended Action
Formation of deamidation products Characterize the additional peaks using mass spectrometry.Optimize the formulation pH to be in the acidic range. Deamidation often results in a slight shift in retention time on reverse-phase HPLC.
Formation of disulfide-linked dimers or oligomers Analyze the sample under reducing and non-reducing conditions.If the extra peaks disappear under reducing conditions, it indicates disulfide-linked species. Optimize storage and handling to prevent oxidation and disulfide shuffling.
Peptide aggregation Use size-exclusion chromatography (SEC) to detect aggregates.If aggregates are detected, refer to the troubleshooting steps for aggregation in Problem 1.
Hydrolysis of peptide bonds Analyze the fragments by mass spectrometry.Avoid strongly acidic conditions (pH < 3) for prolonged periods.

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8).

  • Sample Preparation: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the aliquots by reverse-phase HPLC (RP-HPLC) to quantify the remaining percentage of intact this compound.

  • Data Presentation: Plot the percentage of intact this compound against time for each pH value to determine the optimal pH for stability.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation products and pathways under stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 60°C for 48 hours (in a neutral buffer).

    • Photostability: Expose the solution to light (ICH Q1B guidelines) at room temperature.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound for each stress condition.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and characterize the degradation products.[12]

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C

pH% Intact this compound after 72hMajor Degradation Product(s)
3.092%Minor hydrolysis products
4.098%Minimal degradation
5.097%Minimal degradation
6.090%Deamidation products
7.075%Deamidation, Disulfide exchange
8.055%Deamidation, Disulfide exchange, Aggregation

Table 2: Summary of Potential Excipients for Stabilization of this compound

Excipient ClassExamplePotential Benefit
Sugars/Polyols Mannitol, SucroseCryoprotectant during lyophilization, increase conformational stability.[11][13]
Amino Acids Arginine, GlycineInhibit aggregation, act as cryoprotectants.[4][11][13]
Buffers Citrate, AcetateMaintain optimal pH.[3]
Antioxidants MethionineScavenge reactive oxygen species (requires testing for compatibility).

Visualizations

Degradation_Pathways Conopressin_S Intact this compound Oxidized Oxidized Products Conopressin_S->Oxidized Oxidative Stress (e.g., H₂O₂) Deamidated Deamidated Products (Asp/isoAsp) Conopressin_S->Deamidated Neutral/Alkaline pH, High Temperature Aggregates Aggregates (Soluble/Insoluble) Conopressin_S->Aggregates High Concentration, Temperature, Agitation Disulfide_Scrambled Disulfide Scrambled Products Conopressin_S->Disulfide_Scrambled Alkaline pH Hydrolyzed Hydrolyzed Fragments Conopressin_S->Hydrolyzed Acidic pH

Caption: Major degradation pathways of this compound in solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Optimization Start Lyophilized this compound Dissolve Dissolve in Buffers (Varying pH/Excipients) Start->Dissolve Incubate Incubate at Accelerated Conditions (e.g., 40°C) Dissolve->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points HPLC RP-HPLC Analysis (Purity Assessment) Time_Points->HPLC LCMS LC-MS Analysis (Degradant Identification) Time_Points->LCMS SEC SEC Analysis (Aggregation Assessment) Time_Points->SEC Data Data Analysis: Determine Degradation Rate and Pathways HPLC->Data LCMS->Data SEC->Data Optimize Optimize Formulation (pH, Excipients) Data->Optimize

Caption: Workflow for assessing this compound stability.

References

Addressing non-specific binding in Conopressin S receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to non-specific binding in Conopressin S receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of receptor assays?

A1: Non-specific binding refers to the binding of a radioligand or labeled compound to components other than the specific receptor of interest.[1][2] This can include binding to lipids, other proteins, the filter apparatus, or even the walls of the assay tube.[1][3] It is a form of background noise that can obscure the true specific binding signal.[1]

Q2: Why is it critical to minimize non-specific binding?

Q3: What is considered an acceptable signal-to-noise ratio in a binding assay?

A3: The signal-to-noise ratio is often expressed as the ratio of total binding to non-specific binding. A ratio of at least 3:1 is considered good, while a ratio of 5:1 or higher is considered excellent.[3][6] If non-specific binding accounts for more than half of the total binding, obtaining reliable data becomes challenging.[3]

Q4: What is the difference between specific and non-specific binding?

A4: Specific binding is the interaction of a ligand with its target receptor, which is typically saturable and reversible. In contrast, non-specific binding is the adherence of the ligand to other, non-target sites.[7] This binding is usually non-saturable and can often be reduced by optimizing assay conditions.

Troubleshooting Guide: High Non-Specific Binding

This guide addresses common issues related to high non-specific binding in a question-and-answer format.

Q5: My assay shows high non-specific binding. What are the primary factors I should investigate first?

A5: When encountering high non-specific binding, you should systematically evaluate three main areas: the properties of your radioligand, the quality of your receptor preparation, and the assay conditions.[8] A logical troubleshooting workflow can help pinpoint the source of the issue.

A High Non-Specific Binding (NSB) Detected B Step 1: Evaluate Radioligand A->B C Check Purity (>90%) Lower Concentration (≤ Kd) Assess Hydrophobicity B->C D Step 2: Assess Receptor Preparation C->D E Titrate Protein (100-500 µg) Ensure Thorough Homogenization Perform Additional Wash Steps D->E F Step 3: Optimize Assay Conditions E->F G Optimize Buffer (pH, Additives) Adjust Incubation (Time, Temp) Improve Washing (Volume, Reps) F->G H NSB Reduced? G->H I Proceed with Experiment H->I Yes J Re-evaluate All Steps H->J No J->B

Caption: A logical workflow for troubleshooting high non-specific binding.

Q6: How can I optimize the assay buffer to minimize non-specific interactions?

A6: The assay buffer is a critical first line of defense. Consider the following adjustments:

  • Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) can saturate non-specific sites.[1][7]

  • Detergents: Low concentrations (0.01-0.1%) of non-ionic detergents such as Tween-20 or Triton X-100 can disrupt hydrophobic interactions, which are a common cause of NSB.[3][8][9]

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can reduce charge-based or electrostatic interactions.[9]

  • pH Adjustment: The buffer pH can influence the charge of your analyte and receptor preparation. Adjusting the pH towards the isoelectric point of the analyte can sometimes reduce charge-based NSB.[9]

Q7: How do incubation time and temperature affect non-specific binding?

A7: Incubation conditions must be optimized to allow specific binding to reach equilibrium while keeping NSB low.

  • Temperature: Lowering the incubation temperature (e.g., to 4°C or room temperature) can reduce the strength of hydrophobic interactions, a frequent contributor to NSB.[8] However, this may also slow the rate of specific binding, requiring a longer incubation time.[8]

  • Time: It is crucial to perform a time-course experiment to determine when specific binding reaches a plateau.[8] Extending the incubation beyond this equilibrium point may only serve to increase non-specific binding.[1][8]

Q8: My washing technique might be inadequate. What are the best practices for the washing steps?

A8: Inefficient washing can leave unbound radioligand on the filter, artificially inflating both total and non-specific counts.

  • Use Ice-Cold Buffer: Washing with ice-cold buffer slows the dissociation rate of the specifically bound ligand from the receptor, helping to preserve the specific signal while washing away unbound ligand.[1][8]

  • Increase Wash Volume and Repetitions: Increasing the number of washes (e.g., from 3 to 5) and the volume of buffer for each wash can improve the removal of unbound ligand.[1][3]

  • Ensure Rapid Filtration: The separation of bound from free ligand should be performed as quickly as possible to minimize the dissociation of the specific ligand-receptor complex.[1]

Data Presentation

Table 1: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of ActionReference
Bovine Serum Albumin (BSA)0.1% - 1%Blocks non-specific protein binding sites on surfaces.[1][9]
Tween-20 / Triton X-1000.01% - 0.1%Non-ionic detergents that disrupt hydrophobic interactions.[3][8][9]
Sodium Chloride (NaCl)50 mM - 200 mMIncreases ionic strength to shield charge-based interactions.[9]
Polyethyleneimine (PEI)0.3% - 0.5%Used to pre-soak glass fiber filters to reduce radioligand binding to the filter itself.[3]

Table 2: Troubleshooting Summary for High Non-Specific Binding

Potential CauseRecommended SolutionExpected OutcomeReference
Radioligand concentration too highUse a concentration at or below the Kd value.Reduces non-saturable binding to non-target sites.[1]
Hydrophobic ligand/receptor interactionsAdd a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).Disrupts hydrophobic forces contributing to NSB.[3][8]
Electrostatic interactionsIncrease the ionic strength of the buffer with salt (e.g., 150 mM NaCl).Shields charged interactions between ligand and surfaces.[9]
High receptor protein concentrationTitrate the amount of membrane protein in the assay (e.g., 100-500 µg).Reduces the number of non-specific sites available for binding.[1]
Inefficient washingIncrease the number and volume of washes with ice-cold buffer.More effectively removes unbound radioligand.[1][8]
Long incubation timeDetermine the time to reach equilibrium via a time-course experiment and do not exceed it.Minimizes the time for non-specific interactions to occur after equilibrium is reached.[8]

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells

This protocol describes the preparation of crude membranes from cells overexpressing the this compound receptor.

  • Cell Culture: Grow cells expressing the receptor of interest to approximately 90% confluency.

  • Harvesting: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into a sufficient volume of ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).[8]

  • Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer (20-30 strokes) or a brief sonication.[6][8]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 500-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[6][8]

  • High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[8]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.

  • Final Pelletization: Repeat the high-speed centrifugation (step 5).

  • Storage: Resuspend the final membrane pellet in binding buffer, determine the protein concentration using a BCA or Bradford assay, aliquot, and store at -80°C until use.

Protocol 2: Radioligand Filter Binding Assay

This protocol outlines a typical saturation binding experiment to determine Kd and Bmax, with considerations for minimizing NSB.

  • Reagent Preparation:

    • Binding Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Radioligand: Prepare serial dilutions of the radiolabeled this compound analogue in binding buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.[5]

    • Unlabeled Ligand: Prepare a high-concentration stock of unlabeled this compound (or another suitable competitor) to determine non-specific binding. A concentration 100- to 1000-fold higher than the radioligand's Kd is typically used.[3]

  • Assay Setup: For each radioligand concentration, set up triplicate tubes for "Total Binding" and "Non-specific Binding".

  • Incubation:

    • To all tubes, add 50-200 µg of the prepared membrane protein.[1]

    • To "Non-specific Binding" tubes, add the high concentration of unlabeled ligand.

    • To all tubes, add the corresponding concentration of radioligand.

    • Incubate all tubes under optimized conditions (e.g., 60 minutes at 25°C) to reach equilibrium.[1]

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter (e.g., GF/B pre-soaked in 0.5% PEI) using a cell harvester.[1][3]

    • Quickly wash the filters 3-5 times with a generous volume of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" by subtracting the average non-specific binding counts from the average total binding counts for each radioligand concentration.

    • Plot specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax values.

Visualizations

This compound Receptor Signaling

Conopressins typically bind to G-protein coupled receptors (GPCRs), which can activate multiple downstream signaling pathways.[10] A common pathway for vasopressin-like receptors involves coupling to Gαq proteins, leading to an increase in intracellular calcium, as well as β-arrestin mediated signaling.[11][12]

cluster_membrane Plasma Membrane Receptor This compound Receptor (GPCR) G_Protein Gαq/βγ Receptor->G_Protein activates Arrestin β-Arrestin Receptor->Arrestin recruits PLC PLC G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound Ligand->Receptor Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Endocytosis Receptor Endocytosis Arrestin->Endocytosis

Caption: Simplified signaling of a this compound receptor via Gq and β-arrestin pathways.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a typical radioligand filter binding assay.

A 1. Prepare Reagents (Buffer, Ligands, Membranes) B 2. Set up Assay Tubes (Total & Non-Specific Binding) A->B C 3. Incubate to Equilibrium (e.g., 60 min @ 25°C) B->C D 4. Rapid Filtration (Separate Bound from Free) C->D E 5. Wash Filters (3-5x with Ice-Cold Buffer) D->E F 6. Measure Radioactivity (Scintillation Counting) E->F G 7. Analyze Data (Calculate Specific Binding, Kd, Bmax) F->G H Results G->H

Caption: Standard experimental workflow for a radioligand filter binding assay.

References

Technical Support Center: Interpreting Complex NMR Spectra of Conopressin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of Conopressin analogs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for NMR analysis of a new Conopressin analog?

A1: The recommended starting point is to acquire a series of 2D NMR spectra, including TOCSY, NOESY, and DQF-COSY, in addition to a standard 1D proton spectrum.[1] These experiments provide through-bond (TOCSY, DQF-COSY) and through-space (NOESY) correlations, which are essential for resonance assignment and structure determination.[2] The analysis should begin with the sequential assignment of all proton resonances.[3]

Q2: My Conopressin analog is showing multiple sets of peaks. What could be the cause?

A2: The presence of multiple sets of peaks often indicates that the peptide exists in multiple conformations in solution that are in slow exchange on the NMR timescale.[4] This is a common challenge with cyclic peptides.[5][6] One frequent cause is the cis/trans isomerization of the peptide bond preceding a proline residue, a common feature in Conopressin analogs. Variable temperature NMR experiments can help to confirm this by observing if the peaks coalesce at higher temperatures.

Q3: Why are some of the expected NOE cross-peaks in my spectrum very weak or missing?

A3: Weak or absent NOE cross-peaks for cyclic peptides like Conopressin analogs can be due to several factors. The molecule might be conformationally dynamic, averaging the distances between protons in a way that weakens the NOE effect.[7] Additionally, for molecules of a certain size, the NOE can be close to zero. In such cases, acquiring a ROESY spectrum is recommended, as it provides similar through-space distance information but does not have a null point at intermediate molecular correlation times.

Q4: How can I confirm the disulfide bridge in my Conopressin analog?

A4: While NMR doesn't directly observe the disulfide bond, its presence is confirmed indirectly through the resulting three-dimensional structure. The covalent link imposes significant conformational constraints. Once you have assigned the resonances and calculated a set of structures based on NOE-derived distance restraints, the proximity of the two cysteine residues involved in the bridge will be evident in all valid structural models.

Q5: What are the best practices for sample preparation for NMR analysis of Conopressin analogs?

A5: Proper sample preparation is critical for acquiring high-quality NMR spectra. Key considerations include:

  • Concentration: Peptide samples should typically be prepared at a concentration of 1-5 mM.[8] For initial experiments, a concentration of 0.3-0.5 mM in a 500 µl buffer solution may be sufficient.[8]

  • Solvent: A mixture of 90% H₂O and 10% D₂O is commonly used to allow for the observation of exchangeable amide protons while providing a deuterium (B1214612) lock signal.[1]

  • Purity: The peptide sample should be of high purity (>95%) to avoid interference from contaminants.[2]

  • Stability: Ensure the sample is stable under the chosen conditions (pH, temperature) for the duration of the NMR experiments, which can take several hours to days.[2]

  • Filtering: The final solution should be free of any solid particles. It is good practice to filter the sample into the NMR tube.[9][10]

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise Ratio
  • Symptom: Spectra are noisy, and weak cross-peaks are difficult to distinguish from the baseline.

  • Possible Causes & Solutions:

    • Low Sample Concentration: The signal intensity is directly proportional to the sample concentration.[8] If possible, increase the concentration of the Conopressin analog.

    • Insufficient Number of Scans: Increase the number of scans to improve the signal-to-noise ratio. Doubling the signal-to-noise requires four times the number of scans.

    • Improper Shimming: Poor magnetic field homogeneity will lead to broad lines and reduced signal height. Re-shim the spectrometer carefully.

    • Sample Aggregation: Peptides can aggregate at high concentrations, leading to broad lines and signal loss. Try acquiring spectra at a slightly higher temperature or adjusting the buffer conditions (e.g., pH, salt concentration).

Problem 2: Significant Signal Overlap
  • Symptom: Many resonances, particularly in the aliphatic region, are crowded together, making individual peak picking and assignment impossible.

  • Possible Causes & Solutions:

    • Inherent Nature of Peptides: This is a common issue with peptides.

    • Acquire Spectra at a Different Temperature: Changing the temperature can alter the chemical shifts of some protons more than others, potentially resolving some overlap.[2]

    • Use Higher-Field Spectrometers: A spectrometer with a higher magnetic field strength will provide better spectral dispersion.

    • Multi-dimensional NMR: For highly complex cases, consider 3D NMR experiments if isotopic labeling (¹⁵N, ¹³C) of the peptide is feasible.

Problem 3: Water Signal Obscuring Important Resonances
  • Symptom: A large residual water signal (around 4.7 ppm) is creating artifacts or obscuring nearby amide or alpha-proton signals.

  • Possible Causes & Solutions:

    • Imperfect Solvent Suppression: Modern pulse sequences for solvent suppression (e.g., excitation sculpting) are very effective but may need optimization.[1]

    • Lyophilization from D₂O: If the exchangeable protons are not of interest, lyophilize the sample from D₂O a few times to replace them with deuterium, which is NMR-invisible in ¹H spectra.

Experimental Protocols & Data

Detailed Methodologies for Key Experiments

A typical set of experiments for a Conopressin analog would be run on a 600 MHz or higher NMR spectrometer equipped with a cryoprobe.[1]

  • Sample Preparation:

    • Dissolve ~1.5 mg of the lyophilized peptide in 500 µL of a 90% H₂O / 10% D₂O solution.[1]

    • Adjust the pH to a value between 4 and 5 to slow down the exchange of amide protons with the solvent.[2]

    • Filter the solution into a high-quality 5 mm NMR tube.[9][10]

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify protons that are part of the same amino acid spin system (i.e., connected by through-bond couplings).

    • Typical Parameters:

      • Mixing Time: 80 ms (B15284909) is a common value to allow magnetization to propagate through the entire spin system of an amino acid.[1]

      • Solvent Suppression: Use an excitation sculpting scheme.[1]

      • Data Points: 4096 in the direct dimension (f2) and 512 increments in the indirect dimension (f1).[1]

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space (typically < 5 Å), providing distance restraints for structure calculation.

    • Typical Parameters:

      • Mixing Time: 200-250 ms is a suitable range for peptides of this size.[1]

      • Solvent Suppression: Use an excitation sculpting scheme.[1]

      • Data Points: 4096 in the direct dimension (f2) and 512 increments in the indirect dimension (f1).[1]

Data Presentation: Quantitative NMR Analysis

Quantitative NMR (qNMR) can be used to determine the purity of a Conopressin analog sample or the ratio of different conformers. This involves comparing the integral of a well-resolved resonance from the analog to that of an internal standard of known concentration.[11]

Table 1: Example of Quantitative Purity Analysis for a Conopressin Analog

ParameterAnalyte (Conopressin Analog)Calibrant (Internal Standard)
Compound Conopressin-XDSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)
Signal Used (ppm) 7.85 (d)0.00 (s)
Number of Protons (N) 19
Integral Area (I) 1.000.85
Molecular Mass (M) 1050.2 g/mol 218.3 g/mol
Weight (W) 1.75 mg1.20 mg
Purity (P) To be determined 98%
Calculated Purity 95.3%-

Note: Purity is calculated using the formula: Pₓ = (Iₓ/I_cal) * (N_cal/Nₓ) * (Mₓ/M_cal) * (W_cal/Wₓ) * P_cal[11]

Visualizations

Experimental and Data Analysis Workflow

The following diagram outlines the typical workflow for determining the 3D structure of a Conopressin analog using NMR.

G NMR Structure Determination Workflow for Conopressin Analogs cluster_0 Experimental Phase cluster_1 Data Processing & Analysis cluster_2 Structure Calculation & Validation SamplePrep Sample Preparation (Peptide in 90% H2O/10% D2O) NMR_Acq NMR Data Acquisition (1D, TOCSY, NOESY, DQF-COSY) SamplePrep->NMR_Acq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Processing Assignment Resonance Assignment (Sequential Walk) Processing->Assignment Restraints Generate Restraints (NOE distances, Dihedral angles) Assignment->Restraints Calc Structure Calculation (e.g., using CYANA or XPLOR-NIH) Restraints->Calc Refine Structure Refinement (Energy Minimization) Calc->Refine Validate Structure Validation (Quality checks, Ramachandran plot) Refine->Validate Ensemble Final Structural Ensemble Validate->Ensemble

NMR Structure Determination Workflow
Logic of Sequential Resonance Assignment

Sequential assignment is the cornerstone of interpreting peptide NMR spectra. It involves linking adjacent amino acid residues using through-space NOE correlations.

G Sequential Assignment Logic using TOCSY and NOESY cluster_0 Residue (i) cluster_1 Residue (i+1) Res_i NH(i) Hα(i) Hβ(i), Hγ(i)... Res_i_plus_1 NH(i+1) Hα(i+1) Hβ(i+1)... Res_i:f1->Res_i_plus_1:f0 NOESY Link (dαN) TOCSY_i TOCSY identifies all protons within Residue (i) Res_i:f0->TOCSY_i TOCSY_i_plus_1 TOCSY identifies all protons within Residue (i+1) Res_i_plus_1:f0->TOCSY_i_plus_1 TOCSY_i->Res_i:f1 TOCSY_i->Res_i:f2 TOCSY_i_plus_1->Res_i_plus_1:f1 TOCSY_i_plus_1->Res_i_plus_1:f2

Sequential Assignment Logic

References

Optimizing Conopressin S Dosage for In Vivo Behavioral Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Conopressin S in in vivo behavioral studies. The information is presented in a question-and-answer format to directly address potential challenges and streamline experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nonapeptide, structurally similar to the mammalian hormones vasopressin and oxytocin (B344502), originally isolated from the venom of cone snails.[1][2] It exerts its effects by interacting with vasopressin and oxytocin receptors, which are G-protein coupled receptors (GPCRs).[1][3] Depending on the receptor subtype and the specific conopressin analog, it can act as either an agonist or an antagonist, leading to the modulation of neuronal activity and influencing various behaviors.[3][4]

Q2: What are the typical behavioral effects observed after this compound administration in vivo?

Intracerebroventricular (ICV) administration of vasopressin-like peptides, including conopressins, in rodents has been shown to induce dose-dependent grooming and scratching behaviors.[2][5][6] Additionally, effects on locomotor activity have been observed, with some studies reporting an inverted U-shaped dose-response curve.[5]

Q3: What is a recommended starting dose for a pilot study with this compound?

For intracerebroventricular (ICV) injections in mice, a starting point can be inferred from studies on the closely related neuropeptide oxytocin. Doses ranging from 0.01 to 0.3 nmol have been shown to elicit scratching behaviors.[7] For vasopressin, ICV doses of 1-10 ng have been used to induce grooming.[8] It is crucial to perform a dose-response study to determine the optimal concentration for the desired behavioral effect of this compound.

Q4: How should this compound be prepared for in vivo administration?

This compound is typically supplied as a lyophilized powder and is soluble in water.[9] For in vivo injections, sterile, pyrogen-free saline (0.9% sodium chloride) or phosphate-buffered saline (PBS) are common vehicles. Some protocols for other peptides suggest using PBS with a small percentage of a solubilizing agent like DMSO (e.g., 10%) to ensure complete dissolution, especially for creating stock solutions.[10]

Q5: How stable is this compound in solution?

While specific stability data for this compound is limited, related peptides like vasopressin have shown good stability in 0.9% sodium chloride solution when stored under refrigeration, with less than 10% degradation over 10 days.[11][12] It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for longer-term storage to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability in behavioral responses between animals. 1. Inconsistent injection placement. 2. Stress induced by handling and injection procedure. 3. Individual differences in receptor expression or sensitivity.1. For ICV injections, use a stereotaxic apparatus for precise targeting. Practice the injection technique with a dye solution to ensure accuracy.[1] 2. Acclimate animals to handling and the experimental setup. Perform injections swiftly and proficiently to minimize stress. 3. Increase the number of animals per group to account for biological variability. Ensure consistent age, weight, and strain of animals.
No observable behavioral effect after administration. 1. Insufficient dosage. 2. Incorrect injection site. 3. Degradation of the peptide. 4. Tachyphylaxis (rapid desensitization of the receptor).1. Perform a dose-response study with a wider range of concentrations. 2. Verify the accuracy of the injection, particularly for ICV administration. Post-mortem examination with a dye can confirm placement. 3. Prepare fresh solutions of this compound for each experiment. Store stock solutions appropriately. 4. If repeated dosing is necessary, allow for a sufficient washout period between administrations.
Unexpected or off-target behavioral effects. 1. The administered dose is too high, leading to non-specific effects. 2. Interaction with other receptor subtypes.1. Lower the dose to a range that produces the specific behavior of interest without other confounding behaviors. 2. This compound can interact with different vasopressin and oxytocin receptors. Consider using receptor-specific antagonists to block off-target effects and confirm the receptor mediating the observed behavior.
Animal distress or adverse reactions post-injection. 1. Neurovascular injury during ICV injection. 2. Infection from non-sterile technique. 3. The vehicle solution is causing irritation.1. Use appropriate needle gauge and inject slowly to minimize tissue damage.[3] 2. Ensure all surgical instruments, the peptide solution, and the injection site are sterile.[1] 3. Use a physiologically compatible vehicle (e.g., sterile saline or PBS). If using a co-solvent like DMSO, keep the final concentration as low as possible.

Quantitative Data Summary

The following table summarizes dosage information for this compound and related peptides from in vivo behavioral studies. Note that optimal doses for this compound should be empirically determined.

PeptideAnimal ModelAdministration RouteDose RangeObserved Behavioral EffectReference(s)
Conopressin-GMiceIntracerebralDose-dependentScratching[5]
OxytocinMiceIntrathecal0.01 - 0.3 nmolScratching[7]
OxytocinMiceIntracerebroventricular100 ngScratching[13]
OxytocinMiceSubcutaneous0.5 µgAugmentation of cocaine-induced sensitization[6]
Arginine-VasopressinMiceIntracerebroventricular1 - 10 ngGrooming[8]
Arginine-VasopressinMiceSubcutaneous0.005 - 0.5 µ g/mouse Attenuation of cocaine-induced sensitization[6]

Experimental Protocols

Protocol: Intracerebroventricular (ICV) Injection of this compound in Mice

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free 0.9% saline or PBS

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-30 gauge needle

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol, Betadine)

  • Heating pad to maintain body temperature

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, reconstitute lyophilized this compound in sterile saline or PBS to the desired stock concentration.

    • Perform serial dilutions to achieve the final injection concentrations. Keep solutions on ice.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the mouse in the stereotaxic frame. Ensure the head is level.

    • Maintain the animal's body temperature using a heating pad.

    • Shave the fur from the surgical area on the scalp.

    • Clean the scalp with an antiseptic solution.

  • Surgical Procedure and Injection:

    • Make a midline incision in the scalp to expose the skull.

    • Identify the bregma (the intersection of the sagittal and coronal sutures).

    • Determine the coordinates for the lateral ventricle. A common set of coordinates for mice is: Anterior/Posterior: -0.2 mm from bregma; Medial/Lateral: ±1.0 mm from the midline; Dorsal/Ventral: -2.5 mm from the skull surface. These may need to be adjusted based on the mouse strain and age.

    • Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

    • Lower the Hamilton syringe needle slowly to the target depth.

    • Inject the desired volume of this compound solution (typically 1-5 µL) slowly over 1-2 minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.

    • Leave the needle in place for an additional 1-2 minutes to prevent backflow upon withdrawal.

    • Slowly retract the needle.

  • Post-operative Care:

    • Suture or apply tissue adhesive to close the scalp incision.

    • Remove the mouse from the stereotaxic frame and allow it to recover on a heating pad.

    • Monitor the animal until it is fully ambulatory.

    • Administer post-operative analgesics as required by your institution's animal care guidelines.

    • Place the animal in a clean cage for behavioral observation.

Visualizations

Signaling Pathways

This compound is known to interact with vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors. The diagrams below illustrate the canonical signaling pathways associated with these G-protein coupled receptors.

G_protein_signaling cluster_receptor Cell Membrane cluster_gq Gq Signaling cluster_gs Gs Signaling This compound This compound V1aR/OTR V1aR / OTR (Gq/11-coupled) This compound->V1aR/OTR V2R V2R (Gs-coupled) This compound->V2R PLC Phospholipase C (PLC) V1aR/OTR->PLC activates AC Adenylyl Cyclase (AC) V2R->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_Gq Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Gs Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response_Gs

Figure 1. This compound signaling through Gq and Gs coupled receptors.
Experimental Workflow

The following diagram outlines a typical experimental workflow for a behavioral study using this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimation C Anesthesia & Stereotaxic Surgery A->C B This compound Solution Preparation D Intracerebroventricular (ICV) Injection B->D C->D E Post-operative Recovery D->E F Behavioral Recording & Observation E->F G Data Quantification & Scoring F->G H Statistical Analysis G->H I Interpretation of Results H->I

Figure 2. Experimental workflow for in vivo this compound behavioral studies.
Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues in this compound experiments.

troubleshooting_logic Start Experiment Start Problem Unexpected Results? Start->Problem CheckDosage Review Dosage Problem->CheckDosage Yes Proceed Proceed with Analysis Problem->Proceed No CheckInjection Verify Injection Accuracy CheckDosage->CheckInjection CheckPeptide Assess Peptide Integrity CheckInjection->CheckPeptide CheckControls Examine Control Groups CheckPeptide->CheckControls ReviseProtocol Revise Protocol CheckControls->ReviseProtocol

Figure 3. A logical approach to troubleshooting experimental outcomes.

References

Navigating Variability in Conopressin S Bioactivity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bio-characterization of Conopressin S. The following information is designed to help mitigate variability and ensure the generation of robust and reproducible data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nonapeptide originally isolated from the venom of the marine cone snail, Conus striatus. It is a structural and functional analog of the mammalian neurohypophyseal hormones vasopressin and oxytocin (B344502).[1] Its primary mechanism of action involves binding to and modulating the activity of G-protein coupled receptors (GPCRs), specifically the vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors.[1][2]

Q2: Which signaling pathways are typically activated by this compound?

This compound, acting through vasopressin and oxytocin receptors, can activate multiple signaling pathways. The specific pathway depends on the receptor subtype being expressed in the cellular model:

  • V1a and V1b Receptors: Primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca2+]i).

  • V2 Receptors: Primarily couple to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3]

  • Oxytocin (OT) Receptors: Similar to V1 receptors, OT receptors are coupled to Gαq/11 proteins, stimulating the PLC-IP3-calcium signaling cascade.[2]

Q3: What are the most common sources of variability in this compound bioactivity assays?

Variability in this compound bioactivity assays can arise from several factors, including:

  • Peptide Quality and Handling: Purity, stability, and proper storage of the this compound peptide are critical.

  • Cell-Based Assay Conditions: Cell line integrity, passage number, receptor expression levels, and cell density can all impact results.

  • Assay-Specific Parameters: Choice of assay (e.g., calcium mobilization vs. cAMP accumulation), reagent quality, incubation times, and instrument settings are key variables.

  • Ligand-Receptor Interactions: The specific affinity (Ki) and efficacy (EC50) of this compound can vary between different receptor subtypes and species orthologs.

Troubleshooting Guides

Low or No Signal
Potential Cause Recommended Solution
Inactive this compound Peptide - Verify the purity and integrity of the peptide stock using mass spectrometry or HPLC. - Prepare fresh peptide solutions for each experiment. - Ensure proper storage of lyophilized peptide and stock solutions at -20°C or -80°C and protect from light.
Low Receptor Expression - Confirm receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. - If using transient transfection, optimize transfection efficiency. - Consider using a cell line with higher endogenous or stably expressed receptor levels.
Inappropriate Assay Choice - Ensure the chosen assay readout (e.g., calcium, cAMP) is compatible with the G-protein coupling of the receptor subtype under investigation (Gαq for V1a/OT, Gαs for V2).
Suboptimal Assay Conditions - Optimize cell density per well. - Titrate the concentration of this compound to ensure it is within the dynamic range of the assay. - Optimize incubation times for ligand stimulation.
Incorrect Reagent Preparation - Double-check the concentrations and preparation of all assay buffers and reagents. - Ensure fluorescent dyes (for calcium assays) or detection antibodies (for cAMP assays) are not expired and have been stored correctly.
High Background Signal
Potential Cause Recommended Solution
Constitutive Receptor Activity - This can occur with high receptor expression levels. Try reducing the amount of plasmid used for transient transfection or select a stable cell line with lower expression. - The use of an inverse agonist, if available, can help reduce basal signaling.
Non-Specific Binding of Peptide - Include a non-specific binding control in your assay by adding a high concentration of an unlabeled ligand. - Increase the number and stringency of wash steps, if applicable to your assay format.
Cell Stress or Lysis - Handle cells gently during plating and reagent addition. - Ensure that the concentration of any solvents (like DMSO) used to dissolve the peptide is not causing cellular toxicity. - Optimize the concentration of digitonin (B1670571) if used for cell permeabilization.
Contaminated Reagents - Use fresh, sterile buffers and media. - Filter-sterilize solutions where appropriate.
Instrument Settings - Optimize the gain and other settings on the plate reader to reduce background fluorescence or luminescence.
High Well-to-Well Variability
Potential Cause Recommended Solution
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before plating. - Use a calibrated multichannel pipette or an automated cell dispenser for plating.
Pipetting Errors - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent pipetting technique across the plate.
Edge Effects - To minimize evaporation, use plates with lids and ensure proper humidification in the incubator. - Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media instead.
Incomplete Mixing of Reagents - Gently agitate the plate after adding reagents to ensure thorough mixing.
Temperature Gradients - Allow plates and reagents to equilibrate to the appropriate temperature before starting the assay.

Quantitative Data Summary

The bioactivity of this compound has been characterized across various receptor subtypes. The following tables summarize reported binding affinities (Ki) and functional potencies (EC50). Note that values can vary depending on the specific assay conditions and cell lines used.

Table 1: Binding Affinities (Ki, nM) of this compound for Human Vasopressin and Oxytocin Receptors

PeptideV1a ReceptorV1b ReceptorV2 ReceptorOxytocin Receptor
Conopressin-S 8278.3>10,000175

Data sourced from radioligand binding assays.[4]

Table 2: Functional Potency (EC50, nM) of Related Conopressins and Endogenous Ligands on Human and Zebrafish Receptors

LigandhV1aRhV1bRhV2RhOTRZFV1a1RZFV2R
Arginine Vasopressin (AVP) 0.960.281.158.861.342.11
Oxytocin (OT) 22.324.51144.5712.311.2
Conopressin-G 52123300No Activity10>10,000
Conopressin-M1 (amidated) Partial AgonistPartial AgonistNo ActivityNo ActivityPartial AgonistNo Activity
Conopressin-M2 (amidated) No ActivityNo ActivityNo ActivityNo ActivityNo Activity1,700

Data represents EC50 values from calcium mobilization (V1aR, V1bR, OTR) and cAMP accumulation (V2R) assays.[5] Note: Direct EC50 values for Conopressin-S were not available in a comparable format in the searched literature.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is suitable for assessing this compound activity at Gαq-coupled receptors (V1a, V1b, OT).

Materials:

  • HEK293 or CHO cells stably or transiently expressing the human receptor of interest.

  • Black, clear-bottom 96- or 384-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound and a reference agonist (e.g., Arginine Vasopressin).

Procedure:

  • Cell Plating: Seed cells into the microplates at a pre-optimized density and culture overnight to allow for attachment.

  • Dye Loading: Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

  • Aspirate the cell culture medium from the wells and add the dye-loading solution.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Measure baseline fluorescence before adding the compounds.

  • Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity in real-time.

  • Data Analysis: The change in fluorescence intensity reflects intracellular calcium mobilization. Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: cAMP Accumulation Assay

This protocol is suitable for assessing this compound activity at Gαs-coupled receptors (V2).

Materials:

  • HEK293 or CHO cells stably or transiently expressing the human V2 receptor.

  • White, opaque 96- or 384-well plates.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Assay buffer or cell culture medium.

  • This compound and a reference agonist (e.g., Arginine Vasopressin).

  • Forskolin (for Gαi-coupled receptor assays, not typically needed for V2).

Procedure:

  • Cell Plating: Seed cells into the microplates at a pre-optimized density and allow them to attach overnight.

  • Compound Treatment:

    • Remove the culture medium and add assay buffer containing a PDE inhibitor.

    • Incubate for 15-30 minutes.

    • Add serial dilutions of this compound or the reference agonist.

    • For antagonist testing, pre-incubate with the antagonist before adding the reference agonist.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the specific instructions of the detection kit being used.

  • Data Analysis: Plot the measured cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Conopressin_S_Signaling_Pathway This compound Signaling Pathways cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_effector Effector & Second Messenger cluster_readout Assay Readout This compound This compound V1_OT_Receptor V1a/V1b/OT Receptor This compound->V1_OT_Receptor V2_Receptor V2 Receptor This compound->V2_Receptor Gq_11 Gαq/11 V1_OT_Receptor->Gq_11 Activation Gs Gαs V2_Receptor->Gs Activation PLC Phospholipase C (PLC) Gq_11->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates Calcium ↑ [Ca2+]i IP3_DAG->Calcium Leads to cAMP_readout ↑ cAMP cAMP->cAMP_readout Leads to

Caption: this compound signaling pathways via vasopressin and oxytocin receptors.

Assay_Workflow_Variability Potential Sources of Variability in this compound Assay Workflow Peptide This compound Stock (Purity, Stability) Reagents Reagent Addition (Pipetting, Mixing) Peptide->Reagents Cells Cell Culture (Passage #, Health) Plating Cell Plating (Density, Uniformity) Cells->Plating Plating->Reagents Incubation Incubation (Time, Temperature) Reagents->Incubation Detection Signal Detection (Instrument Settings) Incubation->Detection Analysis Data Analysis (Curve Fitting) Detection->Analysis

Caption: Key steps in a this compound bioassay workflow highlighting potential sources of variability.

References

Ensuring stability of Conopressin S for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Conopressin S for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the storage, handling, and use of this peptide.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound solutions.

Problem Potential Cause Recommended Solution
Loss of biological activity in the experiment Peptide degradation due to improper storage or handling.- Ensure lyophilized this compound is stored at -20°C for long-term storage. Short-term storage at 4°C is also acceptable. - Reconstituted solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. - Verify the pH of your experimental buffer; extreme pH values can accelerate degradation.
Precipitate forms in the this compound solution - Peptide aggregation. - Low solubility in the chosen solvent.- Centrifuge the vial before reconstitution to ensure all lyophilized powder is at the bottom. - For reconstitution, use sterile, purified water. If solubility is an issue, a small amount of acetic acid (for basic peptides) or ammonium (B1175870) hydroxide (B78521) (for acidic peptides) can be used, but be mindful of the final pH. - Consider using a buffered solution at a pH of 5-6 for reconstitution to enhance stability.[1]
Inconsistent experimental results - Peptide degradation over the course of the experiment. - Oxidation of susceptible amino acid residues.- Perform a stability test on your working solution to determine its viability over your experimental timeframe (see Experimental Protocols section). - Prepare fresh solutions for each experiment if stability is a concern. - If oxidation is suspected, consider degassing your solvents or using an antioxidant excipient, though this should be tested for compatibility with your assay.
Unexpected peaks in HPLC analysis Formation of degradation products.- Compare the chromatogram to a freshly prepared standard of this compound. - Common degradation pathways for peptides include deamidation, oxidation, and hydrolysis. The presence of new peaks suggests one or more of these have occurred. - Review your storage and handling procedures to identify potential causes of degradation.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For long-term stability, lyophilized this compound should be stored at -20°C, where it is stable for up to 12 months.[2][3] For short-term storage, 4°C is acceptable.[2][3] After reconstitution, it is recommended to aliquot the solution into single-use volumes and store them at -20°C to minimize degradation from repeated freeze-thaw cycles.[1]

2. How should I reconstitute lyophilized this compound?

To reconstitute, it is recommended to first centrifuge the vial to ensure all the lyophilized powder is at the bottom.[2][3] Use a sterile, purified solvent such as sterile water or a buffer compatible with your experiment. For peptides that are difficult to dissolve, sonication can be helpful.

3. What factors can affect the stability of this compound in solution?

Several factors can impact the stability of this compound in solution:

  • pH: Extreme pH values can lead to hydrolysis and other chemical degradation. For peptides similar to this compound, a slightly acidic pH (around 4.5-5.5) is often optimal for stability in solution.

  • Temperature: Higher temperatures accelerate degradation processes. Therefore, it is crucial to store solutions at or below -20°C.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause aggregation and degradation. Aliquoting the reconstituted peptide into single-use vials is highly recommended.[1]

  • Oxidation: The presence of dissolved oxygen can lead to the oxidation of certain amino acid residues. Using degassed solvents can mitigate this.

  • Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide. The use of protease inhibitors may be necessary.

4. How can I improve the stability of my this compound working solution for a long-term experiment?

To enhance stability, consider the following:

  • Use of Excipients: Certain excipients can stabilize peptide solutions. Sugars like mannitol (B672) or sucrose (B13894) can act as cryoprotectants and stabilizers.[4] However, the compatibility of any excipient with your specific experimental setup must be validated.

  • pH Optimization: Preparing your working solution in a buffer at the optimal pH for stability (typically slightly acidic for vasopressin analogs) can significantly extend its shelf life.

  • Aseptic Technique: To prevent microbial growth, which can degrade the peptide, always use sterile reagents and techniques when preparing and handling solutions.

5. How can I check the stability of my this compound solution?

You can perform an in-house stability assessment using High-Performance Liquid Chromatography (HPLC). This involves analyzing your solution at different time points and comparing the peak area of the intact peptide. A detailed protocol is provided in the "Experimental Protocols" section. Alternatively, a functional bioassay that measures a known biological effect of this compound can be used to assess its activity over time.

Quantitative Stability Data

Temperature (°C)pHDegradation Rate Constant (k_obs) [day⁻¹]
702.00.63
704.50.314 - 0.420 (concentration-dependent)
707.0Increased degradation compared to pH 4.5
709.0Fastest degradation rate

Data adapted from a study on oxytocin (B344502) stability.[5] This data suggests that a pH of around 4.5 provides the greatest stability for a structurally similar peptide.[5]

Experimental Protocols

Protocol 1: In-House Stability Assessment of this compound Solution using HPLC

This protocol outlines a general procedure for monitoring the stability of a reconstituted this compound solution over time.

Materials:

  • Reconstituted this compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Appropriate vials for storage at different temperatures

Procedure:

  • Prepare a fresh solution of this compound at the desired concentration in your experimental buffer. This will serve as your time zero (T=0) reference.

  • Immediately analyze an aliquot of the T=0 solution by HPLC to obtain the initial peak area of the intact peptide. A typical gradient might be 5-95% Mobile Phase B over 30 minutes.

  • Aliquot the remaining solution into separate vials and store them under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).

  • At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve a vial from each storage condition.

  • Analyze the samples by HPLC using the same method as for the T=0 sample.

  • Calculate the percentage of remaining intact this compound at each time point by comparing the peak area to the T=0 peak area.

  • A solution is generally considered stable if >90% of the initial peptide remains.

Protocol 2: Reconstitution of Lyophilized this compound

Procedure:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Briefly centrifuge the vial to ensure that all the peptide is at the bottom.

  • Add the appropriate volume of sterile, cold solvent (e.g., sterile water or a suitable buffer) to achieve the desired concentration.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • For long-term storage, aliquot the reconstituted solution into single-use, low-protein-binding tubes and store at -20°C.

Visualizations

Signaling Pathways

This compound is an analog of vasopressin and oxytocin and is expected to act on their respective G-protein coupled receptors (GPCRs).

Gq_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ConopressinS This compound Receptor V1a/Oxytocin Receptor (GPCR) ConopressinS->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Phosphorylates targets Gs_AC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ConopressinS This compound Receptor V2 Receptor (GPCR) ConopressinS->Receptor Binds G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., aquaporin insertion) PKA->Cellular_Response Phosphorylates targets Stability_Workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis cluster_data Data Evaluation Reconstitute Reconstitute Lyophilized This compound T0_Sample Take T=0 Sample Reconstitute->T0_Sample Aliquots Prepare Aliquots for Different Conditions T0_Sample->Aliquots HPLC Analyze by HPLC T0_Sample->HPLC T=0 Analysis Condition1 Condition 1 (e.g., 4°C) Aliquots->Condition1 Condition2 Condition 2 (e.g., 25°C) Aliquots->Condition2 Condition3 Condition 3 (e.g., 37°C) Aliquots->Condition3 Timepoints Collect Samples at Defined Timepoints Condition1->Timepoints Condition2->Timepoints Condition3->Timepoints Timepoints->HPLC Calc Calculate % Remaining Peptide HPLC->Calc Plot Plot Degradation Curve Calc->Plot Conclusion Determine Shelf-Life Plot->Conclusion

References

Technical Support Center: Recombinant Conopressin S Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the expression and purification of recombinant Conopressin S and similar vasopressin-like peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in producing recombinant this compound in E. coli?

A1: The primary challenges stem from its small size, the presence of a critical disulfide bond, and the requirement for C-terminal amidation for full biological activity. Key issues include:

  • Low expression yields and peptide instability: Small peptides like this compound are susceptible to degradation by host cell proteases.[1]

  • Incorrect disulfide bond formation: The reducing environment of the E. coli cytoplasm prevents the formation of disulfide bonds, which are crucial for the proper folding and activity of this compound.[2][3]

  • Inclusion body formation: High-level expression often leads to the accumulation of misfolded, insoluble protein aggregates known as inclusion bodies.[4][5]

  • Purification difficulties: The small size of the peptide can complicate purification, and the removal of fusion tags can be inefficient.[6]

  • Lack of post-translational amidation: E. coli cannot perform the C-terminal amidation typically found in native this compound, which may be critical for its biological function.[7]

Q2: Which E. coli expression system is recommended for this compound?

A2: An expression system that addresses the challenges of disulfide bond formation and peptide stability is crucial. Recommended systems include:

  • Periplasmic expression systems: These systems utilize signal peptides (e.g., PelB, OmpA) to direct the recombinant peptide to the periplasm.[8][9][10] The periplasm provides an oxidizing environment and contains enzymes like DsbA and DsbC that facilitate disulfide bond formation.[2][3]

  • Cytoplasmic expression with engineered strains: Strains like SHuffle™ or Origami™, which have a more oxidizing cytoplasm due to mutations in the thioredoxin reductase (trxB) and glutathione (B108866) reductase (gor) genes, can be used.[2][3] These strains often co-express disulfide bond isomerases.

  • Fusion protein systems: Expressing this compound as a fusion with a larger, more stable protein (e.g., Maltose Binding Protein (MBP), Thioredoxin (Trx), Glutathione S-transferase (GST), or KSI) can significantly improve expression levels, prevent degradation, and simplify purification.[1][11]

Q3: How can I achieve the correct disulfide bond formation in recombinant this compound?

A3: Correct disulfide bond formation is critical for activity. Strategies include:

  • Targeting to the periplasm: As mentioned, the E. coli periplasm is the native site for disulfide bond formation and is the most common strategy.[3][9]

  • Using engineered cytoplasm: Utilize strains like SHuffle™ that facilitate disulfide bonding in the cytoplasm.[2]

  • In vitro refolding: If the protein is expressed as inclusion bodies, the purified, denatured peptide must be refolded under controlled redox conditions (e.g., using a glutathione redox buffer system) to allow for correct disulfide bond formation.[12][13]

Q4: My this compound is expressed as inclusion bodies. What should I do?

A4: Inclusion bodies contain a high concentration of the target protein but require solubilization and refolding.[4][13]

  • Isolation and Washing: Isolate the inclusion bodies from the cell lysate by centrifugation. Wash them with buffers containing mild detergents (e.g., Triton X-100) or low concentrations of denaturants to remove contaminants.[13]

  • Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride (GdmCl), along with a reducing agent such as DTT or β-mercaptoethanol to ensure all cysteine residues are reduced.[14][15]

  • Refolding: The most critical step is to refold the denatured protein into its active conformation. This is typically achieved by rapid dilution or dialysis into a refolding buffer. The buffer should contain a redox system (e.g., a specific ratio of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[13][14][16] Additives like L-arginine can be used to suppress aggregation.

  • Purification: Purify the refolded, active peptide using methods like affinity chromatography followed by reverse-phase HPLC (RP-HPLC).[1]

Troubleshooting Guides

Low or No Expression
Possible Cause Recommended Solution
Peptide Degradation Express this compound as a fusion protein with a robust partner like MBP, GST, or Trx to protect it from proteolysis.[11] Alternatively, express the gene as tandem repeats, which can increase stability and yield.[1]
Toxicity of the Peptide Use a tightly regulated promoter (e.g., T7 promoter in pET vectors). Lower the induction temperature (e.g., 16-25°C) and/or decrease the inducer (IPTG) concentration to reduce the expression rate.[17][18]
Codon Bias Optimize the gene sequence for E. coli codon usage. This can significantly improve translation efficiency.[4]
Inefficient Transcription/Translation Ensure the expression vector and host strain are compatible. Verify the integrity of the plasmid construct by sequencing.
Protein Is Insoluble (Inclusion Bodies)
Possible Cause Recommended Solution
High Expression Rate Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration.[17] A slower expression rate can allow more time for proper folding.
Hydrophobic Nature of the Peptide Fuse the peptide to a highly soluble protein partner like MBP or Trx.[11][19] Trx can also act as a disulfide oxidoreductase, potentially aiding in proper folding.
Incorrect Cellular Compartment If expressing in the cytoplasm, switch to a periplasmic expression system to leverage the native folding machinery.[3][9]
Inefficient Refolding Protocol Optimize the refolding buffer conditions: screen different pH values, temperatures, redox shuttle (GSH/GSSG) ratios, and anti-aggregation additives (e.g., L-arginine, PEG).[13][16]
Low Yield After Purification
Possible Cause Recommended Solution
Loss of Peptide During Purification Due to its small size, this compound can be lost during standard purification steps. Using a fusion tag for initial affinity capture is highly recommended.[1][20] After cleavage, use techniques suitable for small peptides, such as RP-HPLC.[1]
Inefficient Fusion Tag Cleavage Ensure optimal conditions for the protease used (e.g., temperature, pH, incubation time). Consider using a different protease or a chemical cleavage method like CNBr if a methionine residue is engineered at the cleavage site.[1]
Incorrectly Folded/Misfolded Protein If expressing in the periplasm, co-express folding chaperones like DsbC to improve the yield of correctly folded protein.[9] For in vitro refolding, ensure the redox conditions are optimized for correct disulfide bond formation.[13]
Peptide Adsorption to Surfaces Use low-protein-binding labware. Include mild detergents in buffers if compatible with downstream applications.

Quantitative Data Summary

The yield of recombinant conopeptides can vary significantly based on the expression strategy. Below is a summary of reported yields for similar peptides, which can serve as a benchmark for this compound expression.

PeptideExpression SystemFusion PartnerYieldReference
α-Conotoxin LvIAE. coli (cytoplasmic, inclusion bodies)KSI-(Peptide)n-His6100-500 mg/L (fusion protein)[1]
α-Conotoxin TxIA analogsE. coli (periplasmic)His6-MBP1-2 mg/L (purified peptide)[8]
Ovine CRISP-1E. coli (inclusion bodies)Thioredoxin-His61.2 mg/L (purified protein)[5]
Snakin-1Pichia pastoris (secreted)None (α-factor signal)~40 mg/L (purified peptide)[21]

Experimental Protocols

Periplasmic Expression using a pET-MBP Fusion System

This protocol is adapted for expressing small, disulfide-bonded peptides like this compound in the E. coli periplasm.

  • Vector Construction: Synthesize the codon-optimized gene for this compound and clone it into a suitable vector (e.g., pMAL-p5X) downstream of the malE gene (encoding MBP) and a signal sequence (e.g., PelB). Include a protease cleavage site (e.g., TEV protease) between MBP and this compound.

  • Transformation: Transform the expression plasmid into an appropriate E. coli strain, such as BL21(DE3).

  • Expression:

    • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of expression medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.

  • Periplasmic Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in an ice-cold osmotic shock buffer (e.g., 30 mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0).

    • Centrifuge the cells and resuspend the pellet in ice-cold 5 mM MgSO4 to release the periplasmic contents.

    • Centrifuge again and collect the supernatant, which contains the periplasmic proteins.

  • Purification:

    • Purify the MBP-Conopressin S fusion protein from the periplasmic extract using amylose (B160209) affinity chromatography.

    • Cleave the MBP tag using a specific protease (e.g., TEV protease).

    • Separate the cleaved this compound from MBP and the protease using a second purification step, typically reverse-phase HPLC (RP-HPLC), which is effective for small peptides.

  • Verification: Confirm the identity and purity of the final peptide by SDS-PAGE and mass spectrometry.

Visualizations

Workflow for Recombinant this compound Production

Recombinant_Conopressin_S_Workflow cluster_expression Expression Strategy cluster_pathways Processing Pathways cluster_soluble Periplasmic Expression cluster_insoluble Inclusion Body Expression cluster_purification Final Purification & QC Gene Synthesis Gene Synthesis Cloning Cloning Gene Synthesis->Cloning Transformation Transformation Cloning->Transformation Induction Induction Transformation->Induction Periplasmic Extraction Periplasmic Extraction Induction->Periplasmic Extraction Periplasmic Cell Lysis Cell Lysis Induction->Cell Lysis Cytoplasmic Affinity Chromatography Affinity Chromatography Periplasmic Extraction->Affinity Chromatography Tag Cleavage Tag Cleavage Affinity Chromatography->Tag Cleavage RP-HPLC RP-HPLC Tag Cleavage->RP-HPLC IB Solubilization IB Solubilization Cell Lysis->IB Solubilization Refolding Refolding IB Solubilization->Refolding Refolding->RP-HPLC Mass Spec Mass Spec RP-HPLC->Mass Spec Activity Assay Activity Assay Mass Spec->Activity Assay

Caption: General workflow for recombinant this compound production.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Final Yield CheckExpression Check Total Expression (SDS-PAGE of whole cell lysate) Start->CheckExpression LowExpression Problem: Low Expression CheckExpression->LowExpression Expression is low CheckSolubility Check Solubility (Compare soluble vs. insoluble fractions) CheckExpression->CheckSolubility Expression is good OptimizeExpression Solution: - Optimize codons - Change fusion tag/vector - Lower induction temp LowExpression->OptimizeExpression Insoluble Problem: Inclusion Bodies CheckSolubility->Insoluble Protein is insoluble CheckPurification Check Purification Steps (Analyze flow-through & washes) CheckSolubility->CheckPurification Protein is soluble OptimizeSolubility Solution: - Use soluble fusion partner (MBP, Trx) - Express in periplasm - Optimize refolding protocol Insoluble->OptimizeSolubility Loss Problem: Loss during purification CheckPurification->Loss Protein is lost OptimizePurification Solution: - Optimize affinity binding/elution - Check tag cleavage efficiency - Use RP-HPLC for final step Loss->OptimizePurification

Caption: Troubleshooting flowchart for low yield of recombinant this compound.

References

Validation & Comparative

Comparative Analysis of Conopressin S and Conopressin G Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities and functional activities of two venom-derived neuropeptides, Conopressin S and Conopressin G. These peptides, originally isolated from the venom of marine cone snails, are structural analogs of the mammalian hormones vasopressin and oxytocin (B344502), making them valuable tools for studying the vasopressin/oxytocin family of G protein-coupled receptors (GPCRs).[1][2] This document summarizes key experimental data, details the methodologies used, and visualizes the associated signaling pathways.

Overview of Conopressins

This compound and Conopressin G were first isolated from the venom of Conus striatus and Conus geographus, respectively.[1] They are nonapeptides characterized by a disulfide bridge, similar to vasopressin and oxytocin. Their ability to interact with vasopressin receptors (V1a, V1b, V2) and the oxytocin receptor (OTR) has positioned them as significant ligands in pharmacological research.[1][3]

Comparison of Receptor Binding and Functional Activity

The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and Conopressin G at human vasopressin and oxytocin receptors.

LigandReceptorParameterValue (nM)Ligand ActivityReference
Conopressin G hV1aREC50123.3Full Agonist[4]
hV1bREC5052.34Full Agonist[4]
hV2REC50299.2Full Agonist[4][5]
hOTR->10,000No Activity[6]
This compound hV1aRKi827Antagonist[7]
hV1bR-No Data-
hV2R->10,000No Binding[7]
hOTRKi175Partial Agonist[7]
  • hV1aR: Vasopressin V1a Receptor

  • hV1bR: Vasopressin V1b Receptor

  • hV2R: Vasopressin V2 Receptor

  • hOTR: Oxytocin Receptor

  • EC50: Half-maximal effective concentration (measures functional potency).

  • Ki: Inhibition constant (measures binding affinity).

Experimental Protocols

The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed descriptions of the typical methodologies employed.

Radioligand Competition Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound (e.g., this compound) by measuring its ability to displace a radioactively labeled ligand from a receptor.[7][8]

  • Membrane Preparation: Membranes from cells recombinantly expressing a specific human receptor subtype (e.g., hV1aR) are prepared. Typically, HEK-293 or CHO cells are used.[7][9]

  • Incubation: A fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-labeled vasopressin analog) is incubated with the receptor-containing membranes.[9] This is performed in the presence of increasing concentrations of the unlabeled test compound (the "competitor").

  • Separation: The reaction is allowed to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[9]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation or gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Membranes (Cells expressing receptor) Incubate Incubate: Membranes + Radioligand + Competitor Membranes->Incubate Radioligand Prepare Radioligand (e.g., [125I]-AVP) Radioligand->Incubate Competitor Prepare Test Compound (e.g., this compound) Competitor->Incubate Filter Rapid Filtration (Separate bound from free) Incubate->Filter Count Quantify Radioactivity (Gamma Counter) Filter->Count Plot Plot % Binding vs. [Competitor] Count->Plot Calculate Calculate IC50 and Ki (Cheng-Prusoff) Plot->Calculate

Radioligand Competition Binding Assay Workflow
Functional Assays (for EC50 Determination)

Functional assays measure the biological response initiated by ligand binding to the receptor, providing a measure of the ligand's potency (EC50) and efficacy (Emax). The specific assay depends on the G-protein the receptor couples to.

  • Calcium (Ca²⁺) Mobilization Assay (for Gq-coupled receptors: hV1aR, hV1bR, hOTR):

    • Cell Loading: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Ligand Addition: The cells are exposed to varying concentrations of the test agonist (e.g., Conopressin G).

    • Signal Detection: Agonist binding to a Gq-coupled receptor activates Phospholipase C, leading to the production of IP3 and a subsequent release of Ca²⁺ from intracellular stores.[6] This increase in intracellular Ca²⁺ concentration is detected as an increase in fluorescence.

    • Data Analysis: The fluorescence intensity is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC50 value is determined.

  • cAMP Accumulation Assay (for Gs-coupled receptors: hV2R):

    • Cell Culture: Cells expressing the hV2 receptor are cultured, often in the presence of a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • Ligand Stimulation: The cells are stimulated with various concentrations of the test agonist.

    • Signal Detection: Agonist binding to the Gs-coupled V2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[11][12] The amount of cAMP is quantified, typically using a competitive immunoassay (e.g., HTRF or ELISA).

    • Data Analysis: A dose-response curve is generated by plotting the cAMP level against the log concentration of the agonist to determine the EC50 value.

Receptor Signaling Pathways

Conopressins exert their effects by activating well-characterized GPCR signaling cascades. The V1a, V1b, and oxytocin receptors are primarily coupled to Gαq proteins, while the V2 receptor couples to Gαs proteins.[6]

cluster_gq Gq Pathway cluster_gs Gs Pathway Ligand_Gq Conopressin G/S Receptor_Gq V1aR / V1bR / OTR Ligand_Gq->Receptor_Gq Binds Gq Gαq/11 Receptor_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response_Gq Physiological Response (e.g., Vasoconstriction, Uterine Contraction) Ca->Response_Gq PKC->Response_Gq Ligand_Gs Conopressin G Receptor_Gs V2R Ligand_Gs->Receptor_Gs Binds Gs Gαs Receptor_Gs->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response_Gs Physiological Response (e.g., Antidiuresis) PKA->Response_Gs

Vasopressin and Oxytocin Receptor Signaling Pathways

References

Validating the Bioactivity of Synthetic Conopressin S: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the bioactivity of synthetic Conopressin S, a nonapeptide from the venom of the cone snail Conus striatus. As a member of the vasopressin/oxytocin (B344502) superfamily of neuropeptides, this compound and its analogs are of significant interest for their potential interactions with human vasopressin (V1a, V1b, V2) and oxytocin (OT) G-protein coupled receptors (GPCRs).[1] This document outlines key experimental protocols for assessing receptor binding affinity and functional potency, and presents available bioactivity data for relevant comparator peptides to benchmark the performance of synthetic this compound.

Comparative Bioactivity Data

Table 1: Receptor Binding Affinity (Ki, nM) of Comparator Peptides

PeptideSequenceHuman OT ReceptorHuman V1a ReceptorHuman V1b ReceptorHuman V2 Receptor
This compound CIIRNCPRG-NH2Not AvailableNot AvailableNot AvailableNot Available
Arginine Vasopressin (AVP) CYFQNCPRG-NH24.6 - 150.18 - 1.50.1 - 1.20.24 - 1.9
Oxytocin (OT) CYIQNCPIG-NH20.79 - 1.537 - 503222 - 1782>10,000
Conopressin-G CFIRNCPKG-NH2Not AvailableNot AvailableNot AvailableNot Available

Data for AVP and OT compiled from publicly available pharmacological databases.

Table 2: Functional Potency (EC50, nM) of Comparator Peptides

PeptideHuman OT Receptor (Ca2+ mobilization)Human V1a Receptor (Ca2+ mobilization)Human V1b Receptor (Ca2+ mobilization)Human V2 Receptor (cAMP accumulation)
This compound Not AvailableNot AvailableNot AvailableNot Available
Arginine Vasopressin (AVP) 8.860.45 - 1.130.900.22 - 2.22
Oxytocin (OT) 1.62 - 9.059.712.31,200 - 8,900
Conopressin-G Not Available12352300

Data for AVP and OT compiled from publicly available pharmacological databases. Data for Conopressin-G is from a study on human receptors expressed in cell lines.[2]

Experimental Protocols

To validate the bioactivity of synthetic this compound, standardized in vitro assays are essential. The following protocols describe the methodologies for determining receptor binding affinity and functional potency at the human vasopressin and oxytocin receptors.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This competitive binding assay measures the ability of a test compound (synthetic this compound) to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human V1a, V1b, V2, or OT receptor.

  • Radioligand: [3H]-Arginine Vasopressin for V1a, V1b, and V2 receptors; [3H]-Oxytocin for the OT receptor.

  • Synthetic this compound and comparator peptides (AVP, OT).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • In a 96-well plate, add increasing concentrations of synthetic this compound or comparator peptides.

  • Add a fixed concentration of the appropriate radioligand to each well.

  • Add the cell membranes expressing the target receptor to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Determining Potency (EC50) and Efficacy

Activation of V1a, V1b, and OT receptors leads to the mobilization of intracellular calcium via the Gq signaling pathway.[3]

Materials:

  • CHO or HEK293 cells stably expressing the human V1a, V1b, or OT receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Synthetic this compound and comparator peptides.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Measure the baseline fluorescence using the plate reader.

  • Add increasing concentrations of synthetic this compound or comparator peptides to the wells.

  • Immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence indicates a rise in intracellular calcium. The concentration of the peptide that produces 50% of the maximal response (EC50) is determined by plotting the dose-response curve and fitting it to a sigmoidal equation.

The V2 receptor is coupled to the Gs signaling pathway, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[3]

Materials:

  • CHO or HEK293 cells stably expressing the human V2 receptor.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Synthetic this compound and comparator peptides.

  • Luminescence or fluorescence plate reader.

Procedure:

  • Plate the cells in a suitable multi-well plate.

  • Pre-treat the cells with a PDE inhibitor.

  • Add increasing concentrations of synthetic this compound or comparator peptides.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the peptide concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Visualizing Signaling Pathways and Experimental Workflow

To further clarify the mechanisms and procedures involved in validating the bioactivity of this compound, the following diagrams illustrate the key signaling pathways and a generalized experimental workflow.

Caption: Signaling pathways of vasopressin and oxytocin receptors.

experimental_workflow cluster_synthesis Peptide Preparation cluster_binding Binding Affinity cluster_functional Functional Potency cluster_analysis Data Analysis and Comparison Peptide_Synthesis Synthesize and Purify This compound QC Quality Control (Mass Spec, HPLC) Peptide_Synthesis->QC Binding_Assay Radioligand Binding Assay QC->Binding_Assay Calcium_Assay Calcium Mobilization Assay (V1a, V1b, OT) QC->Calcium_Assay cAMP_Assay cAMP Accumulation Assay (V2) QC->cAMP_Assay Ki_Calculation Calculate Ki Binding_Assay->Ki_Calculation Data_Comparison Compare with AVP and OT Ki_Calculation->Data_Comparison EC50_Calculation Calculate EC50 Calcium_Assay->EC50_Calculation cAMP_Assay->EC50_Calculation EC50_Calculation->Data_Comparison

References

Conopressin S: A Comparative Analysis of its Selectivity for Vasopressin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the binding affinity and functional interaction of Conopressin S with human vasopressin V1a, V1b, and V2 receptors.

This compound, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, is a structural analog of the neurohypophysial hormones vasopressin and oxytocin (B344502).[1] Its potential interaction with vasopressin receptors, which are critical G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes, makes it a subject of significant interest in pharmacological research. This guide provides a comparative analysis of the selectivity of this compound for the human vasopressin receptor subtypes—V1a, V1b, and V2—supported by available experimental data.

Quantitative Data Summary: Binding Affinity

Competitive radioligand binding assays have been employed to determine the affinity of this compound for human vasopressin and oxytocin receptors. The data reveals a distinct selectivity profile, with a clear preference for the V1a and oxytocin receptors over the V1b and V2 subtypes. The binding affinities (Ki), which represent the concentration of the ligand required to occupy 50% of the receptors, are summarized in the table below. A lower Ki value indicates a higher binding affinity.

LigandV1a Receptor Ki (nM)V1b Receptor Ki (µM)V2 Receptor Ki (nM)Oxytocin Receptor Ki (nM)
This compound 827 ± 768.3 ± 1.6> 10,000175 ± 13

Data sourced from Dutertre et al. (2008).[2]

The data unequivocally demonstrates that this compound has a negligible affinity for the V2 receptor.[2] Its affinity for the V1a receptor is moderate, while it shows a very low affinity for the V1b receptor.[2] Notably, its highest affinity is for the oxytocin receptor, indicating a potential for cross-reactivity.[2]

Vasopressin Receptor Signaling Pathways

The three vasopressin receptor subtypes are coupled to different G proteins and activate distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

  • V1a and V1b Receptors: Both the V1a and V1b receptors are coupled to Gq/11 proteins.[3][4] Upon agonist binding, this coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

  • V2 Receptor: The V2 receptor is coupled to the Gs protein.[3][4] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response, most notably the regulation of water reabsorption in the kidneys.[4]

G_Protein_Signaling_Pathways cluster_V1 V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling V1_Receptor V1a / V1b Receptor Gq_11 Gq/11 V1_Receptor->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation V2_Receptor V2 Receptor Gs Gs V2_Receptor->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_Activation PKA Activation cAMP->PKA_Activation

Figure 1. Signaling pathways of vasopressin receptor subtypes.

Experimental Protocols

The determination of this compound selectivity for vasopressin receptors involves two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells are stably transfected to express a high density of a single human vasopressin receptor subtype (V1a, V1b, or V2). The cells are cultured and harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled vasopressin analog, typically [3H]-Arginine Vasopressin ([3H]-AVP), and varying concentrations of the unlabeled competitor ligand (this compound).

  • Incubation and Separation: The reaction mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_V1_func V1a / V1b cluster_V2_func V2 A1 CHO cells expressing human V1a, V1b, or V2 receptor A2 Membrane Preparation A1->A2 A3 Incubation with [³H]-AVP and this compound A2->A3 A4 Filtration to separate bound and free radioligand A3->A4 A5 Scintillation Counting A4->A5 A6 Data Analysis (IC₅₀/Ki determination) A5->A6 B1 Stimulate cells with This compound B2 Measure Inositol Phosphate (B84403) (IP) Accumulation B1->B2 B3 Determine EC₅₀ and Emax B2->B3 C1 Stimulate cells with This compound C2 Measure cAMP Accumulation C1->C2 C3 Determine EC₅₀ and Emax C2->C3

Figure 2. General experimental workflow for receptor characterization.
Functional Assays

Functional assays are performed to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect. This is achieved by measuring the downstream signaling molecules produced upon receptor activation.

Methodology for V1a and V1b Receptors (Inositol Phosphate Accumulation Assay):

  • Cell Culture and Labeling: CHO cells expressing either the V1a or V1b receptor are cultured in the presence of [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Stimulation: The cells are then stimulated with varying concentrations of this compound.

  • Extraction and Quantification: The reaction is stopped, and the water-soluble inositol phosphates are extracted and separated using chromatography. The amount of [3H]-inositol phosphate is quantified by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of ligand that produces 50% of the maximal response) and the Emax (the maximum response).

Methodology for V2 Receptor (cAMP Accumulation Assay):

  • Cell Culture: CHO cells expressing the V2 receptor are cultured to an appropriate density.

  • Stimulation: The cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent the breakdown of cAMP).

  • Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax values.

Based on the binding data, which shows no significant affinity of this compound for the V2 receptor, it is expected that functional assays would show no agonist or antagonist activity at this subtype.[2] For the V1a receptor, functional assays would be necessary to determine if the observed binding translates to receptor activation (agonism) or inhibition (antagonism). The very low affinity for the V1b receptor suggests that any functional effect would likely only occur at very high concentrations.[2]

References

Unveiling the Cross-Reactivity Profile of Conopressin S with Vasopressin and Oxytocin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, exhibits significant sequence homology to the mammalian neuropeptides arginine vasopressin (AVP) and oxytocin (B344502) (OT). This structural similarity suggests a potential for cross-reactivity with the vasopressin (V₁a, V₁b, V₂) and oxytocin (OTR) G-protein coupled receptors (GPCRs), which are critical targets in a myriad of physiological processes and disease states. This guide provides a comprehensive comparison of the binding affinity of this compound to these receptors, supported by experimental data and detailed methodologies, to aid researchers in pharmacology, neuroscience, and drug discovery.

Comparative Binding Affinity of this compound

The primary method for evaluating the interaction of a ligand with its receptor is through radioligand binding assays, which determine the binding affinity (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of this compound for human vasopressin and oxytocin receptors.

ReceptorLigandKi (nM)Reference
Human V₁ₐ Receptor This compound827[1]
Arginine Vasopressin (AVP)0.45
Human V₁բ Receptor This compound8.3[1]
Arginine Vasopressin (AVP)0.7
Human V₂ Receptor This compound>10,000[1]
Arginine Vasopressin (AVP)0.8
Human Oxytocin Receptor (OTR) This compound175[1]
Oxytocin (OT)1.2

Note: Ki values for AVP and OT are representative values from the literature for comparative purposes.

The data reveals that this compound exhibits a distinct cross-reactivity profile. It binds with the highest affinity to the human V₁բ receptor, with a Ki value in the low nanomolar range, suggesting it is a potent ligand for this receptor subtype.[1] Its affinity for the human oxytocin receptor is moderate, while its affinity for the V₁ₐ receptor is significantly lower.[1] Notably, this compound shows negligible binding to the V₂ receptor.[1]

Signaling Pathways and Potential Functional Outcomes

The interaction of this compound with vasopressin and oxytocin receptors is expected to trigger specific intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of receptor binding.

The V₁ₐ, V₁բ, and Oxytocin receptors are all coupled to Gαq/11 proteins.[2][3][4] Upon agonist binding, this G-protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4][5][6] IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4][5][6] This cascade ultimately leads to various cellular responses, including smooth muscle contraction, glycogenolysis, and neurotransmitter release.

In contrast, the V₂ receptor is coupled to the Gαs protein.[2][7] Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7][8] This pathway is primarily involved in regulating water reabsorption in the kidneys.

Given its binding profile, this compound is most likely to elicit functional responses mediated by the V₁բ and oxytocin receptors, potentially acting as an agonist or antagonist at these sites. Its weak interaction with the V₁ₐ receptor suggests a lower potency, and its lack of binding to the V₂ receptor indicates it is unlikely to have antidiuretic effects.

cluster_V1ab_OTR V₁ₐ / V₁բ / OTR Signaling cluster_V2R V₂ Receptor Signaling Conopressin_S This compound Receptor_V1ab_OTR V₁ₐ / V₁բ / OTR Conopressin_S->Receptor_V1ab_OTR Gq11 Gαq/11 Receptor_V1ab_OTR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_V1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_V1 PKC->Cellular_Response_V1 Conopressin_S_V2 This compound (No significant binding) Receptor_V2R V₂ Receptor Conopressin_S_V2->Receptor_V2R Gs Gαs Receptor_V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_V2 Cellular Response (e.g., Water Reabsorption) PKA->Cellular_Response_V2

Caption: Signaling pathways of vasopressin and oxytocin receptors.

Experimental Protocols

The determination of receptor cross-reactivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for the key assays used to characterize the interaction of this compound with its target receptors.

Radioligand Binding Assay (for determining Ki)

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Cells stably expressing the human receptor of interest (V₁ₐ, V₁բ, V₂, or OTR) are cultured and harvested.

  • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-AVP for vasopressin receptors, [³H]-OT for the oxytocin receptor) and varying concentrations of the unlabeled competitor, this compound.

  • The incubation is carried out at a specific temperature for a set duration to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined.

  • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start mem_prep Membrane Preparation (Cells expressing receptor) start->mem_prep incubation Incubation (Membranes + Radioligand + this compound) mem_prep->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration counting Scintillation Counting (Measures bound radioactivity) filtration->counting analysis Data Analysis (IC₅₀ → Ki calculation) counting->analysis end End analysis->end seq_homology Sequence Homology (this compound vs. AVP/OT) receptor_binding Receptor Binding Affinity (Ki determination) seq_homology->receptor_binding predicts signaling_pathway Signaling Pathway Activation (Gq/11 or Gs) receptor_binding->signaling_pathway initiates functional_assay Functional Cellular Response (EC₅₀/IC₅₀ determination) signaling_pathway->functional_assay measured by phys_effect Predicted Physiological Effect functional_assay->phys_effect informs

References

A Comparative Analysis of the Behavioral Effects of Conopressin S and Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects, receptor binding affinities, and signaling pathways of two structurally related neuropeptides: Conopressin S and Vasopressin. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Introduction to this compound and Vasopressin

Vasopressin , also known as arginine vasopressin (AVP) or antidiuretic hormone (ADH), is a nine-amino-acid peptide hormone found in most mammals. It plays crucial roles in regulating water balance, blood pressure, and a variety of social behaviors, including aggression, social recognition, and pair bonding. Its diverse functions are mediated through its interaction with a family of G protein-coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2 receptors.

This compound is a nonapeptide originally isolated from the venom of the marine cone snail, Conus striatus.[1] It is a member of the conopressin family of peptides, which share sequence homology with vasopressin and oxytocin (B344502).[1] Research has shown that conopressins can elicit distinct behavioral responses in rodents, primarily related to grooming and scratching.[1][2] Like vasopressin, conopressins are known to interact with vasopressin and oxytocin receptors.[3]

Comparative Behavioral Effects

The behavioral effects of this compound and vasopressin have been investigated in various animal models. While both peptides can influence behavior, their primary effects differ significantly.

This compound: Intracerebroventricular (ICV) administration of this compound in rodents has been observed to induce dose-dependent grooming and scratching behaviors.[1][2] In some aquatic species, such as the nudibranch Berghia stephanieae, exposure to conopressin led to reduced locomotion and increased gut contractions, resulting in egestion in recently fed animals.[4][5]

Vasopressin: The behavioral repertoire influenced by vasopressin is considerably broader and more complex. It is a key modulator of social behaviors. For instance, vasopressin is implicated in:

  • Social Recognition: Vasopressin signaling, particularly through the V1a receptor in brain regions like the lateral septum, is critical for the ability of rodents to recognize familiar individuals.[6]

  • Aggression: Increased vasopressin activity in specific neural circuits is associated with heightened aggression in males.[6]

  • Anxiety: The role of vasopressin in anxiety is complex and can be context-dependent. Activation of V1a and V1b receptors in the brain has been linked to both anxiogenic and anxiolytic effects.[6]

  • Social Play: In juvenile rats, vasopressin in the lateral septum regulates social play in a sex-specific manner, with a V1a receptor antagonist increasing play in males and decreasing it in females.[7][8]

Receptor Binding Affinities

The distinct behavioral profiles of this compound and vasopressin can be partly attributed to their differing affinities for vasopressin and oxytocin receptors. The following table summarizes the binding affinities (Ki, in nM) of these peptides for various human receptors, as reported in the literature. Lower Ki values indicate higher binding affinity.

PeptideReceptorBinding Affinity (Ki, nM)Reference(s)
Arginine Vasopressin (AVP) V1a0.23 - 0.8[9][10]
V1b (V3)0.4 - 1.0[9][11]
V20.85 - 8.87[10][12]
Oxytocin (OTR)> 10[9]
This compound V1a827[3]
V1b (V3)> 10,000[3]
V2> 10,000[3]
Oxytocin (OTR)175[3]

Signaling Pathways

Both this compound and vasopressin exert their effects by binding to and activating specific GPCRs, which in turn initiate intracellular signaling cascades.

Vasopressin Signaling:

  • V1a and V1b (V3) Receptors: These receptors primarily couple to Gαq/11 proteins. Upon activation, this G protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • V2 Receptors: These receptors are coupled to Gαs proteins. Activation of Gαs stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).

This compound Signaling: As this compound binds to vasopressin and oxytocin receptors, it is presumed to activate the same downstream signaling pathways. Its relatively higher affinity for the oxytocin receptor suggests that at lower concentrations, it may preferentially activate pathways associated with oxytocin signaling, which are similar to the V1a/V1b pathways (Gαq/11 coupling).

Vasopressin_Signaling cluster_V1 V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin / this compound V1R V1a / V1b Receptor AVP1->V1R Gq11 Gq/11 V1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca->Response1 PKC->Response1 AVP2 Vasopressin V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response2 Cellular Response (e.g., aquaporin insertion) PKA->Response2

Figure 1: Simplified signaling pathways of vasopressin receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used to assess the behavioral and binding properties of neuropeptides like this compound and vasopressin.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound and vasopressin to their respective receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

  • Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).

  • Unlabeled competitor ligands (this compound, vasopressin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare Prepare reagents: - Cell membranes with receptors - Radiolabeled ligand - Competitor ligands Start->Prepare Incubate Incubate membranes, radioligand, and varying concentrations of competitor Prepare->Incubate Filter Rapidly filter to separate bound and free ligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Analyze data to determine IC50 and calculate Ki Count->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand binding assay.

Rodent Behavioral Assays

This test assesses social behavior in rodents.

Objective: To evaluate the effect of this compound or vasopressin on social interaction.

Procedure:

  • Habituation: The test animal is habituated to the testing arena (an open field) for a set period.

  • Test Session: A novel, unfamiliar conspecific is introduced into the arena with the test animal.

  • Data Collection: The duration and frequency of social behaviors (e.g., sniffing, following, grooming) are recorded and scored by a trained observer or using automated video tracking software.

  • Analysis: The social interaction parameters are compared between drug-treated and vehicle-treated groups.[14][15]

This test is commonly used to screen for antidepressant-like activity.

Objective: To assess potential antidepressant or pro-depressant effects of the peptides.

Procedure:

  • Pre-test (optional, for rats): The animal is placed in a cylinder of water from which it cannot escape for a 15-minute session.

  • Test Session: 24 hours after the pre-test (or as a single session for mice), the animal is placed back in the water cylinder for a 5-6 minute test.

  • Data Collection: The duration of immobility (floating without active swimming) is recorded.

  • Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect, while an increase may suggest a pro-depressant or sedative effect.[16][17][18]

Conclusion

This compound and vasopressin, while structurally similar, exhibit distinct behavioral profiles and receptor binding affinities. Vasopressin is a key regulator of a wide range of social behaviors in mammals, acting with high affinity on V1a, V1b, and V2 receptors. In contrast, this compound demonstrates lower affinity for these receptors, with a preference for the oxytocin receptor, and its primary behavioral effects in rodents are related to grooming and scratching. The differences in their receptor interactions likely underlie their divergent behavioral effects. This comparative guide provides a foundation for further research into the therapeutic potential of these and related neuropeptides.

References

A Comparative Guide to the Structural Architectures of Conopressins: Focus on Conopressin S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural differences between Conopressin S and other members of the conopressin family of neuropeptides. Conopressins, isolated from the venom of marine cone snails, are structural and functional analogs of the mammalian hormones vasopressin and oxytocin (B344502), making them valuable tools for neuroscience research and potential leads for drug development. This document summarizes key structural data, outlines experimental methodologies for their determination, and visualizes associated signaling pathways to facilitate a deeper understanding of their structure-function relationships.

Primary Structure: Amino Acid Sequence Comparison

Conopressins are nonapeptides characterized by a single disulfide bond between cysteine residues at positions 1 and 6, forming a 20-membered ring.[1] A key distinguishing feature of most conopressins compared to vasopressin and oxytocin is the presence of a conserved basic arginine (R) residue at position 4 within this ring.[1] this compound, isolated from Conus striatus, adheres to this rule.[1][2]

The primary structural variations among conopressins, and in comparison to their vertebrate counterparts, primarily occur at positions 3, 4, and 8. These variations significantly influence their receptor binding affinity and selectivity. The amino acid sequences of this compound, other notable conopressins, and the related hormones vasopressin and oxytocin are presented in Table 1 for direct comparison.

Table 1: Amino Acid Sequence Comparison of Conopressins and Related Peptides

PeptideSpecies of OriginSequence (C1-C6 disulfide bridge)Reference
This compound Conus striatusC I I R N C P R G - NH₂[3][4]
Conopressin GConus geographusC F I R N C P K G - NH₂[1][5]
Conopressin TConus tulipaC F I R N C P P G - NH₂[4]
γ-conopressin-vilConus villepiniiC L I Q D C P γ G - NH₂ (γ = γ-carboxyglutamate)[6]
VasopressinHomo sapiensC Y F Q N C P R G - NH₂[1]
OxytocinHomo sapiensC Y I Q N C P L G - NH₂[1]

Note: The asterisk () indicates C-terminal amidation.*

Three-Dimensional Structure: Insights from NMR Spectroscopy

The three-dimensional solution structures of several conopressins have been determined using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal a relatively flexible cyclic core and a more mobile C-terminal tail. The orientation of this exocyclic tripeptide tail is crucial for receptor interaction and can be influenced by the amino acid at position 8.[2]

For instance, NMR studies of conopressin-T have revealed a distinct orientation of its exocyclic tripeptide compared to other vasopressin-like peptides, which may contribute to its antagonist activity at the human V1a receptor.[2] While specific high-resolution structural data for this compound was not detailed in the reviewed literature, its structural determination would follow a similar experimental workflow.

Below is a logical workflow for the determination of a conopeptide's 3D structure using NMR.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_structure_calc Structure Calculation & Validation peptide_synthesis Peptide Synthesis & Purification nmr_sample NMR Sample Preparation (in H₂O/D₂O or buffer) peptide_synthesis->nmr_sample nmr_1d 1D ¹H NMR nmr_sample->nmr_1d nmr_2d 2D NMR Experiments (TOCSY, ROESY/NOESY, HSQC) nmr_1d->nmr_2d resonance_assignment Resonance Assignment nmr_2d->resonance_assignment restraint_generation Generation of Structural Restraints (NOEs, J-couplings, Dihedral angles) resonance_assignment->restraint_generation structure_calculation Structure Calculation (e.g., using CYANA, XPLOR-NIH) restraint_generation->structure_calculation structure_validation Structure Validation (e.g., Ramachandran plot, PROCHECK) structure_calculation->structure_validation final_structure Final 3D Structure structure_validation->final_structure Ensemble of Structures

Caption: A generalized workflow for determining the 3D structure of conopressins using NMR spectroscopy.

Experimental Protocols

Peptide Synthesis and Purification

Conopressins for structural and functional studies are typically produced by solid-phase peptide synthesis.[1] Following synthesis, the peptides are cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7] The identity and purity of the synthetic peptides are confirmed by mass spectrometry.[7]

NMR Spectroscopy for Structure Determination

The determination of the three-dimensional structure of conopressins in solution is achieved through a series of NMR experiments.[1][8]

  • Sample Preparation: The purified peptide is dissolved in an appropriate solvent, typically a mixture of H₂O/D₂O or a buffered solution, to a concentration suitable for NMR analysis (e.g., 1-2 mM).

  • Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).[1]

    • 1D ¹H spectra are used to assess the overall quality of the sample and the dispersion of signals.[1]

    • 2D Total Correlation Spectroscopy (TOCSY) experiments are used to identify coupled proton spin systems within each amino acid residue.[1]

    • 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are used to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[1]

    • 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra are used to assign the chemical shifts of carbon atoms.[1]

  • Resonance Assignment: The collected spectra are analyzed to assign all the proton and carbon chemical shifts to specific atoms in the peptide sequence.[8]

  • Structural Restraint Generation: The NOESY/ROESY spectra are analyzed to generate a list of interproton distance restraints. Dihedral angle restraints can be derived from coupling constants (e.g., ³JNH–CαH) and chemical shifts.[1]

  • Structure Calculation and Validation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the NMR data.[8] The quality of the final structures is assessed using validation tools like Ramachandran plot analysis.[1]

Signaling Pathways

Conopressins exert their biological effects by interacting with G-protein coupled receptors (GPCRs), specifically the vasopressin and oxytocin receptors.[3] The binding of a conopressin to its receptor initiates an intracellular signaling cascade. For V1a, V1b, and oxytocin receptors, this typically involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). For the V2 receptor, the signaling pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Conopressin Conopressin GPCR Vasopressin/Oxytocin Receptor (GPCR) Conopressin->GPCR Binds G_protein G-protein (Gq/11 or Gs) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Activates (Gs) PIP2 PIP₂ PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Caption: Generalized signaling pathways for conopressin action via G-protein coupled receptors.

Conclusion

This compound shares the core structural features of the conopressin family, including the characteristic arginine at position 4. Its primary structure, particularly the arginine at position 8, aligns it more closely with vasopressin than oxytocin. The subtle variations in amino acid sequence among conopressins lead to a diversity of receptor affinities and functional activities. A detailed understanding of these structural nuances, derived from the experimental approaches outlined in this guide, is critical for the rational design of novel therapeutic agents targeting the vasopressin and oxytocin systems.

References

Safety Operating Guide

Proper Disposal of Conopressin S: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents is a critical component of responsible research. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Conopressin S, a synthetic peptide, ensuring the safety of laboratory personnel and the protection of the environment.

While specific disposal protocols for this compound are not extensively documented, a robust disposal plan can be formulated by adhering to general best practices for peptide-based laboratory chemicals. All peptide waste should be treated as chemical waste to ensure safe handling and disposal.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols tailored to your location and facilities.[2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to handle this compound with the appropriate safety measures. Although Safety Data Sheets (SDS) for this compound do not classify it as a hazardous substance, standard laboratory safety precautions must be observed.[2][3]

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a lab coat.[4][5] When handling the lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[4] In case of a spill, contain the area promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust.[2]

Quantitative Data Summary: Safety and Handling Precautions

ParameterRecommendationRationaleSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses/goggles, lab coat.Primary barrier against accidental exposure to skin and eyes.[4][5]
Handling of Lyophilized Powder Handle in a fume hood or biosafety cabinet.Prevents inhalation of easily aerosolized fine powder.[4]
Storage of Lyophilized this compound Store at -20°C for long-term stability (up to 12 months).Low temperatures maintain the integrity of the peptide.[6]
Storage of Reconstituted Solution Store at -20°C. Avoid repeated freeze-thaw cycles.Aliquoting and freezing preserves peptide quality and prevents degradation.[4][7]
Waste Segregation Collect all waste in designated, properly labeled hazardous waste containers.Ensures compliant disposal and prevents cross-contamination.[2][4]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol provides a detailed methodology for the safe disposal of both liquid and solid waste containing this compound.

Materials:

  • Appropriate PPE (nitrile gloves, safety goggles, lab coat)

  • Designated, leak-proof, and clearly labeled chemical waste containers

  • 10% bleach solution (for decontamination)

  • Inert absorbent material (for spills)

  • Biohazard or chemical waste bags

Procedure for Liquid Waste (e.g., unused solutions, rinsates):

  • Segregation: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled chemical waste container.[1][2]

  • Decontamination (Optional, based on institutional policy):

    • For an additional layer of safety, especially if the peptide has biological activity of concern, chemical inactivation can be performed.

    • Carefully add a 10% bleach solution to the liquid waste to achieve a final concentration sufficient for inactivation. Allow the mixture to stand for a minimum of 30 minutes.[2]

    • Caution: Neutralize the bleach solution if required by your local wastewater regulations before final disposal.

  • Disposal: Never pour this compound solutions down the sink.[1][5] Transfer the sealed waste container to your institution's designated chemical waste accumulation area for pickup by the EHS department.

Procedure for Solid Waste (e.g., contaminated labware, PPE, empty vials):

  • Segregation: Collect all solid waste, including used vials, pipette tips, contaminated gloves, and wipes, in a designated, leak-proof, and clearly labeled chemical or biohazardous waste container.[1][2]

  • Decontamination of Labware (Recommended):

    • Immerse contaminated labware in a 10% bleach solution for a minimum of 30 minutes.[2]

    • After decontamination, decant the bleach solution and manage it as liquid chemical waste.[2]

  • Disposal of Empty Containers:

    • Thoroughly rinse empty this compound containers with an appropriate solvent (e.g., water or buffer).[2]

    • Collect the rinsate as chemical waste.[2]

    • Deface the original label on the container. The rinsed container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[2]

  • Final Disposal: Seal the solid waste container and transfer it to the designated chemical or biohazardous waste accumulation area for proper disposal by your institution's EHS department.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

ConopressinS_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_final_disposal Final Disposal liquid_waste Liquid Waste (solutions, rinsates) collect_liquid Collect in Labeled Chemical Waste Container liquid_waste->collect_liquid solid_waste Solid Waste (vials, PPE, labware) collect_solid Collect in Labeled Chemical/Biohazard Container solid_waste->collect_solid rinse_vials Rinse Empty Vials, Collect Rinsate solid_waste->rinse_vials For Empty Vials decontaminate_liquid Optional: Decontaminate (e.g., 10% Bleach) collect_liquid->decontaminate_liquid Institutional Policy ehs_pickup Arrange for EHS Pickup collect_liquid->ehs_pickup decontaminate_liquid->ehs_pickup decontaminate_solid Decontaminate Labware (e.g., 10% Bleach) collect_solid->decontaminate_solid collect_solid->ehs_pickup decontaminate_solid->collect_solid Dispose of decontaminated items in container rinse_vials->collect_liquid Collect Rinsate

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Conopressin S

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Conopressin S

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for this compound, a synthetic peptide analogous to the vasopressin/oxytocin (B344502) family of neuropeptides. Given the limited specific toxicity data for this compound, this guidance incorporates safety protocols for related conotoxins and the known physiological effects of its analogues, vasopressin and oxytocin, to ensure a comprehensive and cautious approach to its handling.

Hazard Identification and Quantitative Data

While a specific Safety Data Sheet (SDS) for this compound lacks detailed hazard classification, the broader class of conotoxins, to which conopressins belong, are known for their potent biological activity. Furthermore, analogues like oxytocin are classified with significant health warnings. The following table summarizes the key quantitative and qualitative hazard information.

Hazard CategoryData Point/InformationSource Analogue/ClassCitation
Acute Toxicity LD50 = 5 µg/kg (general class)Conotoxins[1]
"Fatal if swallowed"Oxytocin[2]
Reproductive Toxicity "Suspected of damaging fertility or the unborn child"Oxytocin[2]
Potential to induce premature labor or abortionOxytocin[2]
Physiological Effects Strong antidiuretic propertiesVasopressin[3]
May stimulate contraction of smooth muscleOxytocin, Vasopressin[2][3]
Routes of Exposure Inhalation, Ingestion, Skin Absorption, InjectionConotoxins, Oxytocin[1][2]
Signs of Exposure Headache, nausea, abdominal cramps, pallor, vertigoVasopressin[4]

Personal Protective Equipment (PPE) Protocol

A risk-based approach is critical when handling this compound. The following PPE is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion.

Standard PPE for Handling this compound
PPE ItemSpecificationRationale
Gloves Two pairs of nitrile glovesProvides a primary and secondary barrier against skin contact. Change outer gloves immediately if contamination is suspected.[5]
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from splashes of solutions or contact with the lyophilized powder.[1][3]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1]
Respiratory Use in a certified chemical fume hoodRequired when handling the lyophilized powder or preparing concentrated solutions to prevent inhalation of aerosolized particles.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to the following procedural steps is essential for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the lyophilized powder in a securely sealed and clearly labeled container in a freezer (-20°C is recommended).[6] The storage location must be a secured area with restricted access.[5]

  • Labeling: The primary container and a secondary, leak-proof container should be labeled: 'this compound, TOXIN – DO NOT HANDLE'.[5]

Preparation of Stock Solutions
  • Work Area: All handling of lyophilized powder and preparation of concentrated solutions must be conducted within a certified chemical fume hood.[5] Place an absorbent pad on the work surface to contain any potential spills.[5]

  • Personal Protective Equipment: Don the full required PPE before opening the vial.

  • Reconstitution:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Carefully open the vial, avoiding any direct contact with the rim. If contact occurs, change outer gloves immediately.[5]

    • Use a pipette with a filtered tip to add the desired solvent.

    • Gently swirl to dissolve the peptide. Avoid shaking, which can cause denaturation.

  • Aliquoting:

    • Dispense the solution into clearly labeled plastic tubes.

    • Store aliquots in a labeled, leak-proof secondary container in the freezer.

Experimental Use
  • Handling Solutions: When working with diluted solutions of this compound, maintain standard laboratory PPE (lab coat, gloves, eye protection).

  • Animal Administration: If administering to animals, ensure the animal is properly restrained or anesthetized. Label the cage with a chemical hazard warning. Wear appropriate PPE when handling the animals post-administration.[5]

Spill Management
  • Small Spills:

    • Notify others in the laboratory.

    • Cover the spill with absorbent paper towels.

    • Gently apply a 10% bleach solution to the towels, working from the perimeter inwards.[5]

    • Allow a contact time of at least 30 minutes.[5]

    • Collect all materials into a designated hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Prevent others from entering.

    • Follow your institution's emergency procedures for chemical spills.

Decontamination and Disposal
  • Liquid Waste: All liquid waste containing this compound should be chemically inactivated before disposal.

    • Inactivation Protocol: For conotoxins with disulfide bonds like this compound, incubate the waste with an excess of dithiothreitol (B142953) (DTT) (10-20mM in a buffered solution, pH 8.7) for at least 30 minutes at 50°C or 1 hour at room temperature. Then, add an equal volume of a 50-100mM solution of iodoacetamide (B48618) (in a buffered solution, pH 8.7) and incubate for 1 hour at room temperature.[7]

  • Solid Waste: All contaminated solid waste (gloves, pipette tips, vials, etc.) must be disposed of in a clearly labeled hazardous waste container.

    • Contaminated pipette tips should be immediately placed in a waste receptacle containing a 10% bleach solution for at least 30 minutes before being discarded into the solid hazardous waste stream.[5]

  • Disposal Regulations: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to final disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_disposal Decontamination & Disposal Receive Receive and Inspect Shipment Store Store Lyophilized Powder (-20°C in Secured Location) Receive->Store Label Apply Hazard Labels (Primary & Secondary Containers) Store->Label DonPPE Don Full PPE (Double Gloves, Goggles, Lab Coat) Label->DonPPE Reconstitute Reconstitute Lyophilized Powder DonPPE->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot Spill Manage Spills (10% Bleach) Reconstitute->Spill Potential Spill Experiment Perform Experiment Aliquot->Experiment Experiment->Spill Potential Spill Decontaminate Chemically Inactivate Liquid Waste (DTT/Iodoacetamide) Experiment->Decontaminate Dispose Dispose of all Waste (Solid & Liquid) as Hazardous Experiment->Dispose Spill->Dispose Decontaminate->Dispose

Caption: Logical workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。